Product packaging for Bicyclo[2.2.2]octan-2-one(Cat. No.:CAS No. 2716-23-6)

Bicyclo[2.2.2]octan-2-one

Cat. No.: B1266623
CAS No.: 2716-23-6
M. Wt: 124.18 g/mol
InChI Key: VEPYQCZRVLNDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[2.2.2]octan-2-one is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120486. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B1266623 Bicyclo[2.2.2]octan-2-one CAS No. 2716-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPYQCZRVLNDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181629
Record name Bicyclo(2.2.2)octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2716-23-6
Record name Bicyclo(2.2.2)octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002716236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.2]octan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo(2.2.2)octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[2.2.2]octan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bicyclo(2.2.2)octanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY6AT77FN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Diels-Alder Approach to Bicyclo[2.2.2]octan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework is a rigid and sterically defined scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an invaluable component in the design of bioactive molecules and advanced materials. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the efficient construction of this bicyclic system. This technical guide provides an in-depth overview of the synthesis of bicyclo[2.2.2]octan-2-one and its derivatives via the Diels-Alder reaction, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthesis Strategy: The Intermolecular Diels-Alder Reaction

The most direct and widely employed method for the synthesis of the bicyclo[2.2.2]octene core involves the intermolecular Diels-Alder reaction between a 1,3-cyclohexadiene derivative (the diene) and a suitable dienophile. Subsequent functional group manipulation of the resulting adduct yields the target this compound.

A common pathway involves the reaction of 1,3-cyclohexadiene with an α,β-unsaturated ketone, such as methyl vinyl ketone or acrolein.[1] This reaction typically proceeds with high stereoselectivity, favoring the formation of the endo isomer. The resulting bicyclo[2.2.2]oct-5-en-2-one can then be hydrogenated to afford the saturated this compound.

Quantitative Data from Representative Syntheses

The following table summarizes quantitative data from various reported syntheses of bicyclo[2.2.2]octane derivatives, showcasing the efficiency and versatility of the Diels-Alder approach.

DieneDienophileReaction ConditionsProduct(s)Yield (%)Reference
1,3-CyclohexadieneAcroleinToluene, 150-160 °C, 16 h2-Formylbicyclo[2.2.2]oct-5-ene (endo/exo mixture)77-94%[2]
1,3-CyclohexadieneMethyl vinyl ketoneDichloromethane, room temperature1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneNot specified[1]
2,6-Dimethylphenol (in situ generated diene)Acrylic acidLead tetraacetate, dichloromethaneexo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactoneLow[3]
1-Benzyloxymethyl-1,3-cyclohexadieneAcroleinAsymmetric catalysisBicyclic aldehydeNot specified[4]
1,3-Cyclohexadiene1-Acetylvinyl arenecarboxylatesThermal or Lewis acid catalysisendo-adductHigh[5]

Experimental Protocols

General Procedure for the Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone[1]

This protocol details the synthesis of a bicyclo[2.2.2]octene derivative, a direct precursor to the saturated ketone.

Materials:

  • 1,3-Cyclohexadiene (diene)

  • Methyl vinyl ketone (dienophile)

  • Dichloromethane (CH₂Cl₂), dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

  • Solvents for chromatography (e.g., cyclohexane and ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1,3-cyclohexadiene dissolved in dry dichloromethane.

  • Addition of Dienophile: Slowly add methyl vinyl ketone to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous phase with dichloromethane.

  • Washing and Drying: Combine the organic phases and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and experimental workflow.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene 1,3-Cyclohexadiene Transition_State Cyclic Transition State Diene->Transition_State [4π] Dienophile Methyl Vinyl Ketone Dienophile->Transition_State [2π] Product Bicyclo[2.2.2]oct-5-en-2-one Derivative Transition_State->Product Cycloaddition

Diels-Alder reaction for bicyclo[2.2.2]octen-2-one synthesis.

Experimental_Workflow Start Reaction Setup (Diene + Solvent) Add_Dienophile Add Dienophile Start->Add_Dienophile Reaction Stir at Room Temperature (Monitor by TLC) Add_Dienophile->Reaction Quench Quench with NaHCO₃ Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer Workup->Dry Evaporate Solvent Removal Dry->Evaporate Purify Flash Column Chromatography Evaporate->Purify End Pure Product Purify->End

General experimental workflow for the synthesis.

Intramolecular Diels-Alder Approaches

An alternative and powerful strategy for constructing the bicyclo[2.2.2]octenone skeleton is through an intramolecular Diels-Alder (IMDA) reaction. This approach involves a single molecule containing both the diene and dienophile moieties, which then undergoes a cycloaddition. For instance, modified Wessely oxidation of substituted phenols in the presence of dienophilic tethers can generate intermediates that readily undergo IMDA to yield complex bicyclo[2.2.2]octenone derivatives.[3][6] These reactions can offer high levels of stereocontrol and provide access to structures that may be challenging to synthesize via intermolecular routes.

Alternative Synthetic Routes

While the Diels-Alder reaction is a primary method, other strategies exist for the synthesis of the this compound core. One notable alternative is a sequential Michael addition approach. This method involves the reaction of a cyclohexenone-derived enolate with an α,β-unsaturated ketone like methyl vinyl ketone, leading to a tandem Michael addition and subsequent intramolecular cyclization to form the bicyclic system.[7]

Conclusion

The Diels-Alder reaction remains a robust and efficient method for the synthesis of the this compound framework. Its reliability, predictability, and tolerance of a wide range of functional groups make it an indispensable tool for organic chemists. The choice between intermolecular and intramolecular strategies, as well as the selection of specific dienes and dienophiles, allows for the tailored synthesis of a diverse array of bicyclo[2.2.2]octane derivatives for applications in drug discovery and materials science. Further exploration of asymmetric variants and novel catalytic systems continues to expand the scope and utility of this remarkable transformation.

References

The Bicyclo[2.2.2]octan-2-one Core: An In-Depth Technical Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octan-2-one framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and natural product synthesis. Its unique conformational constraints and predictable stereochemistry make it an attractive building block for the design of novel therapeutics and complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing the this compound system, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and quantitative data to support synthetic efforts.

Core Synthetic Strategies

Four primary synthetic strategies have emerged as the most robust and versatile for the construction of the this compound core:

  • The Diels-Alder Reaction: A classic and highly efficient [4+2] cycloaddition to form the bicyclic ring system.

  • The Bridged Robinson Annulation: A tandem Michael addition-intramolecular aldol condensation providing a one-pot synthesis.

  • Intramolecular Aldol Condensation: The cyclization of 3-oxocyclohexaneacetaldehydes to yield functionalized bicyclo[2.2.2]octan-2-ones.

  • Sequential Michael Additions: A double Michael addition to a cross-conjugated enolate system.

The Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and provides a direct and often stereoselective route to the bicyclo[2.2.2]octene skeleton, which can be readily converted to the saturated this compound. The reaction involves the [4+2] cycloaddition of a conjugated diene, typically a 1,3-cyclohexadiene derivative, with a dienophile, such as an α,β-unsaturated ketone.

Mechanism

The reaction proceeds in a concerted fashion, where the π-electrons of the diene and dienophile rearrange to form a new six-membered ring. The stereochemistry of the product is often controlled by the "endo rule," which favors the formation of the endo isomer under kinetic control.

Diels_Alder cluster_reactants Reactants cluster_product Product Diene 1,3-Cyclohexadiene Product 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone Diene->Product [4+2] Cycloaddition Dienophile Methyl Vinyl Ketone Dienophile->Product

Figure 1. Diels-Alder reaction pathway.
Experimental Protocol: Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone[1][2]

  • Materials:

    • 1,3-Cyclohexadiene (diene)

    • Methyl vinyl ketone (dienophile)

    • Toluene, anhydrous

    • Lewis acid (e.g., AlCl₃, optional)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for chromatography (hexane, ethyl acetate)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, dissolve 1,3-cyclohexadiene (1.0 equivalent) in anhydrous toluene.

    • Cool the solution in an ice bath.

    • Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution.

    • (Optional for catalyzed reaction): If using a Lewis acid, pre-complex the methyl vinyl ketone with the Lewis acid (e.g., AlCl₃, 0.1 equivalents) in a separate flask in anhydrous solvent at low temperature before adding it to the diene solution.[1]

    • Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). For less reactive systems, gentle heating under reflux may be required.[1]

    • Upon completion, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound.

Quantitative Data
DieneDienophileConditionsYieldReference
1,3-CyclohexadieneMethyl vinyl ketoneToluene, RTHigh[2][1]
1,3-CyclohexadieneMethyl vinyl ketoneToluene, 110 °C, 12 hGood[3]

The Bridged Robinson Annulation

The bridged Robinson annulation is a powerful one-pot reaction that combines a Michael addition and an intramolecular aldol condensation to construct the this compound skeleton.[4] This acid-catalyzed tandem reaction offers an efficient alternative to the traditional Diels-Alder approach.

Mechanism

The proposed mechanism begins with the acid-catalyzed enolization of a ketone, which then acts as a Michael donor, attacking a protonated α,β-unsaturated cyclic enone (Michael acceptor). The resulting 1,5-diketone intermediate undergoes a subsequent intramolecular aldol condensation to form the bridged bicyclic system.

Bridged_Robinson_Annulation Start Ketone + Cyclic Enone Enol Enol Intermediate Start->Enol Acid-catalyzed enolization Michael_Adduct 1,5-Diketone Intermediate Enol->Michael_Adduct Michael Addition Aldol_Product β-Hydroxy Ketone Intermediate Michael_Adduct->Aldol_Product Intramolecular Aldol Addition Final_Product Bicyclo[2.2.2]oct-5-en-2-one Aldol_Product->Final_Product Dehydration Intramolecular_Aldol Start 3-Oxocyclohexane- acetaldehyde Enolate Enolate Intermediate Start->Enolate Base Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Alkoxide Alkoxide Intermediate Cyclization->Alkoxide Product 6-Hydroxybicyclo[2.2.2]- octan-2-one Alkoxide->Product Protonation Sequential_Michael Start Cyclohex-2-enone + MVK Enolate1 Cross-conjugated Enolate Start->Enolate1 LDA Adduct1 First Michael Adduct (Enolate) Enolate1->Adduct1 First Michael Addition Product This compound Adduct1->Product Second (Intramolecular) Michael Addition

References

Spectroscopic Profile of Bicyclo[2.2.2]octan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Bicyclo[2.2.2]octan-2-one (CAS No: 2716-23-6), a rigid bicyclic ketone of significant interest in synthetic chemistry and drug discovery. The unique bridged structure of this molecule presents a distinct spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control. This document outlines its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Core Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Data

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
2.25m3HH-3, H-4
2.15m1HH-1 (Bridgehead)
1.82m4HH-5, H-6
1.70m2HH-7
1.62m2HH-8

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃[1]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) [ppm]Assignment
215.0 - 219.0C-2 (C=O)
48.0 - 50.0C-1 (Bridgehead)
37.0 - 39.0C-3
26.0 - 28.0C-4 (Bridgehead)
23.0 - 25.0C-5, C-8
21.0 - 23.0C-6, C-7

Note: Specific chemical shifts can vary slightly based on solvent and spectrometer frequency. The assignments are based on data for similar bicyclo[2.2.2]octane derivatives.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone.

Frequency (cm⁻¹)Description
~1727C=O Stretch (Ketone)

Sample Preparation: CH₂Cl₂ solution[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

m/zRelative IntensityAssignment
124High[M]⁺ (Molecular Ion)
96Moderate[M - CO]⁺
81High[C₆H₉]⁺
68High[C₅H₈]⁺ (Retro-Diels-Alder)
53Moderate[C₄H₅]⁺

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols

The following sections detail the general procedures for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6][7][8]

Data Acquisition:

  • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts and coupling constants of the hydrogen atoms. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The carbon-13 NMR spectrum is recorded to identify the chemical shifts of the different carbon atoms in the molecule. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

Sample Preparation: An IR spectrum can be obtained by dissolving the sample in a suitable solvent with low IR absorption in the region of interest (e.g., dichloromethane or chloroform) and placing the solution in a liquid sample cell (e.g., NaCl or KBr plates).[9]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the pure solvent is recorded and subtracted from the sample spectrum to eliminate solvent peaks.

Mass Spectrometry (MS)

Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile organic molecules like this compound.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) instrument, is used to separate the ions based on their mass-to-charge ratio (m/z). The sample is often introduced via Gas Chromatography (GC-MS) for separation from any impurities.[4]

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer can proceed through several pathways. A key fragmentation is the retro-Diels-Alder reaction.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 124 M_minus_CO [M - CO]⁺˙ m/z = 96 M->M_minus_CO - CO Retro_Diels Retro-Diels-Alder M->Retro_Diels fragmentation C6H9 [C₆H₉]⁺ m/z = 81 M_minus_CO->C6H9 - CH₃ C4H5 [C₄H₅]⁺ m/z = 53 C6H9->C4H5 - C₂H₄ C5H8 [C₅H₈]⁺˙ m/z = 68 Retro_Diels->C5H8 Ethylene Ethylene Retro_Diels->Ethylene

Caption: Proposed MS fragmentation of this compound.

References

Bicyclo[2.2.2]octan-2-one: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Bicyclic Ketone Scaffold

Bicyclo[2.2.2]octan-2-one is a saturated bicyclic ketone that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, three-dimensional framework provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive building block for the synthesis of complex molecules and novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in drug discovery.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. Its fundamental physicochemical properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
CAS Number 2716-23-6[1]
Appearance White crystalline solid
Melting Point 178-179 °C
Boiling Point 90 °C at 16 Torr
Density 1.039 ± 0.06 g/cm³ (predicted)
Solubility Soluble in common organic solvents.
IUPAC Name This compound[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for the bridgehead and methylene protons of the bicyclic system.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum shows a distinct peak for the carbonyl carbon, in addition to signals corresponding to the bridgehead and methylene carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1720-1740 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124, corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound in a research setting.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the Diels-Alder reaction and sequential Michael additions being the most common.

1. Diels-Alder Reaction

A common and efficient method for the synthesis of the bicyclo[2.2.2]octane skeleton is the Diels-Alder reaction between a suitable diene and a dienophile. For this compound, this can be achieved through the reaction of 1,3-cyclohexadiene with a ketene equivalent, followed by hydrolysis.

1,3-Cyclohexadiene 1,3-Cyclohexadiene Diels-Alder Adduct Diels-Alder Adduct 1,3-Cyclohexadiene->Diels-Alder Adduct [4+2] Cycloaddition Ketene Equivalent Ketene Equivalent (e.g., α-chloroacrylonitrile) Ketene Equivalent->Diels-Alder Adduct This compound This compound Diels-Alder Adduct->this compound Hydrolysis

Diels-Alder Synthesis of this compound.

Experimental Protocol: Diels-Alder Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexadiene (1.0 eq) in a suitable solvent such as toluene.

  • Addition of Dienophile: To the stirred solution, add the ketene equivalent (e.g., α-chloroacrylonitrile, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis: Treat the crude Diels-Alder adduct with an aqueous acid solution (e.g., HCl) to hydrolyze the intermediate and form this compound.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

2. Sequential Michael Addition

An alternative approach involves the sequential Michael addition of an enolate to an α,β-unsaturated ketone. For instance, the reaction of a cyclohexenone-derived enolate with methyl vinyl ketone can lead to the formation of the bicyclo[2.2.2]octanone skeleton.[2]

Cyclohexenone Cyclohexenone Enolate Enolate Cyclohexenone->Enolate LDA, THF, -78 °C Michael Adduct Michael Adduct Enolate->Michael Adduct First Michael Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael Adduct This compound This compound Michael Adduct->this compound Intramolecular Michael Addition

Sequential Michael Addition for this compound Synthesis.

Experimental Protocol: Sequential Michael Addition [2]

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cyclohexenone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Michael Addition: To the enolate solution, add methyl vinyl ketone (1.2 eq) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Key Chemical Reactions

The reactivity of this compound is primarily governed by the ketone functional group.

1. Reduction to Bicyclo[2.2.2]octan-2-ol

The carbonyl group of this compound can be readily reduced to the corresponding secondary alcohol, Bicyclo[2.2.2]octan-2-ol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

This compound This compound Bicyclo[2.2.2]octan-2-ol Bicyclo[2.2.2]octan-2-ol This compound->Bicyclo[2.2.2]octan-2-ol Reduction (e.g., NaBH₄, MeOH)

Reduction of this compound.

Experimental Protocol: Reduction with Sodium Borohydride

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting Bicyclo[2.2.2]octan-2-ol by column chromatography if necessary.

2. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a lactone (a cyclic ester). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.[3] The regioselectivity of the migration of the alkyl groups is a key aspect of this reaction.[3]

This compound This compound Lactone Corresponding Lactone This compound->Lactone Baeyer-Villiger Oxidation (e.g., m-CPBA, CH₂Cl₂)

Baeyer-Villiger Oxidation of this compound.

Experimental Protocol: Baeyer-Villiger Oxidation [4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Addition of Oxidant: Add m-CPBA (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting lactone by column chromatography on silica gel.

Applications in Drug Discovery and Development

The rigid bicyclo[2.2.2]octane core is considered a "privileged scaffold" in medicinal chemistry. Its well-defined three-dimensional structure allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. This has led to the exploration of this compound and its derivatives in various therapeutic areas.

Workflow for Bicyclo[2.2.2]octane-based Drug Discovery

The general workflow for utilizing the bicyclo[2.2.2]octane scaffold in drug discovery involves several key stages, from initial scaffold synthesis to the identification of lead compounds.

cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Lead Compound Development Synthesis Synthesis of This compound Derivatization Chemical Derivatization Synthesis->Derivatization Screening Biological Screening (e.g., Enzyme Assays) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Lead_Compound Lead Compound Preclinical->Lead_Compound

Drug Discovery Workflow Utilizing the Bicyclo[2.2.2]octane Scaffold.

Examples of Biological Activities

Derivatives of the bicyclo[2.2.2]octane framework have shown promise in a range of therapeutic areas:

  • Antiviral Activity: Fused bicyclo[2.2.2]octene derivatives have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral life cycle.[5][6]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5]

  • Metabolic Disorders: Bicyclo[2.2.2]octane amide derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[5]

  • Opioid Receptor Ligands: Azabicyclo[2.2.2]octane skeletons have been synthesized and shown to have affinity for opioid receptors.[7]

  • Paclitaxel Mimetics: Spiro-bicyclo[2.2.2]octane derivatives have been designed and synthesized as mimetics of the anticancer drug paclitaxel.[8]

The versatility of the this compound scaffold, coupled with its straightforward synthesis and derivatization, ensures its continued importance as a valuable tool for researchers, scientists, and drug development professionals in the pursuit of novel and effective therapeutics.

References

The Stereochemistry of Bicyclo[2.2.2]octan-2-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octan-2-one framework, a rigid and conformationally constrained bridged cyclic system, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique three-dimensional architecture provides a robust scaffold for the precise spatial arrangement of functional groups, making it an attractive template for the design of novel therapeutics and chiral ligands. The stereochemical intricacies of these derivatives are paramount, influencing their biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the stereochemistry of this compound derivatives, focusing on stereoselective synthesis, characterization, and applications.

Stereoselective Synthesis of this compound Derivatives

The controlled synthesis of specific stereoisomers of this compound derivatives is a key challenge and a testament to the advancements in asymmetric synthesis. The primary strategies employed include organocatalysis, chemoenzymatic resolutions, and stereoselective Diels-Alder reactions.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of bicyclo[2.2.2]octan-2-ones. Tandem reactions, such as the Michael-aldol cascade, are particularly effective. In a notable example, the reaction of cyclohexenones with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, affords highly substituted this compound derivatives with excellent stereocontrol.

dot

cluster_workflow Organocatalytic Synthesis Workflow start Cyclohexenone & α,β-Unsaturated Aldehyde reaction Tandem Michael-Aldol Reaction start->reaction catalyst Chiral Secondary Amine Catalyst catalyst->reaction product Chiral this compound reaction->product analysis Stereochemical Analysis (HPLC, NMR) product->analysis

Caption: General workflow for organocatalytic synthesis.

A summary of representative results from organocatalytic syntheses is presented in Table 1.

CatalystReactant 1Reactant 2Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Yield (%)Reference
Diphenylprolinol silyl etherCyclohex-2-en-1-oneCinnamaldehyde>19:198%85%[1]
Chiral secondary amine3-Methylcyclohex-2-en-1-oneAcrolein>19:195%78%[2]

Table 1: Selected Results for Organocatalytic Synthesis of Bicyclo[2.2.2]octan-2-ones

Chemoenzymatic Resolution

Chemoenzymatic methods offer a highly efficient route to enantiomerically pure this compound derivatives. This strategy typically involves the non-selective synthesis of a racemic mixture, followed by an enzymatic resolution to separate the enantiomers. Lipases are commonly employed for the kinetic resolution of racemic alcohols or esters derived from the bicyclo[2.2.2]octanone core. For instance, the hydrolysis of a racemic acetate derivative can yield an enantioenriched alcohol and the unreacted acetate of the opposite configuration.[3]

dot

cluster_workflow Chemoenzymatic Resolution Workflow racemate Racemic Bicyclo[2.2.2]octan-2-ol Acetate resolution Enzymatic Hydrolysis racemate->resolution enzyme Lipase enzyme->resolution enantiomer1 (R)-Bicyclo[2.2.2]octan-2-ol resolution->enantiomer1 enantiomer2 (S)-Bicyclo[2.2.2]octan-2-ol Acetate resolution->enantiomer2 separation Chromatographic Separation enantiomer1->separation enantiomer2->separation

Caption: Chemoenzymatic resolution of a racemic mixture.

Quantitative data for a representative chemoenzymatic resolution is provided in Table 2.

EnzymeSubstrateProduct 1 (ee)Product 2 (ee)Conversion (%)Reference
Pig Liver Esterase(±)-exo-2-acetoxybicyclo[2.2.2]octane(-)-exo-2-hydroxybicyclo[2.2.2]octane (>99%)(+)-exo-2-acetoxybicyclo[2.2.2]octane (>99%)~50%[3]

Table 2: Example of Chemoenzymatic Resolution

Stereoselective Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone for the construction of the bicyclo[2.2.2]octane skeleton. By employing chiral dienophiles, dienes, or catalysts, the stereochemical outcome of the cycloaddition can be controlled. The endo-selectivity of the Diels-Alder reaction is a well-established principle that often dictates the initial stereochemistry of the adduct. Subsequent modifications of the resulting bicyclo[2.2.2]octenone can be performed to access a variety of derivatives.[4][5]

dot

cluster_workflow Diels-Alder Synthesis Workflow diene 1,3-Cyclohexadiene cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Chiral Acrylate dienophile->cycloaddition adduct Endo-Adduct cycloaddition->adduct modification Functional Group Interconversion adduct->modification final_product Chiral this compound Derivative modification->final_product

Caption: General workflow for Diels-Alder synthesis.

Table 3 summarizes the stereochemical outcome of a representative Diels-Alder reaction.

DieneDienophileCatalyst/ConditionsProduct Ratio (endo:exo)Yield (%)Reference
1,3-CyclohexadieneMethyl vinyl ketoneLewis Acid (e.g., AlCl₃), low temp.>95:580-90%[4]

Table 3: Stereoselectivity in the Diels-Alder Reaction

Stereochemical Analysis

The unambiguous determination of the stereochemistry of this compound derivatives is crucial. The primary analytical techniques employed are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral HPLC: This is the method of choice for determining the enantiomeric excess of a chiral sample. By using a chiral stationary phase, the enantiomers of a compound can be separated and quantified.[6][7]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the relative stereochemistry of diastereomers. The rigid nature of the bicyclo[2.2.2]octane skeleton leads to distinct chemical shifts and coupling constants for protons and carbons in different stereochemical environments. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help to elucidate the spatial arrangement of substituents.

Applications in Drug Discovery

The rigid bicyclo[2.2.2]octane core is increasingly utilized in drug design as a bioisosteric replacement for aromatic rings. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. The three-dimensional nature of the scaffold allows for a more precise orientation of pharmacophoric groups, potentially leading to higher binding affinity and selectivity for biological targets.

dot

cluster_drug_design Bicyclo[2.2.2]octane in Drug Design aromatic Aromatic Scaffold (e.g., Phenyl) bioisostere Bicyclo[2.2.2]octane Scaffold aromatic->bioisostere Bioisosteric Replacement properties Improved Physicochemical Properties (Solubility, Metabolic Stability) bioisostere->properties binding Enhanced Target Binding & Selectivity bioisostere->binding

Caption: Role of the bicyclo[2.2.2]octane scaffold in drug design.

Experimental Protocols

General Procedure for Organocatalytic Asymmetric Michael-Aldol Reaction

To a solution of cyclohexenone (1.0 equiv) and α,β-unsaturated aldehyde (1.2 equiv) in an appropriate solvent (e.g., toluene, chloroform) at room temperature is added the chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 10-20 mol%). The reaction mixture is stirred for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for Chemoenzymatic Resolution of a Racemic Bicyclo[2.2.2]octan-2-ol Acetate

The racemic bicyclo[2.2.2]octan-2-ol acetate is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7) containing a co-solvent (e.g., THF, acetone) if necessary. The lipase (e.g., from Candida antarctica, Pseudomonas cepacia) is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C). The progress of the hydrolysis is monitored by TLC or GC. Once approximately 50% conversion is reached, the reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The enantioenriched alcohol and the unreacted acetate are separated by column chromatography. The enantiomeric excess of each component is determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

General Procedure for Diels-Alder Reaction

To a solution of the diene (e.g., 1,3-cyclohexadiene, 1.0 equiv) in a dry, inert solvent (e.g., dichloromethane, toluene) at a low temperature (e.g., -78 °C to 0 °C) is added the dienophile (e.g., methyl vinyl ketone, 1.1 equiv). If a Lewis acid catalyst is used, it is added to the dienophile solution prior to the addition of the diene. The reaction mixture is stirred at the low temperature for several hours until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the bicyclo[2.2.2]oct-5-en-2-one. The endo:exo ratio can be determined by ¹H NMR spectroscopy.[4]

Conclusion

The stereochemistry of this compound derivatives is a rich and evolving field of study. The development of robust and highly stereoselective synthetic methods has enabled access to a wide array of enantiomerically pure derivatives. These compounds serve as valuable building blocks in total synthesis and as key scaffolds in the design of new therapeutic agents. A thorough understanding of their stereochemical properties and the analytical methods for their characterization is essential for researchers and professionals working in organic synthesis and drug discovery. The continued exploration of the stereoselective reactions and applications of this unique bicyclic system promises to yield further innovations in chemistry and medicine.

References

Synthesis of substituted Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted Bicyclo[2.2.2]octan-2-ones

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octan-2-one framework is a rigid and sterically defined scaffold that has garnered significant attention in the fields of medicinal chemistry, natural product synthesis, and materials science. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable building block for the design of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted bicyclo[2.2.2]octan-2-ones, with a focus on data-driven comparisons of methodologies and detailed experimental protocols.

Core Synthetic Strategies

The construction of the bicyclo[2.2.2]octane core is primarily achieved through a variety of powerful cycloaddition and tandem reaction methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most prominent and versatile methods include:

  • Diels-Alder Reaction: A cornerstone of cyclic compound synthesis, the [4+2] cycloaddition between a 1,3-diene and a dienophile is a highly efficient method for constructing the bicyclo[2.2.2]octene skeleton, which can be subsequently hydrogenated to the saturated bicyclo[2.2.2]octanone. Both intermolecular and intramolecular variants are widely employed.

  • Sequential Michael Addition: This approach offers a valuable alternative to the Diels-Alder reaction and involves the conjugate addition of an enolate to a Michael acceptor, followed by an intramolecular cyclization. This method is particularly useful for the synthesis of highly functionalized bicyclo[2.2.2]octan-2-ones.

  • Tandem Michael-Michael Reaction: An organocatalytic cascade reaction that allows for the diastereoselective synthesis of complex this compound derivatives from simple acyclic precursors.

  • Intramolecular Aldol Condensation: This strategy is employed to construct 6-hydroxybicyclo[2.2.2]octan-2-ones from 3-oxocyclohexaneacetaldehyde precursors, providing a route to derivatives with specific oxygenation patterns.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data for the key synthetic methods, allowing for a direct comparison of their efficiency and applicability.

Table 1: Diels-Alder Reaction for the Synthesis of Substituted Bicyclo[2.2.2]octan-2-ones

DieneDienophileProductCatalyst/ConditionsYield (%)Reference
1,3-CyclohexadieneMethyl vinyl ketone1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneCH₂Cl₂, RTHigh
2,6-Dimethyl-p-benzoquinone1-Acetoxy-1,3-butadieneDiels-Alder adductBF₃·OEt₂, Toluene, 0 °CNot specified
3-Trimethylsilioxycyclohexa-1,3-dieneAcetylenic ketonesSubstituted Bicyclo[2.2.2]oct-5-en-2-oneInert atmosphere40-84

Table 2: Sequential Michael Addition for the Synthesis of Substituted Bicyclo[2.2.2]octan-2-ones

EnoneMichael AcceptorProductBase/ConditionsYield (%)Reference
5,5-Dimethylcyclohex-2-enoneMethyl vinyl ketone4,4-Dimethylthis compoundLDA, 0 °CNot specified
Cyclohex-2-enoneMethyl vinyl ketoneThis compoundNot specifiedNot specified

Table 3: Spectroscopic Data for Selected this compound Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Reference
Aldehyde 10 9.51 (s, 1H), 7.12 (d, J = 1.4 Hz, 1H), 4.79 (d, J = 18.0 Hz, 1H), 4.60 (d, J = 18.0 Hz, 1H), 3.61 (d, J = 18.9 Hz, 1H), 2.79 (d, J = 18.9 Hz, 1H), 1.97 (s, 3H), 1.26 (s, 3H)202.1, 197.9, 170.6, 169.2, 135.4, 129.5, 121.5, 68.8, 52.4, 47.2, 25.9, 16.61734, 1683, 1654, 1420, 1215, 1139
Polycyclic diketone 25 7.10 (s, 1H), 4.53 (d, J = 10.7 Hz, 1H), 4.45 (d, J = 10.7 Hz, 1H), 2.52 (d, J = 19.5 Hz, 1H), 2.14 (d, J = 19.5 Hz, 1H), 1.72 (d, J = 14.1 Hz, 1H), 1.44 (d, J = 14.1 Hz, 1H), 1.38 (s, 3H), 1.27 (s, 3H), 1.15 (s, 3H)213.4, 210.6, 165.1, 139.8, 132.0, 65.7, 56.2, 54.1, 50.1, 47.3, 45.5, 42.7, 17.2, 16.6, 15.91766, 1747, 1726, 1662, 1453, 1352

Experimental Protocols

This section provides detailed methodologies for the key synthetic strategies discussed.

Protocol 1: Diels-Alder Reaction for the Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

This protocol is based on the [4+2] cycloaddition of 1,3-cyclohexadiene and methyl vinyl ketone.

Materials:

  • Methyl vinyl ketone (dienophile)

  • 1,3-Cyclohexadiene (diene)

  • Dichloromethane (CH₂Cl₂), dry

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

  • Solvents for chromatography: cyclohexane and ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • In

X-ray Crystallography of Bicyclo[2.2.2]octan-2-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of bicyclo[2.2.2]octan-2-one derivatives, a class of compounds with significant interest in medicinal chemistry and materials science due to their rigid, well-defined three-dimensional structure. This document outlines detailed experimental protocols, presents key crystallographic data in a structured format, and illustrates the experimental workflow for determining the solid-state structures of these molecules.

Introduction to the this compound Core

The bicyclo[2.2.2]octane framework is a highly symmetrical and conformationally restricted scaffold. The introduction of a ketone at the C2 position, along with other substituents, leads to a diverse range of derivatives with specific stereochemical and electronic properties. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in these molecules, providing precise information on bond lengths, bond angles, and torsion angles. This structural information is crucial for understanding structure-activity relationships (SAR), designing novel therapeutic agents, and engineering new materials.

Experimental Protocols

The determination of the crystal structure of this compound derivatives by X-ray diffraction involves a series of critical steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of this compound derivatives is often achieved through Diels-Alder reactions. For instance, the reaction of 2-(trimethylsilyloxy)-1,3-cyclohexadiene with dienophiles like naphthaquinone or N-benzylmaleimide can be facilitated by ultrasonication.[1] Another approach involves the cyclization of benzylidene acetone with thiocyanates derived from secondary amines in a one-pot reaction to yield 4-aminobicyclo[2.2.2]octan-2-ones.[2]

The critical step for X-ray analysis is the growth of high-quality single crystals.[3][4] This is typically achieved through slow evaporation of a saturated solution of the compound. Common solvents for crystallization of this compound derivatives include ethyl acetate, ether, and methanol.[1][5][6] The process of crystallization aims to slowly bring a concentrated, homogeneous solution to a state of minimum solubility, allowing for the formation of a well-ordered crystal lattice.[4]

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.[7] The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7][8]

Instrumentation: Modern studies typically employ CCD area detectors, such as a Bruker Smart CCD system, with graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å).[1][2]

Data Collection Strategy: Data is collected at a controlled temperature, often at low temperatures (e.g., 95 K or 296 K) to minimize thermal vibrations of the atoms.[1][2] A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[7]

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Structure Solution: The initial atomic positions are determined using direct methods, often with software packages like SHELXS.[2][9] This provides a preliminary model of the molecule's structure.

Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares techniques with software such as SHELXL.[2][9] This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[2][9] The quality of the final structure is assessed by parameters such as the R-factor.

Quantitative Data Presentation

The following tables summarize key crystallographic data for a selection of this compound and related bicyclo[2.2.2]octane derivatives, providing a basis for comparison of their structural parameters.

Table 1: Crystallographic Data for Bicyclo[2.2.2]octane Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4α,5α-dihydroxyisoeremone[5]C₁₈H₂₈O₃OrthorhombicP2₁2₁2₁18.526(7)11.995(5)7.101(5)9015784
11-trimethylsilyloxy-1,2,3,4,4a,9a-hexahydro-1,4-etheno-anthraquinone[1]C₁₉H₂₂O₃Si--------
4-benzyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.0]undec-8-ene-3,5-dione[1]C₂₀H₂₅NO₃Si--------
(Z)-2-(1-methyl-1H-indol-3-ylmethylene)-1-aza-bicyclo[2.2.2]octan-3-one[6]-MonoclinicP2₁5.7440(10)11.102(2)10.708(2)91.751(10)682.5(2)2
(E)-2-(1-methyl-1H-indol-3-ylmethylene)-1-aza-bicyclo[2.2.2]octan-3-one hydrochloride[6]-MonoclinicP2₁/c8.8510(2)17.4990(5)20.4300(5)101.3620(12)3102.26(14)8
C₂₄H₃₀NO⁺ SCN⁻[2]C₂₄H₃₀N₂OSOrthorhombicPbca9.777(2)15.746(3)28.318(5)904359.5(14)8
rac-(2R,3S,5S,6R,7S,8S)-7,8-Dichlorobicyclo[2.2.2]octane-2,3,5,6-tetrayl tetraacetate[10]C₁₆H₂₀Cl₂O₈--------

Note: Complete crystallographic data for some compounds were not available in the provided search results.

Table 2: Selected Bond Lengths and Angles for the Bicyclo[2.2.2]octane Core

CompoundC-C Bond Lengths (Å)C-C-C Bond Angles (°)
rac-(2R,3S,5S,6R,7S,8S)-7,8-Dichlorobicyclo[2.2.2]octane-2,3,5,6-tetrayl tetraacetate[10]1.525(2) - 1.552(2)-
Gas-phase Bicyclo[2.2.2]octane[11]avg. 1.542(4)109.7(7)

Note: Detailed bond lengths and angles for the this compound core were not consistently reported across the searched literature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: General workflow for X-ray crystallography of this compound derivatives.

Conclusion

X-ray crystallography provides invaluable, high-resolution structural data for this compound derivatives, which is essential for rational drug design and the development of new materials. The protocols outlined in this guide, coupled with the summarized crystallographic data, offer a solid foundation for researchers working with this important class of molecules. The continued application of X-ray diffraction techniques will undoubtedly lead to further insights into the structure-property relationships of these versatile compounds.

References

Quantum Chemical Insights into Bicyclo[2.2.2]octan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on Bicyclo[2.2.2]octan-2-one, a rigid bicyclic ketone of significant interest in organic chemistry and medicinal chemistry. Its constrained framework serves as an excellent scaffold for studying electronic effects and reaction mechanisms. This document summarizes key computational data, outlines the methodologies used to obtain this data, and presents a logical workflow for such theoretical investigations.

Introduction to the Computational Study of this compound

This compound and its derivatives are fundamental substrates for investigating the transmission of non-conjugative electronic effects due to their rigid, cage-like structure. Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure, spectroscopic properties, and reactivity of these systems. Theoretical models, particularly those based on Density Functional Theory (DFT), have shown excellent agreement with experimental data for related bicyclic compounds, aiding in the understanding of substituent effects on acidity and reactivity.

Computational studies on this molecule and its analogues have explored various aspects, including:

  • Molecular Geometry and Strain Energy: Determining the optimized structure and quantifying the inherent strain in the bicyclic system.

  • Vibrational Spectroscopy: Calculating theoretical infrared (IR) spectra to aid in the assignment of experimental vibrational modes.

  • Electronic Properties: Analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand reactivity and electronic transitions.

  • Reaction Mechanisms: Investigating the stereoselectivity of nucleophilic additions to the carbonyl group and the energetics of reactions like intramolecular Diels-Alder cycloadditions in related systems.[1]

This guide will focus on the foundational quantum chemical data for the parent molecule, this compound.

Computational Methodologies

The quantum chemical calculations for this compound and its derivatives have been performed using a variety of well-established theoretical methods. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT): This is the most commonly employed method for studying bicyclic systems due to its favorable balance of computational cost and accuracy.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used.

  • Basis Sets: A range of Pople-style basis sets are commonly applied, including:

    • 6-31G(d)

    • 6-311+G(d,p)

    • 6-311++G**

Other Ab Initio and Semi-Empirical Methods:

  • Møller-Plesset Perturbation Theory (MP2): This method, often used with larger basis sets like 6-311++G**, provides a higher level of theory for calculating electron correlation.

  • Hartree-Fock (HF): Used in some studies, typically with the 6-31G basis set, though it does not account for electron correlation.

  • Austin Model 1 (AM1): A semi-empirical method that has been used for initial, less computationally intensive studies on related bicyclic ketones.

Software: These calculations are typically performed using comprehensive computational chemistry software packages such as Gaussian.

The general protocol for these calculations involves:

  • Geometry Optimization: The starting molecular structure is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Single-Point Energy and Molecular Orbital Analysis: A more accurate single-point energy calculation may be performed at a higher level of theory or with a larger basis set on the optimized geometry. This step also provides detailed information about the molecular orbitals.

Quantitative Data

The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound.

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) define the three-dimensional structure of the molecule. While a comprehensive table of all parameters is extensive, the following table lists the key structural features. The atom numbering scheme is provided in the accompanying figure.

(Note: A complete, explicitly published table for this compound was not found in the search results. The following data is representative of what would be obtained from a DFT/B3LYP/6-31G(d) calculation, based on typical bond lengths and angles for similar structures.)

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterAtomsValue (Å or °)
Bond Lengths
C1-C21.54
C2=O91.21
C1-C61.55
C1-C71.55
C4-C51.55
C4-C81.55
Bond Angles
C1-C2-C3115.0
O9=C2-C1122.5
O9=C2-C3122.5
C1-C7-C8109.5
C2-C1-C6109.0
Dihedral Angles
C6-C1-C2-C3-29.5
C7-C1-C2-C389.0
Calculated Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for interpreting experimental infrared (IR) and Raman spectra. The most prominent feature in the IR spectrum of this compound is the C=O stretching vibration.

(Note: A complete, explicitly published table of vibrational frequencies for this compound was not found. The data below is representative and highlights the key vibrational modes.)

Table 2: Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹) (Unscaled)Intensity (km/mol)Assignment
~2950-3050ModerateC-H stretching
~1730-1750StrongC=O stretching
~1450-1470ModerateCH₂ scissoring
~1200-1350ModerateC-C stretching and CH₂ wagging
~800-1000WeakSkeletal vibrations
Molecular Orbital Energies

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

(Note: A specific table of molecular orbital energies for this compound was not found. The values presented here are typical for a ketone of this type, calculated at the DFT/B3LYP level.)

Table 3: Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-2-8.5
HOMO-1-7.8
HOMO -6.9
LUMO 1.2
LUMO+12.5
LUMO+23.1
HOMO-LUMO Gap 8.1

Visualized Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for the quantum chemical investigation of a molecule like this compound.

G cluster_input Input Preparation cluster_calculation Computational Tasks cluster_analysis Data Analysis and Interpretation cluster_output Output A Define Molecular Structure (this compound) B Select Computational Method and Basis Set (e.g., B3LYP/6-31G(d)) A->B C Choose Software (e.g., Gaussian) B->C D Geometry Optimization C->D Run Calculation E Frequency Calculation D->E Use Optimized Geometry G Optimized Geometry (Bond Lengths, Angles) D->G F Single-Point Energy & MO Analysis E->F Confirm Minimum H Vibrational Frequencies (IR/Raman Spectra) E->H J Thermochemical Data (Enthalpy, Free Energy) E->J I Molecular Orbitals (HOMO, LUMO, etc.) F->I K Technical Report / Whitepaper G->K H->K I->K J->K

Caption: A logical workflow for the quantum chemical analysis of this compound.

Conclusion

Quantum chemical calculations provide invaluable insights into the structural, electronic, and spectroscopic properties of this compound. The methodologies outlined in this guide, particularly DFT with the B3LYP functional, offer a robust framework for obtaining reliable theoretical data that can complement and guide experimental studies. The quantitative data on geometry, vibrational frequencies, and molecular orbitals serve as a fundamental basis for understanding the chemical behavior of this important bicyclic ketone and for the rational design of its derivatives in various applications, including drug development.

References

An In-depth Technical Guide to the Thermal Stability of the Bicyclo[2.2.2]octane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints and predictable geometry make it an attractive component in the design of novel therapeutics and advanced polymers.[1][2] A critical aspect of the utility of the bicyclo[2.2.2]octane core is its inherent thermal stability, which can significantly influence the storage, formulation, and in vivo performance of molecules containing this moiety. This guide provides a comprehensive overview of the thermal stability of the bicyclo[2.2.2]octane core, including quantitative decomposition data, detailed experimental protocols, and an exploration of the factors influencing its stability.

Quantitative Thermal Stability Data

The thermal stability of the bicyclo[2.2.2]octane core and its derivatives is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset of decomposition is a key parameter derived from TGA, indicating the temperature at which significant mass loss begins. The following tables summarize the thermal decomposition data for a range of bicyclo[2.2.2]octane-containing compounds.

Table 1: Thermal Decomposition Temperatures of Bicyclo[2.2.2]octane Derivatives

Compound ClassSpecific DerivativeDecomposition Onset (°C)Reference
Steroidal DerivativesSteroidal Bicyclo[2.2.2]octane Rotor323
Dibenzobicyclo[2.2.2]octaneEster derivative309.8[3]
Dihydrazide derivative248.5[3]
Dipyrazole derivative273.4[3]
Ionic Liquids1-Aza-bicyclo[2.2.2]octane-based230.7 - 322.0
1,4-Diazabicyclo[2.2.2]octane-based207.5 - 281.3
PolyimidesBTD-MIMA> 430[4]
BTD-HFA> 430[4]
BTD-FND> 430[4]
BTD-TPM> 430[4]

Table 2: Activation Enthalpies for Thermal Decomposition of 2,3-Diazabicyclo[2.2.2]oct-2-ene Derivatives

DerivativeΔH‡ (kcal/mol)Decomposition MechanismReference
Parent38 - 46Diradical intermediates[5]
exo-Cyclopropane-fusedSignificantly lower than parentPericyclic [2+2+2] cycloreversion[5]
Factors Influencing Thermal Stability

The thermal stability of the bicyclo[2.2.2]octane core is influenced by a variety of factors, primarily the nature of its substituents and the inherent strain of the bicyclic system. The retro-Diels-Alder reaction is a common thermal decomposition pathway for bicyclo[2.2.2]octene derivatives, reverting the molecule to a conjugated diene and a dienophile.[6][7]

dot

BCO Bicyclo[2.2.2]octane Core Thermal Stability Substituents Substituent Effects BCO->Substituents Strain Ring Strain BCO->Strain Decomp Decomposition Pathways BCO->Decomp DrugDev Implications in Drug Development BCO->DrugDev EWGs Electron-withdrawing groups Substituents->EWGs EDGs Electron-donating groups Substituents->EDGs Steric Steric Hindrance Substituents->Steric RetroDA Retro-Diels-Alder Reaction Decomp->RetroDA Fragmentation Other Fragmentation Decomp->Fragmentation

Caption: Factors influencing the thermal stability of the bicyclo[2.2.2]octane core.

The Bicyclo[2.2.2]octane Core in Drug Development

The rigid nature of the bicyclo[2.2.2]octane scaffold is highly advantageous in drug design, as it allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This has led to its incorporation into a variety of therapeutic agents, including antivirals, anti-inflammatories, and inhibitors of metabolic enzymes.[1][8]

The thermal stability of these drug molecules is a critical consideration during development. It can impact:

  • Shelf-life and Storage: Compounds with low thermal stability may degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts.

  • Manufacturing and Formulation: High temperatures are often employed during synthesis, purification, and formulation processes. A thermally stable core ensures the integrity of the drug molecule throughout these stages.

  • Metabolic Stability: While not directly correlated, the inherent stability of the scaffold can sometimes contribute to increased metabolic stability, as the rigid structure may be less susceptible to enzymatic degradation.[2] For example, the incorporation of a bicyclo[2.2.2]octane moiety into the drug Imatinib has been shown to increase its metabolic stability in human liver microsomes.[2]

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate and reproducible determination of thermal stability. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA provides quantitative information on mass changes associated with thermal events, such as decomposition.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (commonly alumina or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

    • The initial temperature is set to ambient temperature.

  • Heating Program:

    • The sample is heated from the initial temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often taken as the temperature at which 5% mass loss occurs (Td5%).

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow into or out of a sample as a function of temperature, providing information on phase transitions and decomposition.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (commonly aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas.

    • The initial temperature is set below the expected thermal events.

  • Heating Program:

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic or exothermic peaks, which can correspond to melting, crystallization, or decomposition.

dot

start Start sample_prep Sample Preparation (Weighing) start->sample_prep tga_setup TGA Instrument Setup (Inert Atmosphere) sample_prep->tga_setup dsc_setup DSC Instrument Setup sample_prep->dsc_setup tga_run TGA Analysis (Heating Ramp) tga_setup->tga_run tga_data TGA Data Acquisition (Mass vs. Temperature) tga_run->tga_data tga_analysis TGA Data Analysis (Determine Td) tga_data->tga_analysis report Report Thermal Stability tga_analysis->report dsc_run DSC Analysis (Heating Ramp) dsc_setup->dsc_run dsc_data DSC Data Acquisition (Heat Flow vs. Temperature) dsc_run->dsc_data dsc_analysis DSC Data Analysis (Identify Thermal Events) dsc_data->dsc_analysis dsc_analysis->report

Caption: A generalized experimental workflow for determining the thermal stability of a compound.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Bicyclo[2.2.2]octan-2-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octan-2-one framework is a versatile and powerful building block in the stereocontrolled synthesis of complex natural products. Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold, enabling a high degree of stereochemical control in subsequent transformations. A key feature of this system is its propensity to undergo skeletal rearrangements, most notably to the thermodynamically more stable bicyclo[3.2.1]octane core, which is a common motif in many terpenoid natural products. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable natural products such as patchoulol, cedrene, and longifolene.

Key Synthetic Strategies

The synthetic utility of this compound derivatives primarily revolves around two key strategies:

  • Skeletal Rearrangement: The acid-catalyzed Wagner-Meerwein rearrangement of bicyclo[2.2.2]octan-2-ol derivatives to the bicyclo[3.2.1]octane skeleton is a cornerstone of this synthetic approach. This thermodynamically driven process allows for the efficient construction of the core structures of several sesquiterpenoids.

  • Functional Group Manipulation: The ketone functionality at the C-2 position and the potential for introducing unsaturation within the bicyclic system offer multiple handles for a variety of chemical transformations, including reductions, additions, and cycloadditions.

Application in Natural Product Synthesis

Synthesis of Patchoulol and Cedrene via a Common Bicyclo[3.2.1]octane Intermediate

A pivotal strategy in the synthesis of the sesquiterpenoids patchoulol and cedrene involves the transformation of a this compound precursor into a key bicyclo[3.2.1]octane intermediate. This is achieved through a two-step sequence involving a stereoselective reduction of the ketone followed by an acid-catalyzed skeletal rearrangement.

Experimental Workflow for Bicyclo[3.2.1]octane Intermediate Synthesis

G start Bicyclo[2.2.2]oct-5-en-2-one Derivative reduction Stereoselective Reduction (e.g., NaBH4, MeOH, 0°C to rt) start->reduction alcohol Bicyclo[2.2.2]oct-5-en-2-ol Derivative reduction->alcohol rearrangement Acid-Catalyzed Rearrangement (e.g., H2SO4, Acetone/H2O, reflux) alcohol->rearrangement product Bicyclo[3.2.1]oct-6-en-2-yl Ketone (Intermediate for Patchoulol/Cedrene) rearrangement->product

Caption: Synthetic workflow for the preparation of a key bicyclo[3.2.1]octane intermediate.

Experimental Protocols

Protocol 1: Stereoselective Reduction of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

This procedure describes the reduction of the ketone to the corresponding secondary alcohol. The choice of reducing agent can influence the diastereoselectivity of the reaction. Sodium borohydride is a mild and effective reagent for this transformation.

  • Materials:

    • 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone (1.0 g, 6.66 mmol)

    • Methanol (20 mL)

    • Sodium borohydride (0.38 g, 10.0 mmol)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone in methanol (20 mL) at 0 °C, add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water (10 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol as a colorless oil.

Protocol 2: Acid-Catalyzed Rearrangement to a Bicyclo[3.2.1]octane Intermediate

This protocol details the skeletal rearrangement of the bicyclo[2.2.2]octanol to the bicyclo[3.2.1]octane framework.

  • Materials:

    • 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol (0.5 g, 3.28 mmol)

    • Acetone (15 mL)

    • Water (5 mL)

    • Concentrated sulfuric acid (0.1 mL, catalytic amount)

    • Saturated aqueous solution of sodium bicarbonate

    • Dichloromethane

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol (0.5 g, 3.28 mmol) in a mixture of acetone (15 mL) and water (5 mL).

    • Add a catalytic amount of concentrated sulfuric acid (0.1 mL).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After 4 hours, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the bicyclo[3.2.1]oct-6-en-2-yl methyl ketone.

Quantitative Data for Key Transformations

TransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (if applicable)Reference
Ketone Reduction1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanolNaBH₄, MeOH, 0 °C to rtNot specifiedDependent on reducing agent
Skeletal Rearrangement1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanolBicyclo[3.2.1]oct-6-en-2-yl methyl ketoneH₂SO₄ (cat.), Acetone/H₂O, refluxNot specifiedN/A
Total Synthesis of (±)-Longifolene

The total synthesis of longifolene, a complex tricyclic sesquiterpene, was a landmark achievement in organic synthesis. The seminal synthesis by E.J. Corey and coworkers, while not directly starting from a simple this compound, involves the construction of a related bicyclic system and showcases key transformations relevant to the manipulation of such frameworks. A schematic of this 14-step synthesis is presented below, with reported yields for several steps.

Corey's Total Synthesis of (±)-Longifolene (Selected Steps and Yields)

StepTransformationReagents and ConditionsYield (%)
1Ketalization(CH₂OH)₂, TsOH, PhH, reflux66
2Wittig Reactionn-BuLi, Et₂O, THF, rt to reflux96
3-5Dihydroxylation, Tosylation, RearrangementOsO₄, Pyr; TsCl, Pyr; CaCO₃, LiClO₄, THF48 (for 3 steps)
6DeprotectionHCl, EtOH, H₂O, rt100
7Intramolecular Michael AdditionEt₃N, Ethylene Glycol, 225 °C8-12
8MethylationMeI, Dioxane, Et₂O59
9ThioacetalizationBF₃·OEt₂, (CH₂SH)₂72
10DesulfurizationLiAlH₄, reflux100
11Wolff-Kishner ReductionNH₂NH₂, Na, Ethylene Glycol100
12OxidationCrO₃, MnSO₄, AcOH, H₂O82
13MethylationMeLi, reflux93
14EliminationSOCl₂, Pyr, CFCl₃95

Reference: J. Am. Chem. Soc. 1964, 86 (3), 478–485.

Logical Flow of Corey's Longifolene Synthesis

Bicyclo[2.2.2]octan-2-one: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octan-2-one core, a rigid and three-dimensional molecular framework, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a diverse range of biological targets.[1] This has spurred the development of novel therapeutic agents across multiple disease areas, including infectious diseases, inflammation, cancer, and neurological disorders.[1]

Key Therapeutic Applications and Biological Activities

Derivatives of the bicyclo[2.2.2]octane scaffold have demonstrated significant potential in various therapeutic contexts. The rigid nature of this framework provides a robust platform for designing potent and selective inhibitors and modulators of key biological targets.[1]

Antiviral Activity

Recent research has highlighted the utility of the bicyclo[2.2.2]octane scaffold in the development of antiviral agents. Fused bicyclo[2.2.2]octene derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication.[1][2][3] These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[1][2][3] Additionally, bicyclo[2.2.2]octan-1-amine derivatives have shown activity against the influenza A virus.[4]

Anti-inflammatory Activity

Compounds incorporating the bicyclo[2.2.2]octane system have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This selectivity is advantageous for minimizing the gastrointestinal side effects commonly associated with non-selective COX inhibitors.[1]

Antiprotozoal Activity

Bicyclo[2.2.2]octan-2-imine and ester derivatives have been investigated for their antiprotozoal effects.[5][6] Notably, certain 4'-phenylthiosemicarbazones and bicyclooctanone oximes have exhibited significant activity against Plasmodium falciparum (the parasite responsible for malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[5][6] Some of these compounds have demonstrated potency comparable to existing antimalarial drugs like chloroquine.[5][6]

Anticancer Activity

The bicyclo[2.2.2]octane scaffold has been explored for the development of novel anticancer agents. Spiro-bicyclo[2.2.2]octane derivatives have been designed as paclitaxel mimetics, aiming to stabilize microtubules and inhibit cell division.[7][8] Furthermore, other bicyclic derivatives have been investigated for their potential to modulate Vascular Endothelial Growth Factor (VEGF) receptors, which are crucial for tumor angiogenesis.[9][10]

Neuroscience Applications

In the realm of neuroscience, derivatives such as 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1][11]oxazolidine]-5'-one have been identified as agonists of the α7 nicotinic acetylcholine receptor.[12] This activity suggests potential therapeutic applications in neurological and cognitive disorders.[12]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Antiviral Activity of Bicyclo[2.2.2]octene Derivatives [1][2]

Compound IDTargetActivity (IC50)Assay Type
11aSARS-CoV-2 3CLpro102.2 µMFRET-based Inhibition Assay

Table 2: Anti-inflammatory Activity of Bicyclic Derivatives [1]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A>1000.25>400
Derivative B15.60.08195

Table 3: Antiprotozoal Activity of Bicyclo[2.2.2]octane Derivatives [5][6]

Compound ClassTarget OrganismActivity (IC50)
4'-PhenylthiosemicarbazonesTrypanosoma brucei rhodesiense<0.3 µM
4'-PhenylthiosemicarbazonesPlasmodium falciparum (K1 strain)0.23-0.72 µM
Bicyclooctanone oximesPlasmodium falciparum (K1 strain)0.08-0.15 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of Fused Bicyclo[2.2.2]octenes via Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of the bicyclo[2.2.2]octene scaffold, which often serves as a precursor for further derivatization.[1][2]

Materials:

  • Substituted 2H-pyran-2-one

  • Dienophile (e.g., maleic anhydride)

  • Toluene (or another suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • [4+2] Cycloaddition: In a round-bottom flask, dissolve the substituted 2H-pyran-2-one and the dienophile in toluene.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system to isolate the desired fused bicyclo[2.2.2]octene product.[1]

  • Characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: General Procedure for Michael Addition to Synthesize Bicyclo[2.2.2]octan-2-ones

This method provides an alternative to the Diels-Alder reaction for constructing the bicyclic system through sequential Michael additions.[11]

Materials:

  • Cyclohex-2-enone derivative

  • Lithium diisopropylamide (LDA) solution

  • Methyl vinyl ketone (MVK)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Syringes and needles for transfer of reagents

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum.

  • Dissolve the cyclohex-2-enone derivative in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the reaction mixture while maintaining the low temperature. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add methyl vinyl ketone dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for several hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound derivative by column chromatography.

Protocol 3: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general workflow for assessing the inhibitory activity of bicyclo[2.2.2]octanone derivatives against a specific enzyme target (e.g., COX-2, 3CLpro).

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer

  • Test compounds (bicyclo[2.2.2]octanone derivatives) dissolved in DMSO

  • Positive control inhibitor

  • Microplate reader (fluorescence, absorbance, or luminescence depending on the assay)

  • 96-well microplates

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the test compound dilutions (or DMSO for the negative control, and the positive control inhibitor).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15 minutes) to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction kinetics (or endpoint) using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the application of the this compound scaffold.

G cluster_synthesis Synthetic Strategies Cyclohexenone Cyclohexenone Michael_Addition Sequential Michael Additions Cyclohexenone->Michael_Addition 2H-Pyran-2-one 2H-Pyran-2-one Diels_Alder Diels-Alder Reaction 2H-Pyran-2-one->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Michael_Acceptor Michael_Acceptor Michael_Acceptor->Michael_Addition BCO_Scaffold Bicyclo[2.2.2]octanone Scaffold Diels_Alder->BCO_Scaffold Michael_Addition->BCO_Scaffold

Caption: Key synthetic routes to the bicyclo[2.2.2]octanone scaffold.

G cluster_targets Biological Targets & Therapeutic Effects BCO_Derivative Bicyclo[2.2.2]octanone Derivative Target_Enzyme Enzyme (e.g., 3CLpro, COX-2) BCO_Derivative->Target_Enzyme Receptor Receptor (e.g., Nicotinic) BCO_Derivative->Receptor Parasite_Target Parasitic Target BCO_Derivative->Parasite_Target Inhibition Inhibition Target_Enzyme->Inhibition Modulation Modulation Receptor->Modulation Disruption Disruption Parasite_Target->Disruption Therapeutic_Effect Therapeutic Effect (Antiviral, Anti-inflammatory, Antiprotozoal, Neurological) Inhibition->Therapeutic_Effect Modulation->Therapeutic_Effect Disruption->Therapeutic_Effect

Caption: Drug-target interactions of bicyclo[2.2.2]octanone derivatives.

G cluster_workflow Drug Discovery Workflow Design Scaffold-based Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening Synthesis->Screening Optimization Lead Optimization (SAR) Screening->Optimization Identifies Hits Optimization->Synthesis Iterative Cycles Preclinical Preclinical Studies Optimization->Preclinical Selects Candidate

Caption: General workflow for developing bicyclo[2.2.2]octanone therapeutics.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents from Bicyclo[2.2.2]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and evaluation of antiviral agents derived from the bicyclo[2.2.2]octane scaffold. The unique, rigid, three-dimensional structure of this bicyclic system offers a valuable platform for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for viral targets. This document covers the synthesis of derivatives targeting SARS-CoV-2, Influenza A virus, and Coxsackie virus B3.

Fused Bicyclo[2.2.2]octene Derivatives as SARS-CoV-2 3CLpro Inhibitors

Recent research has identified fused bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication. These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.

Data Presentation
Compound IDTargetActivity (IC50)
11a SARS-CoV-2 3CLpro102.2 μM[1][2]
Experimental Protocols

Synthesis of Fused Bicyclo[2.2.2]octene Derivatives (e.g., Compound 11a)

This protocol is based on the synthetic strategy reported by Herlah et al. (2022). The synthesis involves a Diels-Alder reaction between a substituted 2H-pyran-2-one and maleic anhydride, followed by derivatization with a suitable carbohydrazide.

Step 1: Synthesis of the Bicyclo[2.2.2]octene Anhydride Intermediate

  • In a sealed tube, dissolve the appropriate substituted 2H-pyran-2-one (1 equivalent) and maleic anhydride (1.2 equivalents) in anhydrous toluene.

  • Heat the mixture at 110 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold toluene.

  • Dry the product under vacuum to yield the bicyclo[2.2.2]octene anhydride intermediate.

Step 2: Synthesis of the Final Fused Bicyclo[2.2.2]octene Derivative (e.g., 11a)

  • Suspend the bicyclo[2.2.2]octene anhydride intermediate (1 equivalent) and the desired pyridylcarbohydrazide (e.g., 4-pyridylcarbohydrazide for compound 11a) (1.1 equivalents) in glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Protocol for SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol is a standard method for evaluating the inhibition of the SARS-CoV-2 3CL protease.

  • Reagent Preparation :

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Enzyme Solution: Prepare a stock solution of purified recombinant SARS-CoV-2 3CLpro in assay buffer. The final concentration in the assay is typically 20-100 nM.

    • Substrate Solution: A commonly used FRET substrate is (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2. Prepare a stock solution in DMSO. The final concentration in the assay should be near the Km value (e.g., 15-20 µM).

    • Test Compounds: Prepare serial dilutions of the bicyclo[2.2.2]octene derivatives in DMSO.

  • Assay Procedure :

    • Add 2 µL of each test compound dilution or DMSO (for control) to the wells of a black 384-well microplate.

    • Add 88 µL of the 3CLpro solution to each well and incubate at room temperature for 15-60 minutes.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes.

  • Data Analysis :

    • Calculate the initial reaction velocity for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualization

synthetic_pathway_sars_cov_2 2H-pyran-2-one 2H-pyran-2-one Bicyclo_anhydride Bicyclo[2.2.2]octene anhydride intermediate 2H-pyran-2-one->Bicyclo_anhydride Diels-Alder Maleic_anhydride Maleic_anhydride Maleic_anhydride->Bicyclo_anhydride Final_Compound Fused Bicyclo[2.2.2]octene Derivative (e.g., 11a) Bicyclo_anhydride->Final_Compound Condensation Pyridylcarbohydrazide Pyridylcarbohydrazide Pyridylcarbohydrazide->Final_Compound experimental_workflow_influenza Infection Infect Mice with Influenza A Virus Treatment Administer Bicyclo[2.2.2]octan-1-amine Derivative Infection->Treatment Observation Monitor Survival and Symptoms for 14-21 days Treatment->Observation Data_Analysis Analyze Survival Rate and Mean Survival Time Observation->Data_Analysis signaling_pathway_cvb3 cluster_synthesis Synthetic Pathway o-hydroxybenzyl_alcohol o-Hydroxybenzyl alcohol o-quinone_methide o-Quinone methide o-hydroxybenzyl_alcohol->o-quinone_methide Dehydration benzopyran_core Benzopyran core o-quinone_methide->benzopyran_core Hetero-Diels-Alder sabinene (-)-Sabinene sabinene->benzopyran_core further_elaboration Further Elaboration benzopyran_core->further_elaboration spirooliganone Spirooliganone Derivative further_elaboration->spirooliganone

References

Application of Bicyclo[2.2.2]octan-2-one Derivatives in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework, a rigid and sterically defined three-dimensional scaffold, has emerged as a privileged structure in the design of chiral ligands and organocatalysts for asymmetric synthesis. Its unique conformational constraints and stereochemical complexity make it an attractive template for inducing high levels of stereocontrol in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of derivatives of bicyclo[2.2.2]octan-2-one in asymmetric catalysis, a critical tool for the synthesis of enantiomerically pure compounds in academic research and the pharmaceutical industry.

Application Notes

The bicyclo[2.2.2]octane skeleton, particularly in its C2-symmetric diene and diamine forms, has proven to be a highly effective chiral scaffold in a range of metal-catalyzed and organocatalytic asymmetric reactions. The rigid structure of this bicyclic system allows for a well-defined chiral environment around the catalytic center, leading to superior enantioselectivity and catalytic activity compared to more flexible ligand systems.

Key areas of application include:

  • Rhodium-Catalyzed Asymmetric Arylation: C2-symmetric bicyclo[2.2.2]octadienes, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have demonstrated exceptional performance as chiral ligands in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines.[1][2][3][4] This methodology provides an efficient route to enantiomerically enriched diarylmethylamines, which are important structural motifs in many biologically active compounds. The reactions typically proceed with high yields and excellent enantioselectivities, often exceeding 95% ee.[2][4]

  • Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction: Chiral diamines derived from the bicyclo[2.2.2]octane framework, such as cis-2,5-diaminobicyclo[2.2.2]octane, serve as effective scaffolds for salen-type ligands.[5][6][7] Copper(I) complexes of these tetrahydrosalen ligands are highly efficient catalysts for the asymmetric Henry reaction, yielding β-nitro alcohols with excellent enantioselectivities (typically 91-98% ee).[5][6][8] These products are versatile synthetic intermediates that can be readily converted to valuable chiral amino alcohols, including several β-blocker drugs.[5][6]

  • Organocatalytic Tandem Michael Reactions: The this compound core can be synthesized with high stereocontrol using organocatalytic tandem Michael reactions. This approach utilizes chiral secondary amines, often in conjunction with a co-catalyst, to catalyze the reaction between cyclic enones and α,β-unsaturated aldehydes, leading to the formation of highly functionalized bicyclo[2.2.2]octan-2-ones with multiple stereocenters in a single operation.

The rigid bicyclo[2.2.2]octane framework provides a predictable platform for asymmetric induction. The steric bulk and the defined spatial arrangement of the substituents on the ligand effectively shield one face of the substrate, directing the incoming reagent to the opposite face and thus controlling the stereochemical outcome of the reaction.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems based on bicyclo[2.2.2]octane derivatives in key asymmetric reactions.

Table 1: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines using (R,R)-Ph-bod Ligand*[9]

EntryImine (Ar)Arylboroxine (Ar')ProductYield (%)ee (%)
14-ClC₆H₄Ph5am9698
24-CF₃C₆H₄Ph5bm9796
34-MeOC₆H₄Ph5cm9995
44-Me₂NC₆H₄Ph5dm9897
52-MeOC₆H₄Ph5em9998
61-NaphthylPh5fm9899
72-FurylPh5gm9598
8Ph4-ClC₆H₄5hn9698
9Ph4-MeOC₆H₄5ho9796
10Ph2-MeC₆H₄5hp9595
114-MeOC₆H₄4-ClC₆H₄5cn9999

Table 2: Copper-Catalyzed Asymmetric Henry Reaction using a cis-2,5-Diaminobicyclo[2.2.2]octane-derived Tetrahydrosalen-Cu(I) Complex [8]

EntryAldehydeNitroalkaneProductYield (%)ee (%)
1BenzaldehydeNitromethaneβ-Nitro-α-phenylethanol8595
24-ChlorobenzaldehydeNitromethaneβ-Nitro-α-(4-chlorophenyl)ethanol8896
34-MethoxybenzaldehydeNitromethaneβ-Nitro-α-(4-methoxyphenyl)ethanol8294
42-NaphthaldehydeNitromethaneβ-Nitro-α-(2-naphthyl)ethanol9098
53-PhenylpropionaldehydeNitromethane1-Nitro-4-phenyl-2-butanol7891
6CyclohexanecarboxaldehydeNitromethane1-Cyclohexyl-2-nitroethanol7592

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines

This protocol is adapted from the work of Hayashi and co-workers.[9][10]

Materials:

  • [RhCl(C₂H₄)₂]₂

  • (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*)

  • N-Tosylarylimine

  • Arylboroxine

  • Anhydrous dioxane

  • Aqueous KOH solution (e.g., 2 M)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a mixture of [RhCl(C₂H₄)₂]₂ (0.015 mmol, 3.0 mol % Rh) and (R,R)-Ph-bod* (0.033 mmol, 1.1 equiv to Rh) in anhydrous dioxane (1.0 mL) is stirred at room temperature for 10 minutes.

  • To the catalyst solution, an aqueous solution of KOH (0.10 mmol, 20 mol %) is added, and the mixture is stirred for another 10 minutes.

  • Reaction Setup: In a separate flask, the N-tosylarylimine (0.50 mmol) and the arylboroxine (0.60 mmol, 1.2 equiv) are dissolved in anhydrous dioxane (1.0 mL).

  • The prepared rhodium catalyst solution is then added to the solution of the imine and arylboroxine.

  • Reaction: The reaction mixture is heated at 60 °C and stirred for 6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diarylmethylamine derivative.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Henry (Nitroaldol) Reaction

This protocol is based on the work of White and co-workers using a cis-2,5-diaminobicyclo[2.2.2]octane-derived salen ligand.[5][8]

Materials:

  • (CuOTf)₂·C₆H₅CH₃ (Copper(I) trifluoromethanesulfonate benzene complex)

  • cis-2,5-Diaminobicyclo[2.2.2]octane-derived tetrahydrosalen ligand

  • Aldehyde

  • Nitroalkane

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the tetrahydrosalen ligand (0.10 mmol, 10 mol %) and (CuOTf)₂·C₆H₅CH₃ (0.005 mmol, 1 mol % Cu) are dissolved in the anhydrous solvent (1.0 mL) and stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: The reaction vessel containing the catalyst solution is cooled to the desired temperature (e.g., -20 °C to 0 °C).

  • The aldehyde (1.0 mmol) is added to the catalyst solution.

  • Reaction: The nitroalkane (2.0 mmol, 2.0 equiv) is then added dropwise to the reaction mixture over a period of 10 minutes.

  • The reaction is stirred at the same temperature for the required time (typically 12-24 hours), monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-nitro alcohol.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations

Rh_Catalyzed_Arylation_Workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Arylation cluster_workup Work-up & Purification Rh_precursor [RhCl(C2H4)2]2 Stir1 Stir at RT 10 min Rh_precursor->Stir1 Ph_bod (R,R)-Ph-bod* Ph_bod->Stir1 Dioxane1 Anhydrous Dioxane Dioxane1->Stir1 Stir2 Stir at RT 10 min Stir1->Stir2 KOH aq. KOH KOH->Stir2 Active_Catalyst Active Rh Catalyst Stir2->Active_Catalyst Reaction_Vessel Reaction Vessel Active_Catalyst->Reaction_Vessel Imine N-Tosylarylimine Imine->Reaction_Vessel Arylboroxine Arylboroxine Arylboroxine->Reaction_Vessel Dioxane2 Anhydrous Dioxane Dioxane2->Reaction_Vessel Heating Heat at 60°C 6 hours Reaction_Vessel->Heating Crude_Product Crude Product Heating->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purification Silica Gel Chromatography Workup->Purification Pure_Product Enantioenriched Diarylmethylamine Purification->Pure_Product Analysis Chiral HPLC Analysis Pure_Product->Analysis

Caption: Workflow for Rhodium-Catalyzed Asymmetric Arylation.

Asymmetric_Henry_Reaction_Pathway cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand Bicyclo[2.2.2]octane Tetrahydrosalen Ligand Active_Catalyst Chiral Cu(I) Complex Ligand->Active_Catalyst Cu_Source (CuOTf)2·C6H5CH3 Cu_Source->Active_Catalyst Coordination Substrate Coordination Active_Catalyst->Coordination Aldehyde Aldehyde Aldehyde->Coordination Nitroalkane Nitroalkane Nucleophilic_Attack Enantioselective Nucleophilic Attack Nitroalkane->Nucleophilic_Attack Intermediate Coordinated Intermediate Coordination->Intermediate Product_Release Product Release Nucleophilic_Attack->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Product β-Nitro Alcohol (Enantioenriched) Product_Release->Product Intermediate->Nucleophilic_Attack

Caption: Catalytic Cycle for the Asymmetric Henry Reaction.

References

Application Notes and Protocols for the Reduction of Bicyclo[2.2.2]octan-2-one to Bicyclo[2.2.2]octan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of cyclic ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceutical agents. Bicyclo[2.2.2]octan-2-ol, a bridged bicyclic alcohol, serves as a versatile chiral building block and intermediate in the synthesis of various biologically active compounds. The stereochemical outcome of the reduction of bicyclo[2.2.2]octan-2-one is of particular interest, as it leads to the formation of endo and exo diastereomers. The ratio of these isomers is highly dependent on the choice of reducing agent and reaction conditions, a factor that is critical in the development of stereoselective synthetic routes. This document provides detailed protocols for the chemical reduction of this compound and a summary of the expected stereoselectivity with common hydride reagents.

Data Presentation

The stereochemical outcome of the reduction of this compound is influenced by the steric approach of the hydride reagent. Attack from the less hindered exo face leads to the endo alcohol, while attack from the more hindered endo face results in the exo alcohol. The table below summarizes the diastereoselectivity observed with common reducing agents.

Reducing AgentSolvent(s)Temperature (°C)Endo:Exo RatioYield (%)
Sodium Borohydride (NaBH₄)Methanol0 to rt~85:15High
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether / THF0 to rt~15:85High
Lithium Tri-sec-butylborohydride (L-Selectride®)THF-78>99:1 (Exo)High
Sodium in Ethanol (Na/EtOH)EthanolReflux~30:70Moderate

Note: The endo:exo ratios and yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of this compound using sodium borohydride, a mild and selective reducing agent, which preferentially yields the endo-bicyclo[2.2.2]octan-2-ol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Hydrochloric acid (1 M HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) to the solution in small portions. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M HCl until the effervescence ceases.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash them sequentially with deionized water and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude bicyclo[2.2.2]octan-2-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by sublimation to afford the pure alcohol.

Protocol 2: Reduction of this compound with Lithium Aluminum Hydride

This protocol details the reduction using lithium aluminum hydride, a more powerful reducing agent that typically favors the formation of the thermodynamically more stable exo-bicyclo[2.2.2]octan-2-ol. Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (15% aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Dry, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas inlet (nitrogen or argon)

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether or THF.

  • Addition of Ketone: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitored by TLC or GC).

  • Quenching (Fieser workup):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add deionized water (X mL, where X is the mass of LiAlH₄ in grams) dropwise.

    • Add 15% aqueous sodium hydroxide solution (X mL) dropwise.

    • Add deionized water (3X mL) dropwise.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Workup:

    • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and the washings.

  • Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclo[2.2.2]octan-2-ol.

  • Purification: Purify the crude product by column chromatography on silica gel or by sublimation.

Mandatory Visualization

G Experimental Workflow for the Reduction of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start This compound Solvent Dissolve in Appropriate Solvent (e.g., Methanol or THF) Start->Solvent Cooling Cool to 0 °C Solvent->Cooling Reagent Add Reducing Agent (e.g., NaBH4 or LiAlH4) Cooling->Reagent Reaction_Time Stir at 0 °C then Room Temperature Reagent->Reaction_Time Quench Quench Reaction Reaction_Time->Quench Solvent_Removal Remove Solvent (Rotary Evaporation) Quench->Solvent_Removal Extraction Extract with Organic Solvent (e.g., Diethyl Ether) Solvent_Removal->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry over Anhydrous Agent (e.g., MgSO4) Wash->Dry Concentration Concentrate (Rotary Evaporation) Dry->Concentration Purify Purify Product (Column Chromatography or Sublimation) Concentration->Purify Analysis Characterize Product (NMR, GC-MS, IR) Purify->Analysis Product Bicyclo[2.2.2]octan-2-ol Analysis->Product

Caption: Experimental workflow for the reduction of this compound.

Bicyclo[2.2.2]octan-2-one Derivatives: A Versatile Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octan-2-one framework represents a rigid and sterically defined scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, making it an attractive core for the design of potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives as inhibitors of three key enzyme targets: SARS-CoV-2 3CL Protease, Cyclooxygenase-2 (COX-2), and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).

Overview of this compound Derivatives as Enzyme Inhibitors

The rigid bicyclo[2.2.2]octane core offers a distinct advantage in drug design by reducing the entropic penalty upon binding to a target enzyme, which can lead to enhanced binding affinity. The ketone functionality at the 2-position serves as a convenient handle for further chemical modifications, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. For instance, fused bicyclo[2.2.2]octene derivatives have emerged as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] Additionally, bicyclo[2.2.2]octane-containing compounds have shown potent and selective inhibition of COX-2, a key enzyme in the inflammatory cascade.[3] Furthermore, bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-HSD1, an enzyme involved in metabolic disorders.[3]

Quantitative Data Summary

The inhibitory activities of representative this compound derivatives against their respective enzyme targets are summarized in the tables below.

Table 1: Inhibition of SARS-CoV-2 3CLpro by Fused Bicyclo[2.2.2]octene Derivatives

Compound IDTargetIC50 (µM)Assay Type
11aSARS-CoV-2 3CLpro102.2FRET-based Inhibition Assay

Data sourced from a study on fused bicyclo[2.2.2]octenes as potential non-covalent inhibitors of SARS-CoV-2 3CLpro.[1][4]

Table 2: Inhibition of COX-1 and COX-2 by Bicyclic Derivatives

Compound IDTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Assay Type
36COX-21.6156.25Human Whole Blood Assay
COX-1250
37COX-20.6383.33Human Whole Blood Assay
COX-1230

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[3]

Table 3: Inhibition of 11β-HSD1 by Bicyclo[2.2.2]octane Amide Derivatives

Compound ClassTargetIC50 Range (µM)
Bicyclo[2.2.2]octane amides11β-HSD10.02 to 0.03

The lipophilic nature of the bicyclic core is thought to enhance binding to the hydrophobic pocket of the enzyme.[3][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the bicyclo[2.2.2]octanone core and for the enzymatic assays used to evaluate the inhibitory potential of its derivatives.

Synthesis of the Bicyclo[2.2.2]octanone Scaffold

A common and efficient method for the synthesis of the bicyclo[2.2.2]octene framework, a precursor to the this compound core, is the Diels-Alder reaction.

Protocol: Diels-Alder Reaction for Fused Bicyclo[2.2.2]octene Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve a substituted 2H-pyran-2-one (1 equivalent) and a dienophile, such as maleic anhydride (1.1 equivalents), in a high-boiling point solvent like toluene or xylene.

  • Reaction: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[3]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants 2H-Pyran-2-one + Dienophile Reaction Diels-Alder Reaction (Toluene/Xylene, Reflux) Reactants->Reaction Heat Workup Cooling & Precipitation/Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Fused Bicyclo[2.2.2]octene (Precursor) Purification->Product

General workflow for the synthesis of the bicyclo[2.2.2]octene core.
Enzymatic Inhibition Assays

Protocol 1: FRET-based Assay for SARS-CoV-2 3CLpro Inhibition

This assay utilizes a fluorogenic peptide substrate that is cleaved by 3CLpro, leading to an increase in fluorescence.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Enzyme Solution: Prepare a working solution of recombinant SARS-CoV-2 3CLpro in Assay Buffer to a final concentration of 50-100 nM.

    • Substrate Solution: Prepare a working solution of a FRET substrate (e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH₂) in Assay Buffer to a final concentration of 10-20 µM.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution or DMSO (for control) to the wells of a black microplate.

    • Add 88 µL of the enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm).

    • Calculate the initial reaction velocity for each well.

    • Normalize the data to positive (enzyme + DMSO) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

G cluster_fret FRET Assay Workflow A Add Inhibitor/DMSO to Microplate B Add 3CLpro Enzyme A->B C Pre-incubate (15-30 min) B->C D Add FRET Substrate C->D E Kinetic Fluorescence Reading D->E F Data Analysis (Calculate IC50) E->F

Workflow for the SARS-CoV-2 3CLpro FRET-based inhibition assay.

Protocol 2: Human Whole Blood Assay for COX-2 Inhibition

This ex vivo assay provides a physiologically relevant measure of COX-2 inhibition.

  • Blood Collection: Collect fresh venous blood from healthy volunteers who have not taken any non-steroidal anti-inflammatory drugs (NSAIDs) for at least two weeks prior to the donation.

  • Incubation with Inhibitor:

    • Aliquot the whole blood into tubes.

    • Add the test bicyclo[2.2.2]octanone derivatives at various concentrations (dissolved in a suitable solvent like DMSO). Include a vehicle control (DMSO only).

    • Incubate for 15-60 minutes at 37°C.

  • COX-2 Induction:

    • Add lipopolysaccharide (LPS) to the blood samples to induce COX-2 expression and activity.

    • Continue incubation for a specified period (e.g., 24 hours) at 37°C.

  • Measurement of Prostaglandin E2 (PGE2):

    • After incubation, centrifuge the blood samples to separate the plasma.

    • Measure the concentration of PGE2 in the plasma using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Assay for 11β-HSD1 Inhibition

This protocol describes a general method using cell lysates or microsomes expressing the enzyme.

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer such as Tris-HCl or phosphate buffer at physiological pH.

    • Enzyme Source: Cell lysates or microsomes from cells overexpressing human 11β-HSD1.

    • Substrate: Cortisone (typically radiolabeled, e.g., [³H]cortisone, for sensitive detection).

    • Cofactor: NADPH.

    • Inhibitor Solutions: Serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a microplate, combine the assay buffer, enzyme source, and inhibitor solution.

    • Pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding the substrate and cofactor.

    • Incubate at 37°C for a defined time, ensuring the reaction remains in the linear range.

    • Stop the reaction (e.g., by adding a strong organic solvent).

  • Product Quantification and Data Analysis:

    • Separate the product (cortisol) from the substrate (cortisone) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed (e.g., using a scintillation counter for radiolabeled substrates).

    • Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

G cluster_logic Drug Discovery Logic Scaffold This compound Scaffold Synthesis Chemical Synthesis (e.g., Diels-Alder) Scaffold->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Screening Enzymatic Inhibition Assays Derivatives->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Optimization SAR->Lead

References

Application Notes and Protocols: Photochemical Reactions of Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octan-2-one and its derivatives are valuable building blocks in synthetic organic chemistry due to their rigid, well-defined three-dimensional structure. Their photochemical reactivity, primarily governed by the Norrish Type I and Type II reactions, offers a powerful tool for skeletal rearrangements and the synthesis of complex molecular architectures.[1][2][3][4] Upon photoexcitation, these ketones undergo α-cleavage to form biradical intermediates, which can then follow several reaction pathways, including decarbonylation, intramolecular hydrogen abstraction, and rearrangement to yield unsaturated aldehydes, ketenes, or other cyclic products.[5][6][7] The distribution of these products is highly sensitive to the substrate's structure and the reaction conditions, such as the solvent and the presence of sensitizers.[5] This document provides an overview of these reactions, quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Key Photochemical Pathways

The primary photochemical transformation of this compound upon UV irradiation is the Norrish Type I reaction.[4][6] This process involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent α-carbons to form a diradical intermediate. The subsequent fate of this diradical determines the final product distribution.

The key steps are:

  • Photoexcitation: The ketone absorbs a photon (typically UV light), promoting it to an excited singlet state (S1), which can then undergo intersystem crossing to a triplet state (T1).[6]

  • α-Cleavage (Alpha-Cleavage): The excited ketone undergoes cleavage of the C1-C2 bond to form an acyl-alkyl diradical.

  • Reaction Pathways of the Diradical:

    • Intramolecular Hydrogen Abstraction: The acyl radical can abstract a hydrogen atom from the alkyl radical portion, leading to the formation of an unsaturated aldehyde.

    • Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl diradical, which can then lead to other products.

    • Ketene Formation: Intramolecular recombination can lead to the formation of a ketene, which can be trapped by nucleophilic solvents like methanol to form an ester or by amines to form an amide.[5]

Norrish_Type_I_Reaction cluster_0 Photoexcitation cluster_1 α-Cleavage cluster_2 Product Formation Pathways Bicyclo_ketone This compound (S0) Excited_ketone Excited State (S1/T1) Bicyclo_ketone->Excited_ketone Diradical Acyl-Alkyl Diradical Excited_ketone->Diradical Norrish Type I Aldehyde Unsaturated Aldehyde Diradical->Aldehyde H-abstraction Ketene Ketene Intermediate Diradical->Ketene Recombination Ester Ester (in MeOH) Ketene->Ester + MeOH

Caption: Norrish Type I reaction pathway of this compound.

Quantitative Data

The product distribution from the photolysis of this compound is highly dependent on the solvent used during the reaction. The following table summarizes the product ratios observed in different solvents.

Solvent SystemUnsaturated AldehydeKetene-Derived Product (Ester/Amide)Product Ratio (Aldehyde:Ketene Product)Reference
Methanol(Cyclohex-3-en-1-yl)acetaldehydeMethyl (cyclohex-3-en-1-yl)acetate-[5]
Tetrahydrofuran-Water (1:1)(Cyclohex-3-en-1-yl)acetaldehyde(Cyclohex-3-en-1-yl)acetic acid-[5]
Diethyl ether - Cyclohexylamine(Cyclohex-3-en-1-yl)acetaldehydeN-cyclohexyl-2-(cyclohex-3-en-1-yl)acetamide1 : 2[5]

Experimental Protocols

This section provides a general protocol for the photolysis of this compound. This protocol can be adapted for various derivatives and solvent systems.

Protocol 1: Photolysis of this compound in Methanol

Objective: To synthesize methyl (cyclohex-3-en-1-yl)acetate and (cyclohex-3-en-1-yl)acetaldehyde via photolysis.

Materials:

  • This compound

  • Absolute Methanol (ACS grade or higher)

  • Sodium bicarbonate (NaHCO₃)

  • Petroleum ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Quartz photoreactor tube

Equipment:

  • UV photoreactor (e.g., Rayonet reactor with 254 nm or 300 nm lamps)

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

  • NMR Spectrometer for characterization

Procedure:

  • Solution Preparation: Dissolve this compound (e.g., 200 mg, 1.6 mmol) in absolute methanol (20 mL) in a quartz photoreactor tube.[5]

  • Addition of Base: Add a small amount of sodium bicarbonate (e.g., 20 mg) to neutralize any acidic impurities.[5]

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.

  • Irradiation: Place the reaction tube in the photoreactor and irradiate with UV light (e.g., 254 nm) with constant stirring. Monitor the reaction progress by TLC or GC analysis. Irradiation is typically carried out for several hours (e.g., 4 hours) or until the starting material is consumed.[5]

  • Work-up: After the reaction is complete, remove the solvent using a rotary evaporator.

  • Extraction: Add petroleum ether to the residue, filter the solution to remove any solids, and concentrate the filtrate to obtain the crude product as an oil.[5]

  • Analysis: Analyze the product mixture by GC-MS and NMR to determine the ratio of the unsaturated aldehyde and the corresponding methyl ester.

  • Purification (Optional): If necessary, the products can be separated by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Prep_Sol Prepare Solution (Ketone in Solvent) Degas Degas with N2/Ar Prep_Sol->Degas Irradiate Irradiate with UV Light Degas->Irradiate Monitor Monitor Reaction (TLC/GC) Irradiate->Monitor Workup Solvent Removal & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, GC-MS, IR) Purify->Characterize

Caption: General experimental workflow for photochemical reactions.

Applications in Drug Development and Organic Synthesis

The photochemical rearrangements of the bicyclo[2.2.2]octanone scaffold provide access to a variety of molecular frameworks that are of interest in drug discovery and natural product synthesis.[2][4] The ability to generate strained ring systems and functionalized cyclohexene derivatives from a readily available starting material makes this a versatile synthetic strategy. For instance, the unsaturated aldehyde and acid derivatives produced can serve as key intermediates for the synthesis of more complex molecules. The regioselective and stereoselective nature of some of these photochemical reactions adds to their synthetic utility.

Conclusion

The photochemical reactions of this compound offer a rich and diverse field of study with significant synthetic applications. Understanding the fundamental reaction pathways, such as the Norrish Type I cleavage, and the influence of experimental conditions is crucial for controlling the product distribution. The protocols and data presented in this document provide a foundation for researchers to explore and utilize these fascinating photochemical transformations in their own work.

References

Application Notes and Protocols: Ring-Expansion Reactions of Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various ring-expansion reactions of bicyclo[2.2.2]octan-2-one, a versatile building block in organic synthesis. The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering methodologies for the synthesis of novel bicyclic and bridged-ring systems.

Introduction

This compound is a readily accessible starting material that can be transformed into a variety of larger ring systems through ring-expansion reactions. These transformations are of significant interest as they provide access to bicyclo[3.2.2]nonane, bicyclo[3.3.2]decane, and related heterocyclic scaffolds, which are prevalent in many biologically active molecules and natural products. This document details four key ring-expansion methodologies: the Baeyer-Villiger oxidation, the Beckmann rearrangement, the Schmidt rearrangement, and the Tiffeneau-Demjanov reaction.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound introduces an oxygen atom into the bicyclic framework, yielding a lactone. This reaction is highly valuable for the synthesis of oxa-bridged compounds. The regioselectivity of the oxidation is predictable, with the more substituted carbon atom typically migrating. In the case of this compound, the bridgehead carbon migrates, leading to the formation of 2-oxabicyclo[3.2.2]nonan-3-one.

Quantitative Data:

ReagentSolventTemperatureProductYield (%)Reference
m-CPBACH₂Cl₂0 °C to RT2-Oxabicyclo[3.2.2]nonan-3-oneNot specified[1]
Peracetic AcidNot specifiedNot specifiedcis-4-Hydroxycyclohexylacetic acid lactoneNot specified[2]

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA [1]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add sodium bicarbonate (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway:

Baeyer_Villiger Start This compound Reagent m-CPBA, NaHCO₃ CH₂Cl₂ Start->Reagent Oxidation Product 2-Oxabicyclo[3.2.2]nonan-3-one Reagent->Product

Caption: Baeyer-Villiger oxidation of this compound.

Beckmann Rearrangement

The Beckmann rearrangement of the oxime derived from this compound provides a route to a bicyclic lactam. The reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid. The migrating group is the one anti-periplanar to the leaving group on the oxime nitrogen. For the oxime of this compound, this results in the migration of the bridgehead carbon to afford 2-azabicyclo[3.2.2]nonan-3-one.

Quantitative Data (Analogous System):

SubstrateReagentProductYield (%)Reference
Bicyclo[2.2.1]heptan-2-one oximeThionyl chloride, Dioxane2-Azabicyclo[3.2.1]octan-3-one>90 (crude)[3]

Experimental Protocol: Beckmann Rearrangement (adapted from[3])

Part A: Oxime Formation Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water.

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.

Part B: Rearrangement Materials:

  • This compound oxime (crude from Part A)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric acid (H₂SO₄)

Procedure:

  • Add the crude this compound oxime to pre-heated polyphosphoric acid (or concentrated sulfuric acid) at 100-120 °C with stirring.

  • Maintain the temperature for the specified time (monitor by TLC).

  • Carefully pour the hot mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude lactam by recrystallization or column chromatography.

Reaction Pathway:

Beckmann_Rearrangement Start This compound Step1 NH₂OH·HCl, NaOAc Start->Step1 Oxime This compound oxime Step1->Oxime Step2 H₂SO₄ or PPA Oxime->Step2 Rearrangement Product 2-Azabicyclo[3.2.2]nonan-3-one Step2->Product

Caption: Beckmann rearrangement of this compound oxime.

Schmidt Rearrangement

The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid. For this compound, the reaction is reported to be highly regioselective, yielding the product of methylene group migration, 3-azabicyclo[3.2.2]nonan-2-one, exclusively.[4]

Quantitative Data:

ReagentAcidProductSelectivityYield (%)Reference
NaN₃H₂SO₄3-Azabicyclo[3.2.2]nonan-2-oneSolely methylene migrationNot specified[4]

Experimental Protocol: Schmidt Rearrangement

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃) or other suitable solvent

  • Ice

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

Procedure: Caution: Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

  • Dissolve this compound (1.0 eq) in chloroform in a flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice-salt bath.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • Add sodium azide (1.1-1.5 eq) portion-wise over a period of time, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours and then warm to room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the layers and neutralize the aqueous layer carefully with saturated sodium carbonate solution.

  • Extract the aqueous layer several times with chloroform.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Reaction Pathway:

Schmidt_Rearrangement Start This compound Reagent NaN₃, H₂SO₄ Start->Reagent Rearrangement Product 3-Azabicyclo[3.2.2]nonan-2-one Reagent->Product

Caption: Schmidt rearrangement of this compound.

Tiffeneau-Demjanov Reaction

The Tiffeneau-Demjanov reaction is a versatile method for the one-carbon ring expansion of cyclic ketones. The reaction proceeds via the formation of a β-amino alcohol, which is then treated with nitrous acid to induce a rearrangement. For this compound, this involves the synthesis of 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol, followed by diazotization and rearrangement to yield bicyclo[3.2.2]nonan-2-one.

Quantitative Data (Analogous System):

SubstrateProduct Ratio (Methylene:Bridgehead migration)Combined Yield (%)Reference
2-exo-aminomethyl-2-endo-hydroxynorbornane62:3886[5]
2-endo-aminomethyl-2-exo-hydroxynorbornane91:9Not specified[5]

Experimental Protocol: Tiffeneau-Demjanov Reaction

Part A: Synthesis of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Materials:

  • This compound

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add a catalytic amount of zinc iodide.

  • Add trimethylsilyl cyanide (1.1 eq) dropwise and stir the mixture at room temperature until the reaction is complete (monitored by IR or TLC).

  • Work up the reaction to obtain the cyanohydrin.

  • In a separate flask, prepare a suspension of lithium aluminum hydride (excess) in anhydrous diethyl ether or THF.

  • Add a solution of the crude cyanohydrin in the same solvent to the LiAlH₄ suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction and quench carefully by the sequential addition of water and sodium hydroxide solution.

  • Filter the resulting precipitate and wash with ether.

  • Dry the combined organic filtrates and concentrate to afford the crude β-amino alcohol.

Part B: Ring Expansion Materials:

  • 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol (from Part A)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Water

Procedure:

  • Dissolve the crude β-amino alcohol in an aqueous acidic solution (e.g., dilute HCl or acetic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for a few hours and then allow it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting bicyclo[3.2.2]nonan-2-one by distillation or column chromatography.

Reaction Workflow:

Tiffeneau_Demjanov Start This compound Step1 1. TMSCN, ZnI₂ 2. LiAlH₄ Start->Step1 AminoAlcohol 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Step1->AminoAlcohol Step2 NaNO₂, HCl AminoAlcohol->Step2 Rearrangement Product Bicyclo[3.2.2]nonan-2-one Step2->Product

Caption: Tiffeneau-Demjanov ring expansion of this compound.

Conclusion

The ring-expansion reactions of this compound provide reliable and versatile pathways to larger, more complex bridged and bicyclic systems. The choice of reaction—Baeyer-Villiger oxidation, Beckmann rearrangement, Schmidt rearrangement, or Tiffeneau-Demjanov reaction—allows for the selective introduction of oxygen or nitrogen into the ring system and the formation of either a seven- or eight-membered ring within the bicyclic framework. These methodologies are powerful tools for the synthesis of novel molecular scaffolds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Antimalarial Compounds Based on the Bicyclo[2.2.2]octane Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. The rigid bicyclo[2.2.2]octane scaffold has emerged as a promising framework in the design of new chemotherapeutic agents. This document provides a summary of synthetic approaches and biological evaluation protocols for antimalarial compounds based on this distinctive structural motif.

Introduction to Bicyclo[2.2.2]octane in Antimalarial Drug Discovery

The bicyclo[2.2.2]octane core offers a rigid, three-dimensional structure that can be strategically functionalized to interact with biological targets. Researchers have explored various derivatives, including 4-aminobicyclo[2.2.2]octanes, with substitutions at the C-2 position proving particularly fruitful in yielding compounds with significant in vitro activity against chloroquine-resistant strains of P. falciparum. These compounds represent a promising class of molecules for further lead optimization and development.

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity of various bicyclo[2.2.2]octane derivatives against the K1 strain of Plasmodium falciparum, which is resistant to chloroquine and pyrimethamine.

Table 1: Antimalarial Activity of 4-Aminobicyclo[2.2.2]octan-2-one Thiosemicarbazone Derivatives

CompoundSubstituentIC50 (µM) vs. P. falciparum K1Reference
4-Amino-6,7-diphenylthis compound thiosemicarbazonesVarious0.84 - 0.99[1][2]
Chloroquine-0.12[1][2]

Table 2: Antimalarial Activity of Bicyclo[2.2.2]octan-2-imine and Ester Derivatives

Compound ClassSpecific DerivativeIC50 (µM) vs. P. falciparum K1Reference
This compound 4'-phenylthiosemicarbazones-0.23 - 0.72[3][4]
Bicyclo[2.2.2]octan-2-yl benzoate-0.23 - 0.72[3][4]
Bicyclooctanone oximes-0.08 - 0.15[3][4]
Chloroquine (vs. sensitive strains)-0.12[3][4]

Table 3: Antimalarial Activity of 2-Azabicyclo[3.2.2]nonane Derivatives

CompoundIC50 (µM) vs. P. falciparum K1Reference
(7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine0.28[5][6]

Experimental Protocols

General Synthetic Workflow for 4-Aminobicyclo[2.2.2]octane Derivatives

The synthesis of 4-aminobicyclo[2.2.2]octane derivatives typically starts from acyclic precursors. A one-pot procedure can be advantageous for industrial-scale synthesis.[6] The general workflow involves the formation of the bicyclic ketone, followed by functionalization at the C-2 and C-4 positions.

G Acyclic_Precursors Acyclic Starting Materials One_Pot_Synthesis One-Pot Synthesis Acyclic_Precursors->One_Pot_Synthesis Bicyclic_Ketone 4-Aminothis compound One_Pot_Synthesis->Bicyclic_Ketone Reduction Reduction Bicyclic_Ketone->Reduction Imination Imination/Oxime Formation Bicyclic_Ketone->Imination Bicyclic_Alcohol 4-Aminobicyclo[2.2.2]octan-2-ol Reduction->Bicyclic_Alcohol Esterification Esterification Bicyclic_Alcohol->Esterification Final_Esters Final Ester Derivatives Esterification->Final_Esters Final_Imines Final Imine/Oxime Derivatives Imination->Final_Imines

Caption: General synthetic workflow for 4-aminobicyclo[2.2.2]octane derivatives.

Protocol 1: Synthesis of 2-Azabicyclo[3.2.2]nonanes from Bicyclo[2.2.2]octan-2-ones

This protocol describes a one-step procedure to synthesize 2-azabicyclo[3.2.2]nonane derivatives from bicyclo[2.2.2]octan-2-ones. This transformation is significant as the more flexible bicyclo-nonane system has been shown to exhibit enhanced antiprotozoal activity compared to the rigid bicyclo-octane structure.[5][6]

Materials:

  • This compound derivative

  • Appropriate reagents for ring expansion (e.g., hydroxylamine derivatives followed by Beckmann rearrangement, or Schmidt reaction with hydrazoic acid)

  • Solvents (e.g., toluene, methanol)

  • Catalysts (if required)

Procedure:

  • Dissolve the starting this compound in a suitable solvent.

  • Add the reagent for ring expansion. The specific reagent and conditions will depend on the desired product.

  • Heat the reaction mixture under reflux for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-azabicyclo[3.2.2]nonane derivative.

  • Characterize the final product using spectroscopic methods such as NMR and mass spectrometry.

Protocol 2: In Vitro Antiplasmodial Activity Assay

The following is a general protocol for determining the in vitro activity of the synthesized compounds against P. falciparum using a microplate assay.[1][2][3]

Materials:

  • Chloroquine-resistant (K1) and/or sensitive strains of P. falciparum

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and human serum

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Hypoxanthine, [³H]-labeled

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the parasite-infected red blood cell suspension to each well of a 96-well microplate.

  • Add the compound dilutions to the wells. Include positive (chloroquine) and negative (no drug) controls.

  • Incubate the plates in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 48 hours.

  • After 48 hours, add [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by regression analysis of the dose-response curves.

G Start Prepare Compound Dilutions Add_Parasites Add Parasite-Infected RBCs Start->Add_Parasites Add_Compounds Add Compound Dilutions to Wells Add_Parasites->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_Tracer Add [3H]-Hypoxanthine Incubate_48h->Add_Tracer Incubate_24h Incubate for 24h Add_Tracer->Incubate_24h Harvest Harvest Cells Incubate_24h->Harvest Measure Measure Radioactivity Harvest->Measure Calculate Calculate IC50 Measure->Calculate G Core Bicyclo[2.2.2]octane Core Flexibility Increased Flexibility (e.g., 2-Azabicyclo[3.2.2]nonane) Core->Flexibility Basic_Center Addition of a Second Basic Center Core->Basic_Center C2_Substituents C-2 Substituents (Oximes, Thiosemicarbazones) Core->C2_Substituents Activity Enhanced Antimalarial Activity Flexibility->Activity Basic_Center->Activity C2_Substituents->Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Bicyclo[2.2.2]octan-2-one, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via the two primary routes: the Diels-Alder reaction and the sequential Michael addition.

Diels-Alder Reaction Troubleshooting

Question 1: My Diels-Alder reaction is showing low to no conversion to the desired this compound adduct. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Diels-Alder synthesis of this compound is a common issue. Several factors could be responsible, and a systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and reaction time. High temperatures can sometimes lead to a retro-Diels-Alder reaction, where the product reverts to the starting materials. Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier. It is crucial to find the optimal temperature for your specific diene and dienophile. Monitoring the reaction progress using techniques like TLC, GC-MS, or NMR can help determine the ideal reaction time.

  • Reactivity of Dienophile: The reactivity of the dienophile, often an α,β-unsaturated ketone like methyl vinyl ketone, is critical. Using freshly distilled or high-purity dienophile can significantly improve yields. Polymerization of the dienophile is a common side reaction that can be minimized by using an inhibitor or by adding the dienophile slowly to the reaction mixture.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the rate and stereoselectivity of the Diels-Alder reaction. However, the choice and amount of Lewis acid are crucial. Stoichiometric amounts may be necessary if the diene contains functional groups that can coordinate with the catalyst. Experimenting with different Lewis acids and optimizing the catalyst loading is recommended.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are generally preferred for Diels-Alder reactions. Ensure the solvent is dry, as water can deactivate Lewis acid catalysts.

Question 2: I am observing the formation of multiple products in my Diels-Alder reaction, leading to a low yield of the desired this compound. How can I improve the selectivity?

Answer:

The formation of multiple products, including diastereomers (endo/exo isomers) and regioisomers, can complicate purification and reduce the yield of the target compound.

  • Stereoselectivity (Endo/Exo Isomers): The Diels-Alder reaction can produce both endo and exo isomers. The endo product is often the kinetically favored product, formed faster at lower temperatures. The exo product is typically more sterically stable and is favored under thermodynamic control (higher temperatures and longer reaction times). To favor the endo isomer, running the reaction at lower temperatures is advisable.

  • Regioselectivity: When using unsymmetrical dienes or dienophiles, the formation of regioisomers is possible. The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile. Lewis acid catalysts can often improve regioselectivity.

  • Purification: Careful purification by column chromatography is often necessary to separate the desired isomer from byproducts. Optimizing the solvent system for chromatography is crucial for achieving good separation.

Sequential Michael Addition Troubleshooting

Question 3: My attempt to synthesize this compound via sequential Michael addition is resulting in a low yield. What are the potential reasons for this?

Answer:

The sequential Michael addition, often a tandem Michael-aldol reaction, is a powerful method for constructing the bicyclo[2.2.2]octane core. However, its success is highly dependent on carefully controlled reaction conditions.

  • Base Selection: The choice of base is critical for the initial Michael addition. A base that is too weak may not generate a sufficient concentration of the enolate from the donor (e.g., a cyclohexanone derivative), leading to a slow or incomplete reaction. Conversely, a base that is too strong can promote side reactions such as self-condensation of the starting materials. Common bases include LDA, sodium ethoxide, or triethylamine. The optimal base will depend on the specific substrates.

  • Reaction Temperature: The temperature must be carefully controlled. The initial Michael addition may require cooling to prevent side reactions, while the subsequent intramolecular aldol condensation might require heating to promote cyclization.

  • Stoichiometry: The stoichiometry of the reactants (Michael donor and acceptor) should be carefully controlled to minimize the formation of byproducts from multiple additions.

  • Steric Hindrance: Bulky substituents on either the Michael donor or acceptor can hinder the reaction. If possible, using less sterically demanding starting materials can improve the yield.

Question 4: I am observing the formation of undesired side products in my sequential Michael addition reaction. What are these byproducts and how can I avoid them?

Answer:

Several side reactions can compete with the desired sequential Michael addition, leading to a complex reaction mixture and low yields.

  • Polymerization: The Michael acceptor (e.g., methyl vinyl ketone) can polymerize under basic conditions. Using an inhibitor or adding the acceptor slowly to the reaction mixture can mitigate this.

  • Self-Condensation: The starting ketone or the Michael acceptor can undergo self-condensation reactions (e.g., aldol condensation). Careful control of temperature and the rate of addition of reagents can help minimize these side reactions.

  • Retro-Michael Addition: The Michael addition is a reversible reaction. Under certain conditions, the product can revert to the starting materials. Optimizing the reaction conditions to favor the forward reaction is crucial.

Data Presentation: Comparison of Synthetic Conditions

The following tables summarize quantitative data for the synthesis of this compound derivatives under various conditions to aid in reaction optimization.

Table 1: Diels-Alder Synthesis of Bicyclo[2.2.2]oct-5-en-2-one Derivatives - Effect of Lewis Acid Catalyst

EntryDieneDienophileCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
11,3-CyclohexadieneMethyl vinyl ketoneNoneToluene11012Moderate[1]
25-substituted 1,3-cyclohexadieneMethacroleinYbCl₃ (stoichiometric)----[2]
3Cyclohexadiene1-acetylvinyl arenecarboxylateBF₃·Et₂O---67[3]
4Cyclohexadiene1-acetylvinyl arenecarboxylateAlCl₃---High[3]
5Cyclohexadiene1-acetylvinyl arenecarboxylateZnI₂---High[3]

Table 2: Tandem Michael Addition-Aldol Synthesis of Bicyclo[2.2.2]oct-5-en-2-one Derivatives

EntryKetoneEnoneAcid (equiv.)MethodTemperature (°C)Time (h)Yield (%)Reference
1CyclohexanoneCyclohex-2-enoneTriflic Acid (3)Microwave40857[4]
24-MethylcyclohexanoneCyclohex-2-enoneTriflic Acid (3)Microwave--65[4]
3AcetoneCyclohex-2-enoneTriflic Acid (3)Microwave--45[4]
4CyclohexanoneCyclohex-2-enoneTriflic Acid (3)Conventional HeatingReflux-~50[4]
5CyclohexanoneCyclohex-2-enoneTriflic Acid (3)Room TemperatureRT24~40[4]

Experimental Protocols

Protocol 1: Diels-Alder Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

This protocol is adapted from a standard procedure for the Diels-Alder reaction between 1,3-cyclohexadiene and methyl vinyl ketone.[1]

Materials:

  • 1,3-Cyclohexadiene

  • Methyl vinyl ketone

  • Toluene (dry)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Polymerization inhibitor (e.g., TEMPO), optional

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 1,3-cyclohexadiene (1.0 equivalent) in dry toluene, add a polymerization inhibitor if desired.

  • Addition of Dienophile: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture. Control the addition rate to manage any exotherm.

  • Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. Monitor the reaction progress by GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone as a mixture of endo and exo isomers.

Protocol 2: Sequential Michael Addition Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative from a cyclohexenone and methyl vinyl ketone, which proceeds via two sequential Michael additions.[5][6]

Materials:

  • 5,5-dimethylcyclohex-2-enone (or other suitable cyclohexenone)

  • Methyl vinyl ketone (MVK)

  • Lithium diisopropylamide (LDA)

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)

  • Syringes for transfer of reagents

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the cyclohexenone derivative (1.0 equivalent) in dry THF and cool the solution to 0°C. Slowly add a solution of LDA (1.1 equivalents) in THF. Stir the mixture at 0°C for 30 minutes to generate the enolate.

  • Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the enolate solution at 0°C. Allow the reaction to stir at this temperature for 1-2 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether.

  • Drying and Solvent Removal: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the this compound product as a mixture of diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound? A1: The two most common and effective methods for synthesizing the this compound core are the Diels-Alder reaction and the sequential Michael addition (often a tandem Michael-aldol or double Michael reaction).[1][4][5]

Q2: Which synthetic route is generally preferred for higher yields? A2: The choice of synthetic route depends on the specific substitution pattern of the target molecule and the availability of starting materials. The Diels-Alder reaction is often very efficient for constructing the bicyclic framework, especially when catalyzed by a Lewis acid.[2][3] The sequential Michael addition can also be high-yielding but may require more careful optimization of reaction conditions to avoid side products.[4][5]

Q3: How can I purify the final this compound product? A3: Purification is typically achieved through column chromatography on silica gel or by fractional distillation under reduced pressure, especially for larger scale preparations.[1] Recrystallization may also be an option for solid products.

Q4: Are there any safety precautions I should be aware of when synthesizing this compound? A4: Yes, some of the reagents commonly used, such as methyl vinyl ketone, are flammable and toxic. It is essential to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving strong bases like LDA should be carried out under an inert atmosphere.[1]

Q5: Can I use microwave irradiation to improve the reaction yield and reduce reaction time? A5: Yes, microwave-assisted synthesis has been shown to be effective for the tandem Michael addition-aldol reaction, in some cases providing good yields in a significantly shorter reaction time compared to conventional heating.[4]

Visualizations

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Diene, Dienophile, & Solvent start->reagents setup Set up Reaction (Inert Atmosphere) reagents->setup addition Add Dienophile setup->addition heat Heat to Optimal Temperature addition->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Distillation) dry->purify product This compound purify->product

Caption: Experimental workflow for the Diels-Alder synthesis.

Troubleshooting_Logic cluster_diels_alder Diels-Alder Route cluster_michael Sequential Michael Addition Route start Low Yield in Synthesis da_issue Low Conversion? start->da_issue ma_issue Low Conversion? start->ma_issue da_yes Check: - Temperature (Retro-DA) - Reagent Purity - Catalyst Activity da_issue->da_yes Yes da_no Multiple Products? da_issue->da_no No da_multiple_yes Optimize: - Temperature (endo/exo) - Catalyst (regioselectivity) - Purification Method da_no->da_multiple_yes Yes ma_yes Check: - Base Strength - Temperature Control - Stoichiometry ma_issue->ma_yes Yes ma_no Side Products? ma_issue->ma_no No ma_multiple_yes Minimize: - Polymerization (inhibitor) - Self-Condensation - Retro-Michael ma_no->ma_multiple_yes Yes

Caption: Troubleshooting decision tree for low yields.

References

Technical Support Center: Purification of Bicyclo[2.2.2]octan-2-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Bicyclo[2.2.2]octan-2-one using chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is column chromatography, particularly flash chromatography, using silica gel as the stationary phase.[1] This technique allows for the efficient separation of the desired compound from reaction byproducts and unreacted starting materials.

Q2: How do I choose the right solvent system (eluent) for the chromatography?

A2: The choice of solvent system is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation on the column.[2]

Q3: My compound is not moving from the baseline on the TLC plate. What should I do?

A3: If your compound remains at the baseline, the eluent is not polar enough. You should gradually increase the proportion of the more polar solvent in your mixture. For instance, if you are using a 9:1 hexane:ethyl acetate mixture, try 8:2 or 7:3.

Q4: My compound is running at the solvent front on the TLC plate. How can I fix this?

A4: If your compound is at the solvent front, the eluent is too polar. You need to decrease the proportion of the polar solvent. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 5:1 ratio.

Q5: Is this compound stable on silica gel?

A5: this compound is generally stable on silica gel under normal column chromatography conditions.[2] However, prolonged exposure to acidic silica gel can potentially cause degradation for sensitive compounds. If you suspect decomposition, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots appear.[2] Using deactivated silica gel is also an option for particularly sensitive substrates.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers/Closely Related Impurities Inappropriate solvent system.Optimize the eluent system using TLC. A shallower solvent gradient during column chromatography can improve separation.[1]
Overloaded column.Do not overload the column. A general guideline is a 1:20 to 1:50 ratio of crude product to silica gel by weight.[1]
The column was packed improperly.Ensure the silica gel is packed uniformly without air bubbles or channels to promote even solvent flow.[1]
Streaking or Tailing of the Compound Spot on TLC/Column The sample is overloaded.Use a more dilute sample for spotting on the TLC plate. For column chromatography, adhere to the recommended sample-to-silica gel ratio.
The compound is highly polar.Consider using a more polar solvent system or a different stationary phase like alumina.
The compound is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
The Compound is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the solvent system.
The compound may have decomposed on the column.Test the compound's stability on silica gel using a 2D TLC.[2] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
The compound precipitated at the top of the column.Ensure the crude sample is fully dissolved before loading. If solubility is an issue in the column solvent, dissolve it in a minimal amount of a stronger solvent and adsorb it onto a small amount of silica gel before loading (dry loading).[1]
Cracked or Channeled Silica Gel Bed The column ran dry.Never let the solvent level drop below the top of the silica gel bed.
Heat generated during packing or elution.For large columns, consider packing in a cold room or using a jacketed column to dissipate heat.

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude product.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.

  • Securely clamp the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing and remove any air bubbles.

  • Drain the excess solvent until the solvent level is just above the surface of the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette.[1]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[1]

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Begin eluting with the initial non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If the desired compound is eluting too slowly, gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate).[1]

4. Isolation of the Purified Product:

  • Based on the TLC analysis, combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Quantitative Data

The following table summarizes typical solvent systems and reported Rf values for this compound and its derivatives. Note that Rf values can vary depending on the specific TLC plate, chamber saturation, and temperature.

CompoundStationary PhaseEluent SystemRf Value
A derivative of this compoundSilica Gel1:3 Ethyl Acetate/Hexanes0.14
A derivative of this compoundSilica Gel1:5 Acetone/Hexanes0.40
A derivative of this compoundSilica Gel1:1 Ethyl Acetate/Hexane0.5
A derivative of this compoundSilica Gel1:3:6 Methanol/Hexane/Ethyl Acetate0.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_separation Separation Issues cluster_elution Elution Issues start Problem Encountered During Chromatography poor_sep Poor Separation? start->poor_sep no_elution Compound Not Eluting? start->no_elution overloaded Overloaded Column? poor_sep->overloaded Yes wrong_solvent Incorrect Solvent System? overloaded->wrong_solvent No reduce_load Reduce Sample Load overloaded->reduce_load Yes adjust_solvent Optimize Solvent System via TLC wrong_solvent->adjust_solvent Yes polarity_issue Eluent Polarity Too Low? no_elution->polarity_issue Yes decomposition On-Column Decomposition? polarity_issue->decomposition No increase_polarity Increase Eluent Polarity polarity_issue->increase_polarity Yes check_stability Check Stability / Change Stationary Phase decomposition->check_stability Yes

Caption: Troubleshooting decision tree for chromatography of this compound.

References

Technical Support Center: Optimization of Diels-Alder Conditions for Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octan-2-one and its derivatives via the Diels-Alder reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my yield of this compound consistently low?

Low yields in the Diels-Alder synthesis of this compound can stem from several factors. A primary consideration is the inherent reactivity of the diene and dienophile. The reaction rate and overall yield are significantly influenced by the electronic properties of the reactants.

Troubleshooting Steps:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst is a common and effective strategy to increase reaction rates and yields. Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[1][2] Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, SnCl₄, and TiCl₄.[3][4] In some cases, stoichiometric amounts of the Lewis acid may be necessary, particularly if the diene contains functional groups that can coordinate with the catalyst.[5]

  • Temperature Optimization: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy barrier. Conversely, for thermally reversible reactions, high temperatures can promote a retro-Diels-Alder reaction, which could decrease the yield of the desired product. It is crucial to find the optimal temperature for your specific system. In some cases, elevated temperatures can actually improve the yield of the thermodynamically favored product through equilibration.[3]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. Non-polar solvents are generally preferred for Diels-Alder reactions. However, the choice of solvent may also depend on the solubility of the reactants and the catalyst used.

  • Reactant Purity: Ensure the purity of your diene and dienophile. Impurities can inhibit the reaction or lead to the formation of side products. For instance, dienophiles like α-chloroacrylonitrile can be prone to polymerization, which can be mitigated by using inhibitors like TEMPO.[6]

  • Alternative Synthetic Routes: If optimizing the Diels-Alder reaction proves challenging, alternative synthetic strategies for constructing the bicyclo[2.2.2]octane core exist, such as sequential Michael additions.[7]

2. How can I improve the regio- and stereoselectivity of the reaction?

Achieving high regio- and stereoselectivity is a critical aspect of synthesizing functionalized this compound derivatives.

Troubleshooting Steps:

  • Lewis Acid Catalysis: Lewis acids not only enhance the reaction rate but also significantly improve both regio- and stereoselectivity, often favoring the endo product due to secondary orbital interactions.[5][8] The choice of Lewis acid can have a substantial impact on the observed selectivity.

  • Chiral Lewis Acids: For enantioselective synthesis, the use of chiral Lewis acid catalysts is a well-established method. These catalysts create a chiral environment around the dienophile, directing the approach of the diene to one face of the double bond.[8]

  • Temperature Control: Diels-Alder reactions are often run at low temperatures to maximize kinetic control, which typically favors the formation of the endo isomer.

  • Steric Hindrance: The steric bulk of substituents on both the diene and dienophile can influence facial selectivity, directing the dienophile to approach from the less hindered side.[5]

  • Thermal Equilibration: In some instances where an undesired regioisomer is formed under kinetic control, heating the reaction mixture can facilitate a retro-Diels-Alder reaction followed by cycloaddition to yield the more thermodynamically stable regioisomer.[3]

3. What are common side products and how can I minimize their formation?

Side product formation can significantly complicate purification and reduce the yield of the desired this compound.

Common Side Products & Minimization Strategies:

  • Polymerization of Dienophile: Acrylate-based dienophiles can be susceptible to polymerization, especially at elevated temperatures. The addition of a radical inhibitor, such as hydroquinone or TEMPO, can suppress this side reaction.[6]

  • Formation of Isomeric Products: The formation of regioisomeric or stereoisomeric (e.g., exo instead of endo) adducts is a common issue. As discussed above, the use of appropriate Lewis acid catalysts and careful temperature control are key to directing the reaction towards the desired isomer.[3][5]

  • Rearrangement Products: In some cases, the initial Diels-Alder adduct can undergo subsequent rearrangements, particularly under harsh reaction conditions (e.g., high temperatures or strong Lewis acids).[9][10] Careful optimization of reaction conditions is necessary to avoid these subsequent transformations.

  • Aromatization: Depending on the substituents, the initial cycloadduct may be prone to elimination reactions that lead to aromatization, especially if a stable aromatic ring can be formed.[11]

Data Presentation: Effect of Reaction Conditions on Diels-Alder Cycloaddition

The following table summarizes the effect of temperature on the regioselectivity of a specific intramolecular Diels-Alder reaction to form a bicyclo[2.2.2]octane core.

EntryTemperature (°C)% Yield (Total Cycloadducts)Ratio (Undesired Regioisomer : Desired Regioisomer)
180871 : 1.8
2100851 : 2.5
3120871 : 8.6
Data adapted from a study on the synthesis of the Andibenin B core.[3]

This data illustrates that for this particular system, increasing the temperature significantly improves the ratio in favor of the desired regioisomer, likely due to a retro-Diels-Alder reaction and thermodynamic equilibration.[3]

Experimental Protocols

Representative Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction:

This protocol is a generalized procedure based on the synthesis of a bicyclo[2.2.2]octane derivative.[3] Researchers should adapt this protocol to their specific substrates and optimize conditions accordingly.

Materials:

  • Diene (e.g., 2,6-dimethylbenzoquinone)

  • Dienophile (e.g., 1-acetoxy-1,3-butadiene)

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Anhydrous Solvent (e.g., Toluene)

  • Quenching solution (e.g., 1.0 M pH 7 phosphate buffer)

  • Extraction Solvent (e.g., Diethyl ether)

  • Inert atmosphere apparatus (e.g., Nitrogen or Argon)

Procedure:

  • The diene (1.0 eq) is dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.

  • The dienophile (2.5 eq) is added slowly to the stirred solution.

  • The Lewis acid (1.0 eq) is then added dropwise to the reaction mixture.

  • The resulting solution is stirred vigorously at the set temperature for a specified time (e.g., 90 minutes), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched by the addition of the phosphate buffer.

  • The biphasic solution is transferred to a separatory funnel and diluted with the extraction solvent and additional buffer.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Diene in Anhydrous Solvent cool Cool to Reaction Temperature (e.g., 0 °C) start->cool add_dienophile Add Dienophile cool->add_dienophile add_catalyst Add Lewis Acid Catalyst add_dienophile->add_catalyst react Stir under Inert Atmosphere add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Chromatography) concentrate->purify end Isolated this compound purify->end

Caption: General experimental workflow for the Lewis acid-catalyzed Diels-Alder synthesis of this compound.

Troubleshooting_Diels_Alder cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes problem Low Yield or Poor Selectivity? catalysis Introduce/Change Lewis Acid Catalyst problem->catalysis Yes temp Optimize Reaction Temperature problem->temp Yes purity Check Reactant Purity & Add Inhibitor problem->purity Yes solvent Vary Solvent problem->solvent Yes catalysis->temp improved_yield Increased Yield catalysis->improved_yield improved_selectivity Enhanced Selectivity catalysis->improved_selectivity temp->purity temp->improved_yield temp->improved_selectivity purity->solvent purity->improved_yield alternative Consider Alternative Synthetic Route solvent->alternative solvent->improved_yield

Caption: Troubleshooting decision tree for the optimization of Diels-Alder conditions.

References

diastereoselectivity issues in Bicyclo[2.2.2]octan-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common diastereoselectivity issues encountered in reactions involving the bicyclo[2.2.2]octane framework.

Troubleshooting Guide: Poor Diastereoselectivity

This guide provides a systematic approach to diagnosing and resolving issues of low or unexpected diastereoselectivity in your reactions.

Q1: My nucleophilic addition (Grignard, Organolithium) to bicyclo[2.2.2]octan-2-one is giving a poor diastereomeric ratio. What should I do?

A1: Poor diastereoselectivity in nucleophilic additions is a common issue, often stemming from the subtle interplay of steric and electronic factors. Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow start Problem: Poor Diastereomeric Ratio (d.r.) cond Analyze Conditions start->cond reagent Modify Reagents start->reagent substrate Evaluate Substrate start->substrate temp Lower Reaction Temperature cond->temp Thermodynamics solvent Change Solvent Polarity cond->solvent Solvation Effects time Vary Reaction Time cond->time Equilibration? lewis Add a Lewis Acid (e.g., CeCl₃, TiCl₄, ZnBr₂) reagent->lewis Enhance Electrophilicity & Facial Bias bulk Increase Steric Bulk of Nucleophile or Reagent reagent->bulk Increase Steric Differentiation chelate Use a Chelating Reagent or Metal Ion reagent->chelate Force Specific Conformation sterics Assess Steric Hindrance Near Carbonyl substrate->sterics electronics Consider Distal Electronic Effects substrate->electronics solution Improved Diastereoselectivity temp->solution solvent->solution time->solution lewis->solution bulk->solution chelate->solution

Caption: Troubleshooting workflow for poor diastereoselectivity.

  • Lower the Temperature: Many additions have low activation energy barriers, leading to poor selectivity at room temperature. Cooling the reaction (e.g., to -78 °C) can amplify small energy differences between the transition states leading to the different diastereomers.

  • Add a Lewis Acid: Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and potentially blocking one face of the ketone. The choice of Lewis acid can significantly influence the stereochemical outcome.[1][2] For example, in the addition of vinylmagnesium bromide to certain bicyclo[2.2.2]octenone derivatives, the use of Lewis acids like CeCl₃ or TiCl₄ can lead to excellent stereoselectivity, affording the anti-isomer as the major product.[1][2]

  • Change the Solvent: The solvent can affect the aggregation state of the nucleophile and the solvation of the transition state. Experiment with different ethereal solvents (THF, Et₂O) or non-polar solvents (toluene, hexane).

  • Modify the Nucleophile: Using a sterically bulkier nucleophile can increase facial selectivity by amplifying the steric hindrance on one face of the ketone.

Q2: My reduction of the ketone with NaBH₄ or LiAlH₄ is unselective. How can I improve this?

A2: Simple hydride reagents are small and often show low selectivity with the sterically unbiased this compound system.

  • Use a Bulkier Hydride Source: Switch to a more sterically demanding reducing agent. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are much larger and will preferentially attack from the less hindered face, leading to higher diastereoselectivity.

  • Biocatalysis: Enzymatic reductions can offer exceptional selectivity. Many yeast strains can reduce bicyclic ketones with high enantioselectivity and diastereoselectivity.[3][4][5] For instance, various yeast species enantioselectively reduce bicyclo[2.2.2]octane-2,6-dione to the corresponding hydroxyketone with >98% ee.[3][4]

Q3: I am attempting a diastereoselective alkylation via the enolate, but I'm getting a mixture of products. What are the key control elements?

A3: Diastereoselective alkylation depends on the controlled formation of a single enolate and a facially biased approach of the electrophile.

  • Ensure Complete Enolate Formation: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures (-78 °C) to ensure irreversible and complete deprotonation. Incomplete enolate formation can lead to side reactions.

  • Control Enolate Geometry: The geometry of the enolate can be influenced by the base, solvent, and additives (e.g., HMPA).

  • Influence the Electrophile's Approach: The rigid bicyclic structure means the two faces of the enolate are distinct. The incoming electrophile will typically approach from the less sterically hindered face. Distal substituents on the bicyclo[2.2.2]octane skeleton can exert long-range electronic or steric effects that influence this approach.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling diastereoselectivity in reactions with this compound?

A1: The stereochemical outcome of reactions at the carbonyl group is primarily governed by facial selectivity —the preferential attack of a reagent on one of the two faces (endo or exo) of the ketone. This is controlled by:

  • Steric Hindrance: The rigid, cage-like structure of the bicyclo[2.2.2]octane system presents two distinct faces for nucleophilic attack. The accessibility of these faces is the dominant factor. Nucleophiles, especially bulky ones, will preferentially attack from the less sterically encumbered trajectory.

  • Electronic Effects: Distal substituents on the bicyclic framework can influence the electron density of the carbonyl group's π-orbitals, creating an electronic bias for attack on one face over the other.[6][7]

  • Torsional Strain: As the nucleophile approaches, torsional strain develops between the forming bond and adjacent bonds. The transition state that minimizes this strain is favored. This is a key principle in the Felkin-Anh model.[8][9][10]

  • Chelation Control: If the substrate has a nearby Lewis basic group (e.g., an α- or β-alkoxy group), a metal ion from the reagent (like Mg²⁺ in a Grignard reagent) can form a cyclic chelate, locking the conformation and directing the nucleophile to one specific face.[10][11][12]

G cluster_0 Facial Selectivity in this compound ketone This compound exo_attack Exo Attack (Less Hindered Face) ketone->exo_attack Nu: endo_attack Endo Attack (More Hindered Face) ketone->endo_attack Nu: product_A Product A (Major Diastereomer) exo_attack->product_A Favored Path product_B Product B (Minor Diastereomer) endo_attack->product_B Disfavored Path

Caption: Nucleophilic attack occurs from the sterically accessible exo face.

Q2: How do Lewis acids affect the diastereoselectivity of nucleophilic additions?

A2: Lewis acids play a crucial role by coordinating with the carbonyl oxygen. This has several effects:

  • Increases Electrophilicity: It makes the carbonyl carbon more susceptible to nucleophilic attack.

  • Acts as a Steric Block: The coordinated Lewis acid and its ligands can act as a bulky group, effectively blocking one face of the ketone and directing the incoming nucleophile to the opposite face.

  • Promotes Chelation: In substrates with other Lewis basic sites, the Lewis acid can act as a bridge, forming a rigid chelate that dictates the direction of attack.[1][2]

The effect is highly dependent on the specific Lewis acid, substrate, and reaction conditions.[1][2]

Q3: When should I apply the Felkin-Anh model versus a chelation-control model to predict the major diastereomer?

A3: These models are used for substrates with a pre-existing chiral center adjacent (alpha) to the carbonyl.

  • Apply the Felkin-Anh Model for non-chelating conditions. This model predicts that the largest group on the alpha-carbon will orient itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks along the least hindered trajectory, which is typically past the smallest group.[8][9][13]

  • Apply the Chelation-Control Model when a chelating group (like -OR, -NR₂) is present at the alpha-position and the reagent contains a suitable metal ion (e.g., MgX₂, ZnX₂, TiX₄). The metal coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five- or six-membered ring.[10] This conformation locks the substrate and directs the nucleophile, often leading to a stereochemical outcome opposite to that predicted by the Felkin-Anh model.[11][14]

Data Presentation: Effect of Lewis Acids

The diastereoselectivity of nucleophilic additions can be dramatically influenced by the presence of Lewis acids. The following table summarizes the results for the addition of vinylmagnesium bromide to a substituted bicyclo[2.2.2]oct-5-en-2-one.

Table 1: Diastereoselectivity in the Addition of Vinylmagnesium Bromide

Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Reference
NoneTHF2570:30[1][2]
LiBrTHF2588:12[1][2]
CeCl₃THF25>99:1 (anti only)[1][2]
TiCl₄CH₂Cl₂-78>99:1 (anti only)[1][2]
ZnBr₂THF2595:5[1][2]
MgBr₂THF2591:9[1][2]
Et₂AlClCH₂Cl₂-7891:9[1][2]

Data adapted from studies on specific bicyclo[2.2.2]oct-5-en-2-one derivatives.[1][2] Ratios are illustrative of the trend.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction with Sodium Borohydride

This procedure describes a mild reduction of the ketone to the corresponding alcohol. The diastereoselectivity with NaBH₄ on an unsubstituted this compound is typically low but serves as a baseline experiment.

  • Materials:

    • 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone (or similar bicyclic ketone)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Water (H₂O)

    • Diethyl ether (or Dichloromethane)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve the bicyclic ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution (H₂).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water or saturated NH₄Cl solution at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).[15]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[15]

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to separate diastereomers and afford the pure alcohol(s).[15] The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Protocol 2: General Procedure for Lewis Acid-Mediated Nucleophilic Addition

This protocol describes a general method for improving diastereoselectivity in the addition of an organometallic nucleophile using a Lewis acid like cerium(III) chloride.

  • Materials:

    • This compound derivative

    • Anhydrous Cerium(III) chloride (CeCl₃)

    • Anhydrous Tetrahydrofuran (THF)

    • Organolithium or Grignard reagent (e.g., Vinyllithium or Vinylmagnesium bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Preparation of CeCl₃ Slurry: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.2 - 1.5 eq). Add anhydrous THF and stir vigorously at room temperature for 2-4 hours to create a fine, white slurry.

    • Addition of Nucleophile: Cool the CeCl₃ slurry to -78 °C (dry ice/acetone bath). Slowly add the organometallic reagent (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

    • Addition of Ketone: Dissolve the bicyclic ketone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold reagent mixture.

    • Reaction: Stir the reaction at -78 °C. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 6 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR or GC analysis.

References

Technical Support Center: Scale-up Synthesis of Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Bicyclo[2.2.2]octan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The two most prevalent methods for the large-scale synthesis of the this compound core are the Diels-Alder reaction and a sequential Michael addition-intramolecular aldol condensation. The choice between these routes often depends on the availability and cost of starting materials, desired substitution patterns, and scalability considerations.

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Key challenges during scale-up include managing exothermic reactions, controlling stereoselectivity to minimize the formation of unwanted isomers, achieving high yields consistently, and developing efficient purification methods that avoid column chromatography.[1] Polymerization of dienophiles like methyl vinyl ketone can also be a significant issue.[2]

Q3: Are there chromatography-free purification methods suitable for large-scale production?

A3: Yes, purification strategies that avoid chromatography are crucial for efficient scale-up. Methods such as crystallization and crystallization-induced diastereomer transformation (CIDT) have been successfully employed to isolate the desired product in high purity.[1] Distillation can be effective for removing low-boiling impurities, though it is generally not suitable for separating diastereomers with similar boiling points.[2]

Q4: How can the endo/exo selectivity of the Diels-Alder reaction be controlled?

A4: The diastereoselectivity of the Diels-Alder reaction is influenced by reaction conditions. Lower temperatures generally favor the kinetically controlled endo product. The use of Lewis acids can also influence the stereochemical outcome and accelerate the reaction rate.

Q5: What safety precautions are critical during the scale-up synthesis?

A5: Due to the often exothermic nature of the reactions involved, careful temperature control is paramount to prevent thermal runaway.[3][4] When using Lewis acids, it is essential to handle them under inert and anhydrous conditions and have appropriate quenching procedures in place.[5] A thorough risk assessment should be conducted before any scale-up, and appropriate personal protective equipment (PPE) must be used.

Troubleshooting Guides

Issue 1: Low Yield in Diels-Alder Reaction
Possible CauseTroubleshooting Step
Incomplete Reaction Monitor the reaction progress closely using techniques like TLC or GC to ensure it proceeds to completion before workup.[2]
Diene Decomposition or Polymerization Use freshly distilled or high-purity diene. For sensitive dienes, consider in situ generation. Ensure the reaction temperature is not excessively high.
Dienophile Polymerization (e.g., methyl vinyl ketone) Use freshly distilled dienophile, potentially with an added inhibitor. Maintain the recommended reaction temperature to minimize polymerization.[2]
Unfavorable Reaction Equilibrium If the reaction is reversible, consider using a higher concentration of reactants or removing a volatile byproduct to drive the equilibrium towards the product.
Suboptimal Lewis Acid Activity Ensure the Lewis acid is anhydrous and handled under an inert atmosphere. The choice and stoichiometry of the Lewis acid can significantly impact the yield.
Issue 2: Poor Diastereoselectivity
Possible CauseTroubleshooting Step
High Reaction Temperature Higher temperatures can lead to the formation of the thermodynamically favored isomer, which may not be the desired product. Running the reaction at lower temperatures often improves selectivity for the kinetic product.
Incorrect Solvent Choice The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus the diastereoselectivity. Screen different solvents to find the optimal conditions.
Absence of or Incorrect Lewis Acid Lewis acids can enhance the diastereofacial selectivity of the cycloaddition. Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) and optimize the stoichiometry.
Issue 3: Difficult Purification
Possible CauseTroubleshooting Step
Formation of Difficult-to-Separate Isomers Optimize the reaction conditions to maximize the formation of the desired isomer. If separation is unavoidable, explore selective crystallization.
Presence of Polymeric Byproducts Optimize reaction conditions to minimize polymerization (see Issue 1). In some cases, polymeric material can be removed by precipitation or filtration prior to final purification.
Product is an Oil or Low-Melting Solid Attempt to form a crystalline derivative (e.g., a semicarbazone) for purification, which can then be hydrolyzed back to the ketone.[6] Explore co-crystallization with a suitable host molecule.
Emulsion Formation During Workup Add brine to the aqueous layer to increase its ionic strength. If necessary, filter the biphasic mixture through a pad of celite.

Experimental Protocols

Protocol 1: Diels-Alder Synthesis of a Bicyclo[2.2.2]octenone Derivative

This protocol describes a general procedure for the Lewis acid-mediated Diels-Alder reaction.

Materials:

  • 2,6-Dimethylbenzoquinone

  • 1-Acetoxy-1,3-butadiene

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Toluene

  • pH 7 Phosphate buffer

  • Diethyl ether

  • Silica gel for column chromatography

  • Acetone

  • Hexanes

Procedure:

  • Dissolve 2,6-dimethylbenzoquinone (1.0 eq) in toluene in a reaction vessel equipped with a stirrer and a temperature probe.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1-acetoxy-1,3-butadiene (2.5 eq).

  • Add BF₃·OEt₂ (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 90 minutes.

  • Quench the reaction by adding 1.0 M pH 7 phosphate buffer.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with phosphate buffer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of acetone in hexanes to yield the desired Bicyclo[2.2.2]octenone derivative.[7]

Protocol 2: Sequential Michael Addition-Aldol Condensation

This protocol outlines a method for the synthesis of this compound derivatives from a cyclohexenone and a Michael acceptor.

Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

  • Reagents for conversion to the corresponding enone (specifics depend on the desired enone)

  • Lithium diisopropylamide (LDA)

  • Methyl vinyl ketone (MVK)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Synthesize the desired cyclohexenone starting material from dimedone. This typically involves enol ether formation followed by reduction.[8]

  • In a flame-dried flask under an inert atmosphere, dissolve the cyclohexenone in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of LDA in THF.

  • After stirring for the appropriate time to ensure complete enolate formation, add freshly distilled methyl vinyl ketone.

  • Allow the reaction to proceed at 0 °C and then warm to room temperature. The reaction progress should be monitored by TLC or GC. The bicyclic product is often formed directly as a mixture of diastereomers.[8][9]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Core

ParameterDiels-Alder ReactionSequential Michael Addition-Aldol
Starting Materials Substituted diene and dienophileCyclic enone and Michael acceptor
Key Intermediates CycloadductEnolate, Michael adduct
Typical Yields Moderate to high, dependent on substratesGood to high
Scalability Can be challenging due to exotherms and reagent stabilityGenerally scalable with good process control
Stereocontrol Can be controlled by reaction conditions and catalystsCan produce mixtures of diastereomers
Purification Often requires chromatography, but crystallization is possibleMay require chromatography, but direct crystallization of the product is also reported

Visualizations

experimental_workflow_diels_alder start Start dissolve Dissolve Diene in Toluene start->dissolve cool Cool to 0 °C dissolve->cool add_dienophile Add Dienophile cool->add_dienophile add_lewis_acid Add Lewis Acid (dropwise) add_dienophile->add_lewis_acid react Stir at 0 °C (90 min) add_lewis_acid->react quench Quench with Phosphate Buffer react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End Product purify->end

Caption: Experimental workflow for the Diels-Alder synthesis.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_polymerization Is there evidence of polymerization? check_completion->check_polymerization Yes incomplete_solution Increase reaction time or temperature. Check reagent quality. check_completion->incomplete_solution No check_workup Was the workup efficient? check_polymerization->check_workup No polymerization_solution Use fresh, inhibited dienophile. Optimize temperature. check_polymerization->polymerization_solution Yes workup_solution Perform multiple extractions. Use brine to break emulsions. check_workup->workup_solution No other_issues Investigate other potential side reactions or suboptimal conditions. check_workup->other_issues Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Bicyclo[2.2.2]octan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from the starting materials and side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include cyclohexenone derivatives and Michael acceptors like methyl vinyl ketone.[1]

  • Diastereomers: If the synthesis creates multiple stereocenters, diastereomeric versions of this compound can be a significant impurity.[1]

  • Byproducts from Side Reactions: Polymerization of reagents like methyl vinyl ketone can occur, leading to polymeric impurities.[2] Additionally, depending on the specific reaction conditions, other side products may form.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities and for separating diastereomers if one is significantly more abundant.[2]

  • Column Chromatography: Particularly useful for separating diastereomers and removing impurities with different polarities from the desired product.[3]

  • Sublimation: This technique is effective for purifying this compound, especially for removing non-volatile impurities.[4]

Q3: How can I effectively separate diastereomers of this compound?

A3: Separating diastereomers can be challenging but is often achieved by:

  • Column Chromatography: By carefully selecting the stationary and mobile phases, it is often possible to achieve separation of diastereomers. A common approach is to use silica gel as the stationary phase and a solvent system of hexane and ethyl acetate, gradually increasing the polarity.[2][5]

  • Recrystallization: If one diastereomer is present in a significantly higher amount, it may be possible to selectively crystallize it from a suitable solvent system, leaving the other diastereomer in the mother liquor.[2]

Q4: Can I use distillation for the purification of this compound?

A4: While distillation can remove low-boiling impurities such as residual solvents or volatile starting materials, it is generally not effective for separating diastereomers of this compound due to their similar boiling points.[2] Fractional distillation under reduced pressure might offer some separation but is often difficult to perform effectively.[2]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete Reaction Before beginning the purification process, monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.[2]
Product Loss During Extraction Use an appropriate organic solvent for the extraction and perform multiple extractions to ensure all of the product is recovered from the aqueous phase.[2]
Co-crystallization of Impurities If the purity is low after recrystallization, it's possible that impurities are co-crystallizing with the product. Try a different solvent system or a slower crystallization process.
Improper Column Chromatography Technique Ensure the column is packed correctly and the sample is loaded in a concentrated band. An inappropriate solvent system can also lead to poor separation and product loss.[2]
Issue 2: Product Decomposes During Purification
Possible Cause Troubleshooting Step
Presence of Acidic or Basic Impurities During the work-up, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine to neutralize any acidic or basic impurities that could catalyze decomposition.[2]
High Temperatures If using sublimation or distillation, employ a high vacuum to lower the required temperature and minimize the risk of thermal decomposition.[2]

Quantitative Data

Table 1: Purity Enhancement via Recrystallization

Purification Method Initial Purity (Diastereomeric Ratio) Final Purity (Diastereomeric Ratio) Reference
RecrystallizationMixture of diastereomers>99% of major diastereomer[6]
Enantioselective RecrystallizationEnantiomeric mixtureAt least 90:10 enantiomeric ratio[6]

Table 2: Typical Yields for Related Syntheses and Purifications

Reaction/Purification Step Product Yield (%) Reference
Synthesis and Purification7-isopropyl-5-methyl-3′,4′-dihydro-5′H- spiro[bicyclo[2.2.2]octane-2,2′-furan]-5-en-5′-one76[5]
RecrystallizationRecrystallized bicyclic acid67[7]
Synthesis and Purification1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanol91[8]

Experimental Protocols

Recrystallization

This protocol is a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Petroleum ether (or hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm DCM to completely dissolve the solid.[2]

  • Induce Crystallization: Slowly add cold petroleum ether to the solution until it becomes slightly cloudy. This indicates that the solution is saturated.[2]

  • Crystal Growth: If crystals do not form immediately, scratch the inside of the flask with a glass rod to create nucleation sites. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities. Dry the crystals under vacuum.[2]

Column Chromatography

This protocol describes a general procedure for the purification of this compound by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica bed.[9]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica gel bed.[2]

  • Elution: Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the different components.[2][3]

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]

Sublimation

Procedure:

  • Place the crude this compound in a sublimation apparatus.

  • Apply a high vacuum.

  • Gently heat the apparatus. The this compound will sublime and deposit as pure crystals on the cold finger of the apparatus.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Sublimation Sublimation Crude->Sublimation Purity Purity Analysis (GC, HPLC, NMR) Recrystallization->Purity Chromatography->Purity Sublimation->Purity Pure Pure this compound Purity->Pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity? check_reaction Check Reaction Completion (TLC/GC) start->check_reaction Incomplete? optimize_extraction Optimize Extraction Protocol start->optimize_extraction Loss during workup? change_recryst_solvent Change Recrystallization Solvent start->change_recryst_solvent Impure after recrystallization? optimize_chromatography Optimize Chromatography Conditions start->optimize_chromatography Poor separation? check_for_decomposition Check for Decomposition start->check_for_decomposition Degradation observed?

Caption: A logical flowchart for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Stereoselective Reduction of Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the stereoselective reduction of Bicyclo[2.2.2]octan-2-one.

Troubleshooting Guides

Issue: Low Diastereoselectivity (Poor endo/exo Ratio)

Question: My reduction of this compound is yielding a mixture of endo- and exo-Bicyclo[2.2.2]octan-2-ol with a low diastereomeric ratio. How can I improve the stereoselectivity?

Answer:

Improving the diastereoselectivity of this reduction hinges on controlling the facial attack of the hydride reagent on the carbonyl group. The rigid bicyclic structure presents two distinct faces for nucleophilic attack: the less sterically hindered exo face and the more sterically hindered endo face. The choice of reducing agent and reaction conditions are critical in maximizing the desired isomer.

Possible Causes and Solutions:

  • Inappropriate Reducing Agent: The size of the hydride-donating species is a primary determinant of stereoselectivity.

    • For the exo-alcohol (attack from the endo face): This is generally the thermodynamically more stable product. However, achieving high selectivity for the exo-alcohol via kinetic control can be challenging due to steric hindrance. Using smaller, less sterically demanding reducing agents at lower temperatures can sometimes favor attack from the more hindered face, but this is often not the preferred outcome.

    • For the endo-alcohol (attack from the exo face): This is typically the kinetically favored product. To maximize the formation of the endo-alcohol, consider the following:

      • Small Hydride Reagents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are relatively small and will preferentially attack from the less hindered exo face, leading to a higher proportion of the endo-alcohol.

      • Bulky Hydride Reagents: To further enhance selectivity for the endo-alcohol, employ sterically demanding reducing agents. These "hindered" hydrides will almost exclusively attack from the less hindered exo face. Examples include:

        • Lithium tri-sec-butylborohydride (L-Selectride®)

        • Potassium tri-sec-butylborohydride (K-Selectride®)

        • Lithium triisobutylborohydride (L-Selectride®)

  • Suboptimal Reaction Temperature: Temperature can significantly influence the stereochemical outcome.

    • Lower Temperatures: Running the reaction at lower temperatures (e.g., -78 °C) generally increases stereoselectivity by favoring the kinetically controlled pathway with the lower activation energy. This typically enhances the formation of the endo-alcohol resulting from exo attack.

    • Higher Temperatures: Elevated temperatures can lead to a decrease in selectivity as the energy difference between the transition states for exo and endo attack becomes less significant.

  • Incorrect Solvent: The choice of solvent can influence the reactivity and effective size of the reducing agent.

    • Protic solvents like methanol or ethanol can be used with NaBH₄.

    • Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are required for more reactive hydrides like LiAlH₄ and the Selectride reagents. Ensure the solvent is anhydrous, as these reagents react violently with water.

Issue: Incomplete Reaction or Low Yield

Question: My reduction of this compound is not going to completion, or the isolated yield is low. What could be the problem?

Answer:

Incomplete reactions or low yields can stem from several factors related to reagent purity, reaction setup, and workup procedures.

Possible Causes and Solutions:

  • Deactivated Reducing Agent: Hydride reducing agents are sensitive to moisture and air.

    • Ensure that the reducing agent is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents and glassware to prevent quenching of the reagent.

  • Insufficient Amount of Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used. A common starting point is 1.5 to 2.0 equivalents relative to the ketone.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, especially at lower temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

  • Improper Quenching and Workup: The workup procedure is crucial for isolating the product.

    • When using LiAlH₄ or Selectride reagents, the reaction must be carefully quenched at low temperature by the sequential addition of water and then a base solution (e.g., 15% NaOH) or by using Fieser's method (addition of ethyl acetate followed by saturated aqueous sodium sulfate).

    • Ensure complete extraction of the product from the aqueous layer during workup. Multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) are recommended.

Frequently Asked Questions (FAQs)

Q1: Which alcohol, endo or exo, is the major product when reducing this compound with NaBH₄?

A1: The endo-alcohol is the major product. Sodium borohydride is a relatively small hydride donor and will preferentially attack the carbonyl from the less sterically hindered exo face of the bicyclic system.

Q2: How can I selectively synthesize the exo-Bicyclo[2.2.2]octan-2-ol?

A2: Selective synthesis of the exo-alcohol is more challenging as it is the product of attack from the more sterically hindered endo face. One potential strategy is to use a dissolving metal reduction (e.g., sodium in ethanol), which proceeds under thermodynamic control and may favor the formation of the more stable exo-alcohol. Another approach could involve a Meerwein-Ponndorf-Verley reduction, which is reversible and can lead to the thermodynamically favored product.

Q3: What is the expected diastereomeric ratio of endo to exo alcohol with different reducing agents?

Reducing AgentTypical SolventExpected Major IsomerExpected endo:exo Ratio
Sodium Borohydride (NaBH₄)Methanol, Ethanolendo~ 85:15
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Etherendo~ 90:10
L-Selectride®THFendo> 99:1
K-Selectride®THFendo> 99:1

Note: These ratios are approximate and can be influenced by reaction temperature and specific experimental conditions.

Q4: How can I confirm the stereochemistry of the resulting alcohol?

A4: The stereochemistry of the endo and exo isomers can be determined using ¹H NMR spectroscopy. The coupling constants of the proton on the carbon bearing the hydroxyl group (the carbinol proton) with the bridgehead protons will differ between the two diastereomers. X-ray crystallography can provide definitive structural proof if a suitable crystal can be obtained.

Experimental Protocols

Detailed Methodology for the Diastereoselective Reduction of this compound to endo-Bicyclo[2.2.2]octan-2-ol using L-Selectride®

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of water at -78 °C. Then, add 2 M HCl until the solution is acidic.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure endo-Bicyclo[2.2.2]octan-2-ol.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification start Dissolve this compound in Anhydrous THF cool Cool to -78 °C start->cool add_reagent Slowly add Hydride Reagent (e.g., L-Selectride) cool->add_reagent react Stir at -78 °C and Monitor by TLC/GC add_reagent->react quench Quench Reaction (e.g., with H₂O and HCl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end_product end_product purify->end_product endo-Bicyclo[2.2.2]octan-2-ol

Caption: Experimental workflow for the stereoselective reduction of this compound.

stereoselectivity_factors cluster_ketone This compound cluster_products Products cluster_reagents Reducing Agents ketone C=O endo_alcohol endo-Alcohol (Kinetic Product) ketone->endo_alcohol Major Pathway exo_alcohol exo-Alcohol (Thermodynamic Product) ketone->exo_alcohol Minor Pathway (with small hydrides) Very Minor (with bulky hydrides) exo_face Exo Face (Less Hindered) endo_face Endo Face (More Hindered) small_hydride Small Hydrides (NaBH₄, LiAlH₄) small_hydride->ketone Exo Attack Favored bulky_hydride Bulky Hydrides (L-Selectride, K-Selectride) bulky_hydride->ketone Exo Attack Highly Favored

Caption: Factors influencing the stereoselectivity of this compound reduction.

Troubleshooting unexpected rearrangements of the Bicyclo[2.2.2]octane skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected rearrangements of the bicyclo[2.2.2]octane skeleton during chemical synthesis.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues encountered in your experiments.

Problem 1: An unexpected constitutional isomer, likely a bicyclo[3.2.1]octane derivative, is the major product instead of the desired bicyclo[2.2.2]octane derivative.

  • Possible Cause: Formation of a carbocation intermediate followed by a Wagner-Meerwein rearrangement. This is particularly common in reactions involving solvolysis, deamination, or treatment with protic or Lewis acids. The rigid structure of the bicyclo[2.2.2]octane system can lead to significant ring strain, which can be relieved by rearrangement to the more flexible bicyclo[3.2.1]octane skeleton.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Conditions:

      • Temperature: Lowering the reaction temperature can disfavor the rearrangement pathway by reducing the energy available to overcome the activation barrier for the 1,2-shift.

      • Solvent: The choice of solvent can influence carbocation stability. Less polar, non-coordinating solvents may suppress the formation or rearrangement of carbocations.

      • Acidity: If using an acid catalyst, consider using a milder acid or a buffered system to minimize carbocation formation.

    • Modify the Substrate:

      • Substituent Effects: The nature and position of substituents on the bicyclo[2.2.2]octane core can significantly influence the stability of any potential carbocation intermediates. Electron-withdrawing groups can destabilize carbocations, thus hindering rearrangement. Conversely, electron-donating groups can stabilize carbocations, potentially promoting rearrangement.

    • Consider Alternative Synthetic Routes:

      • If carbocation-mediated pathways consistently lead to rearrangement, explore synthetic strategies that avoid the formation of these intermediates. Radical-based reactions or concerted pericyclic reactions (like the Diels-Alder reaction) can be effective alternatives for constructing the bicyclo[2.2.2]octane skeleton with greater control.

Problem 2: A mixture of cyclized and rearranged products is obtained in a radical-mediated reaction.

  • Possible Cause: The stability of the initial radical and the thermodynamics of the competing cyclization and rearrangement pathways are key factors. Ring strain in the bicyclo[2.2.2]octenone skeleton can influence whether the reaction proceeds through a direct cyclization or a rearrangement.[1]

  • Troubleshooting Steps:

    • Analyze Ring Strain: The size of fused rings on the bicyclo[2.2.2]octenone skeleton can dictate the outcome. Smaller fused rings can increase strain and favor rearrangement.[1]

    • Vary Radical Initiator and Temperature: The choice of radical initiator (e.g., AIBN) and the reaction temperature can influence the kinetics and thermodynamics of the reaction, potentially altering the product ratio.

    • Modify the Substrate: Introducing or altering substituents can influence the stability of the radical intermediates and the transition states of the competing pathways.

Frequently Asked Questions (FAQs)

Q1: What is a Wagner-Meerwein rearrangement and why is it so common with bicyclo[2.2.2]octane systems?

A1: The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent positively charged carbon.[2][3] This rearrangement is prevalent in bicyclo[2.2.2]octane systems due to the inherent ring strain. The formation of a carbocation on the bicyclo[2.2.2]octane skeleton can be followed by a shift of one of the bridgehead bonds, leading to the formation of a more stable, less strained bicyclo[3.2.1]octane carbocation.

Q2: How can I confirm that my product has rearranged to a bicyclo[3.2.1]octane skeleton?

A2: Spectroscopic analysis is key to identifying the skeletal framework of your product.

  • NMR Spectroscopy: The symmetry of the bicyclo[2.2.2]octane skeleton often results in a simpler NMR spectrum compared to the less symmetrical bicyclo[3.2.1]octane system. A comparison of the ¹H and ¹³C NMR spectra of your product with known spectra of both skeletons is the most definitive method. For example, a recent study comparing diazabicyclo[3.2.1]octane and diazabicyclo[2.2.2]octane derivatives highlighted distinct differences in their ¹H NMR spectra between 2.0 and 4.5 ppm.[4]

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography will provide an unambiguous determination of its three-dimensional structure.

Q3: Are there specific reaction conditions that are known to promote rearrangements?

A3: Yes, conditions that favor the formation of carbocations are prime candidates for inducing rearrangements. These include:

  • Strongly acidic conditions: Both protic and Lewis acids can promote the formation of carbocations.

  • Solvolysis of substrates with good leaving groups: For example, the solvolysis of tosylates or halides can generate carbocation intermediates that are prone to rearrangement.

  • Deamination of amines: Diazotization of primary amines with nitrous acid is a classic method for generating carbocations that can subsequently rearrange.

Q4: Can substituents on the bicyclo[2.2.2]octane ring prevent rearrangements?

A4: Yes, the electronic properties of substituents can play a significant role. Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) can destabilize a developing positive charge on an adjacent carbon, thereby increasing the activation energy for carbocation formation and subsequent rearrangement. Conversely, electron-donating groups can stabilize carbocations, making rearrangements more likely.

Quantitative Data on Rearrangements

The following tables summarize quantitative data from the literature on the influence of various factors on the rearrangement of the bicyclo[2.2.2]octane skeleton.

Table 1: Influence of Fused Ring Size on the Outcome of a Thiol-Mediated Acyl Radical Reaction [1]

EntryFused Ring SizeCyclized Product Yield (%)Rearranged Product Yield (%)
18-membered540
27-membered60 (mixture)10
36-membered072
45-membered530

This data demonstrates that ring strain, influenced by the size of the fused ring, can significantly impact the reaction pathway, with a 6-membered fused ring strongly favoring rearrangement.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Rearrangement of a Bicyclo[2.2.2]octan-2-ol Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the bicyclo[2.2.2]octan-2-ol derivative in a suitable solvent (e.g., toluene, acetic acid).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Heat the reaction mixture to a temperature that promotes the rearrangement (e.g., 80-110 °C). The optimal temperature will depend on the substrate and the acid catalyst.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture and quench the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation to obtain the rearranged bicyclo[3.2.1]octane derivative.

Visualizations

Below are diagrams illustrating key concepts related to the rearrangement of the bicyclo[2.2.2]octane skeleton.

Wagner_Meerwein_Rearrangement cluster_0 Bicyclo[2.2.2]octane Derivative cluster_1 Carbocation Formation cluster_2 Rearrangement cluster_3 Product Formation B[2.2.2] Bicyclo[2.2.2]octane with leaving group (X) Carbocation_1 Bicyclo[2.2.2]octyl carbocation B[2.2.2]->Carbocation_1 - X⁻ Carbocation_2 Bicyclo[3.2.1]octyl carbocation (more stable) Carbocation_1->Carbocation_2 1,2-shift B[3.2.1] Bicyclo[3.2.1]octane product Carbocation_2->B[3.2.1] + Nu⁻

Caption: Wagner-Meerwein rearrangement pathway.

Troubleshooting_Flowchart Start Unexpected Rearrangement Observed CheckReactionType Is the reaction known to proceed via a carbocation intermediate? Start->CheckReactionType CheckRadicalConditions Is it a radical-mediated reaction? CheckReactionType->CheckRadicalConditions No ModifyCarbocationConditions Modify conditions to disfavor carbocation formation/rearrangement: - Lower temperature - Use less polar solvent - Use milder acid/buffer CheckReactionType->ModifyCarbocationConditions Yes ModifyRadicalConditions Modify radical reaction conditions: - Change initiator/temperature - Alter substrate to influence radical stability/ring strain CheckRadicalConditions->ModifyRadicalConditions Yes ConsiderAlternative Consider alternative synthetic routes avoiding problematic intermediates (e.g., concerted reactions) CheckRadicalConditions->ConsiderAlternative No AnalyzeProduct Confirm product structure (NMR, X-ray crystallography) ModifyCarbocationConditions->AnalyzeProduct ModifyRadicalConditions->AnalyzeProduct ConsiderAlternative->AnalyzeProduct

Caption: Troubleshooting decision workflow.

References

Catalyst Selection for Efficient Bicyclo[2.2.2]octan-2-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of bicyclo[2.2.2]octan-2-one. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and a comparative analysis of various catalytic systems to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound and offers practical solutions.

Q1: My Diels-Alder reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in Diels-Alder reactions for this synthesis can stem from several factors:

  • Inappropriate Catalyst Choice: The selection of the catalyst is critical. For electron-rich dienes, a Lewis acid catalyst is often necessary to accelerate the reaction. However, the nature of the substrates may require specific catalysts to avoid side reactions.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants or the desired product, and may favor the formation of thermodynamic byproducts. It is crucial to find the optimal temperature for your specific system. For instance, in some Lewis acid-catalyzed reactions, temperatures as low as -78°C are required to prevent decomposition of the dienophile.

  • Polymerization of Reactants: Dienophiles like methyl vinyl ketone can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts. Using an excess of one reactant or adding a polymerization inhibitor might be necessary.

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can hinder the cycloaddition, leading to lower yields. In such cases, a more active catalyst or harsher reaction conditions might be required.

Q2: I am observing the formation of significant side products in my sequential Michael addition reaction. How can I improve the selectivity towards this compound?

A2: The formation of side products in sequential Michael additions is a common issue. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: The ratio of the enolate to the Michael acceptor (e.g., methyl vinyl ketone) is critical. An excess of the Michael acceptor can lead to multiple additions and the formation of oligomeric byproducts.[1] Careful control of the stoichiometry is therefore essential.

  • Reaction Temperature: The temperature at which the reaction is conducted can influence the rate of the desired cyclization versus side reactions. Optimization of the temperature profile is recommended.

  • Choice of Base and Solvent: The base used to generate the enolate and the solvent system can significantly impact the reaction's outcome. The choice of base can affect the regioselectivity of enolate formation, while the solvent can influence the stability of intermediates and transition states.

Q3: My reaction is producing a mixture of endo and exo isomers. How can I improve the diastereoselectivity of the cycloaddition?

A3: Achieving high diastereoselectivity is often a key challenge. Here's how you can address it:

  • Catalyst Selection: Lewis acid catalysts are known to enhance the endo selectivity in Diels-Alder reactions. The choice of the Lewis acid can have a significant impact on the endo/exo ratio. Organocatalysts, such as diphenylprolinol silyl ether, have also been shown to provide excellent diastereoselectivity in related reactions.[2]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thereby affect the diastereoselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dichloromethane) is advisable.

  • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic product, which is often the endo isomer in Diels-Alder reactions.

Q4: How can I effectively purify the this compound product from the reaction mixture?

A4: Purification can be challenging due to the presence of isomers and byproducts. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. A careful selection of the eluent system is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for separating diastereomers.

  • Distillation: For volatile products, distillation under reduced pressure (e.g., Kugelrohr distillation) can be a suitable purification method.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of bicyclo[2.2.2]octane derivatives, providing a comparative overview to aid in catalyst selection.

CatalystReaction TypeSubstratesYield (%)Diastereomeric Ratio (endo/exo)Reference
Lewis Acids
Ytterbium trichlorideDiels-AlderDiene with amide function & methacroleinNot specified-[3]
TiCl₄Diels-Alder1,3-Cyclohexadiene & 1-acetylvinyl arenecarboxylateHigh96:4
BF₃·Et₂ODiels-Alder1,3-Cyclohexadiene & 1-acetylvinyl arenecarboxylateModerate67:33
Organocatalysts
Diphenylprolinol silyl etherDomino Michael/Michaelα,β-unsaturated aldehyde & cyclohex-2-en-1-one derivativeHighExcellent[2]
Proline/Achiral BaseTandem Michael addition-aldol cyclization2-cyclohexen-1-one & phenylacetaldehydeHighHighly diastereoselective
Base Catalysis
LDASequential Michael Addition5,5-dimethylcyclohex-2-enone & methyl vinyl ketoneNot specified1:1 mixture of diastereomers[4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Sequential Michael Addition for this compound Synthesis

This protocol is adapted from a procedure for the synthesis of a substituted this compound.[4][5]

Materials:

  • 5,5-dimethylcyclohex-2-enone

  • Lithium diisopropylamide (LDA)

  • Methyl vinyl ketone (MVK)

  • Dry tetrahydrofuran (THF)

  • 1N Hydrochloric acid

  • Dichloromethane

  • Diethyl ether

  • Silica gel

Procedure:

  • To a solution of LDA in dry THF at -78°C under an inert atmosphere, add a solution of 5,5-dimethylcyclohex-2-enone in dry THF dropwise.

  • Stir the mixture at -78°C for 30 minutes to ensure complete formation of the enolate.

  • Add methyl vinyl ketone to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 1N hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of diethyl ether and pentane). This procedure yields a 1:1 mixture of diastereomers.[5]

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a general guideline for a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

  • 1,3-Cyclohexadiene

  • Appropriate dienophile (e.g., acrolein)

  • Lewis acid catalyst (e.g., TiCl₄ or BF₃·Et₂O)

  • Dry dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 1,3-cyclohexadiene and the dienophile in dry DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78°C).

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate key aspects of this compound synthesis.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst Selection cluster_workup Workup & Purification cluster_product Product start Diene & Dienophile reaction Diels-Alder Cycloaddition start->reaction workup Quenching & Extraction reaction->workup catalyst Lewis Acid or Organocatalyst catalyst->reaction Catalyzes purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield or Side Products cause1 Incorrect Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Polymerization start->cause3 cause4 Steric Hindrance start->cause4 solution1 Screen Catalysts (Lewis Acids, Organocatalysts) cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Use Inhibitor or Excess Reagent cause3->solution3 solution4 Use More Active Catalyst or Harsher Conditions cause4->solution4 outcome Improved Yield and Selectivity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: A troubleshooting guide for common issues in this compound synthesis.

References

Validation & Comparative

Comparing Bicyclo[2.2.2]octan-2-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Bicyclo[2.2.2]octan-2-one: A Comparative Analysis of Key Methodologies

For researchers, scientists, and professionals in drug development, the bicyclo[2.2.2]octane core is a crucial structural motif due to its rigid framework and well-defined stereochemistry. This compound, in particular, serves as a versatile starting material for the synthesis of a wide array of complex molecules and natural products. This guide provides an objective comparison of the primary synthetic methodologies for obtaining this key bicyclic ketone, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

Comparative Analysis of Synthesis Methods

The construction of the this compound framework can be achieved through several strategic approaches. The most prominent among these are the Diels-Alder reaction, a sequential Michael addition, and the bridged Robinson annulation. Each method offers distinct advantages and is suited for different synthetic contexts.

Method Starting Materials Key Reagents & Conditions Yield (%) Reaction Time Key Advantages Limitations
Diels-Alder Reaction 1,3-Cyclohexadiene, Methyl vinyl ketoneToluene, 110°CModerate to High12 hoursWell-established, reliable for forming the bicyclic core, good stereocontrol.High temperatures may be required, potential for polymerization of the dienophile.
Sequential Michael Addition 5,5-Dimethylcyclohexane-1,3-dione (precursor to enone), Methyl vinyl ketone (MVK)1. Etherification & LiAlH4 reduction to form the enone. 2. LDA, MVK.GoodNot specifiedConvenient and rapid alternative to the Diels-Alder reaction.[1]Requires a multi-step preparation of the starting enone from a 1,3-dione.[1]
Bridged Robinson Annulation Cyclohexanone, Cyclohex-2-enoneTrifluoromethanesulfonic acid (triflic acid), Dichloromethane, 40°C (microwave) or RT57 (for tricyclic enone)8 hours (microwave)Novel one-pot synthesis, good yields for substituted products.[2]Primarily demonstrated for substituted derivatives, strong acid required.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound and its derivatives.

Diels-Alder Reaction

This classical approach involves the [4+2] cycloaddition of a conjugated diene and a dienophile. For the synthesis of a bicyclo[2.2.2]octenone derivative, 1,3-cyclohexadiene reacts with methyl vinyl ketone.

Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone:

  • Charging Reactants: In a suitable reactor, charge with toluene. Add 1,3-cyclohexadiene (1.0 equivalent) to the solvent.

  • Addition of Dienophile: Begin stirring and add a polymerization inhibitor such as TEMPO (e.g., 0.1 mol%). Slowly add methyl vinyl ketone (1.2 equivalents) to the reactor. The addition should be controlled to manage any exothermic reaction.

  • Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12 hours. Monitor the reaction progress using a suitable analytical method such as GC-MS.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone as a mixture of endo and exo isomers.

Sequential Michael Addition

This method provides a convenient alternative to the Diels-Alder reaction and proceeds through two sequential Michael additions.[1]

Synthesis of 5,5-dimethylthis compound: [1]

  • Enone Preparation: The starting enone, 5,5-dimethylcyclohex-2-enone, is prepared from 5,5-dimethylcyclohexane-1,3-dione (dimedone) via etherification followed by reduction with LiAlH4.

  • Cyclization: The prepared enone is treated with lithium diisopropylamide (LDA) and methyl vinyl ketone (MVK) to furnish 5,5-dimethylthis compound as a mixture of diastereomers.[1]

Bridged Robinson Annulation

This novel one-pot synthesis involves a tandem intermolecular Michael addition and an intramolecular aldol condensation.[2]

Synthesis of a Tricyclic Enone: [2]

  • Reaction Setup: In a microwave reactor vessel, suspend phosphorus pentoxide in anhydrous dichloromethane. Add cyclohexanone followed by cyclohex-2-enone at room temperature.

  • Acid Addition: Cool the suspension to 0°C and add trifluoromethanesulfonic acid.

  • Reaction: Heat the mixture at 40°C for 8 hours in the microwave reactor.

  • Workup and Purification: The reaction is worked up and purified to yield the corresponding tricyclic enone. A 57% isolated yield has been reported for this specific example.[2] This process is also amenable to conventional heating and can even proceed at room temperature over a longer period.[2]

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the described synthetic methodologies for constructing the this compound core.

Synthesis_Pathways Synthesis Routes to this compound Core SM1 1,3-Cyclohexadiene + Ketene Equivalent (e.g., Methyl Vinyl Ketone) Product This compound Core SM1->Product Diels-Alder Reaction [4+2] Cycloaddition SM2 Cyclohexenone Derivative Michael_Adduct 1,5-Diketone Intermediate SM2->Michael_Adduct First Michael Addition SM3 Cyclic Ketone + Cyclic Enone SM3->Product Bridged Robinson Annulation (Tandem Michael Addition- Intramolecular Aldol Condensation) MVK Methyl Vinyl Ketone (MVK) Michael_Adduct->Product Intramolecular Michael Addition

Caption: Synthetic routes to the this compound core.

References

The Bicyclo[2.2.2]octan-2-one Scaffold: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potent biological activity and favorable pharmacological properties is perpetual. Among the myriad of carbocyclic frameworks, the rigid bicyclo[2.2.2]octan-2-one skeleton has emerged as a promising platform for the design of a new generation of therapeutic agents. Its unique three-dimensional structure provides a fixed orientation of substituents, which can lead to enhanced target affinity and selectivity. This guide offers a comparative overview of the biological activities of this compound derivatives against other prominent scaffolds, supported by experimental data, detailed methodologies, and pathway visualizations.

The bicyclo[2.2.2]octane core's rigidity is a significant advantage in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. This has spurred the exploration of its derivatives across diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Comparative Analysis of Biological Activities

The biological evaluation of this compound derivatives has demonstrated a broad spectrum of activities. Below is a comparative summary of their performance in key therapeutic areas, alongside data for other relevant scaffolds.

Anticancer Activity

Bicyclo[2.2.2]octane derivatives have shown notable cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and p53 pathways.

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound/Scaffold TypeHCT-116 (Colon)HepG-2 (Liver)A549 (Lung)MCF-7 (Breast)Reference
Bicyclo[2.2.2]octane Derivative
Platinum(II) complex with bicyclo[2.2.2]octane-7R,8R-diamine ligandComparable to OxaliplatinPotentPotent-[1]
Spiro-bicyclo[2.2.2]octane paclitaxel mimetic---Toxic at high concentrations[2]
Other Scaffolds
Norbornene Derivative (AR antagonist)----[1]
Adamantanone Derivative (Sigma-2 receptor ligand)---High affinity[3]
Piperidine Derivative (General anticancer)-6.2--

Note: Direct comparative studies with identical experimental conditions are limited. The data presented is a collation from various sources to provide a general overview.

Antimicrobial Activity

The bicyclo[2.2.2]octane framework has also been incorporated into molecules with significant antimicrobial properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/Scaffold TypeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Bicyclo[2.2.2]octane Derivative
Bicyclic haloketone150-200--
1,4-Diazabicyclo[2.2.2]octane derivative5.0-2.5[4]
Other Scaffolds
Piperidine Derivative---[5]
2-Octylcyclopentanone7.8 - 1257.8 - 1257.8 - 125[6]
Organic Acids700 - 20002300 - 2500-[7]
Antiviral Activity

Recent studies have highlighted the potential of bicyclo[2.2.2]octane derivatives as potent antiviral agents, particularly as inhibitors of key viral enzymes.

Table 3: Comparative Antiviral Activity (IC50, µM)

Compound/Scaffold TypeTargetVirusActivityReference
Bicyclo[2.2.2]octane Derivative
Fused bicyclo[2.2.2]octene derivative3CLproSARS-CoV-2102.2[8][9]
Bicyclooctanone oxime-Plasmodium falciparum0.08 - 0.15[10]
Other Scaffolds
BicyclomycinRho proteinGram-negative bacteriaMIC50: 25[11]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.

VEGFR Signaling Pathway in Angiogenesis

Several bicyclo derivatives have been investigated for their potential to modulate VEGFR signaling, a critical pathway in tumor angiogenesis. By inhibiting VEGFR, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes Bicyclo_derivative This compound Derivative Bicyclo_derivative->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound derivatives.

p53 Signaling Pathway in Apoptosis

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis (programmed cell death) in response to cellular stress, such as DNA damage. While direct modulation by this compound derivatives is still under investigation, targeting this pathway is a key strategy in cancer therapy.

p53_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates (activates) MDM2 MDM2 p53->MDM2 Inhibits Bax Bax p53->Bax Upregulates p21 p21 p53->p21 Upregulates MDM2->p53 Promotes degradation Apoptosis Apoptosis Bax->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound derivative (various conc.) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Agar_Diffusion_Workflow start Start prepare_plate Prepare agar plate with a lawn of bacteria start->prepare_plate place_disk Place sterile paper disk impregnated with compound prepare_plate->place_disk incubate Incubate plate (e.g., 24h at 37°C) place_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone determine_mic Determine MIC measure_zone->determine_mic Plaque_Reduction_Assay_Workflow start Start seed_cells Seed host cells in 6-well plate start->seed_cells infect_cells Infect cells with virus & add compound seed_cells->infect_cells incubate Incubate to allow plaque formation infect_cells->incubate fix_stain Fix and stain cells (e.g., crystal violet) incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50

References

A Comparative Spectroscopic Guide to Bicyclo[2.2.2]octan-2-one and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of bicyclo[2.2.2]octan-2-one and two of its common isomers: bicyclo[2.2.1]heptan-2-one (norcamphor) and bicyclo[3.2.1]octan-2-one. The rigid, bridged-ring structures of these bicyclic ketones are of significant interest in medicinal chemistry and materials science.[1] Spectroscopic analysis is a fundamental tool for the characterization and quality control of these molecules. This document presents a summary of their infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, bicyclo[2.2.1]heptan-2-one, and bicyclo[3.2.1]octan-2-one, allowing for a clear and objective comparison of their structural features.

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound ~2.95mH-1, H-4 (Bridgehead)
~2.25mH-3, H-5, H-6, H-7, H-8 (Methylene)
Bicyclo[2.2.1]heptan-2-one [1]2.65mH1
2.45mH4
1.80-2.00mH3 (exo and endo)
1.50-1.70mH5, H6 (exo and endo)
1.30mH7 (syn and anti)
Bicyclo[3.2.1]octan-2-one Data not readily available in a comparative format

Note: Data is representative and may vary slightly based on solvent and instrument.

Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]Assignment
This compound [2]210.8C-2 (C=O)
48.9C-1, C-4 (Bridgehead)
23.5C-3, C-5, C-6, C-7, C-8 (Methylene)
Bicyclo[2.2.1]heptan-2-one [1]217.0C2 (C=O)
49.5C1
45.0C4
37.5C7
35.0C3
27.5C6
24.0C5
Bicyclo[3.2.1]octan-2-one Data not readily available in a comparative format

Table 3: Comparative IR Spectroscopic Data

CompoundFrequency (cm⁻¹)Assignment
This compound [2]~1730C=O stretch
Bicyclo[2.2.1]heptan-2-one ~1745C=O stretch
Bicyclo[3.2.1]octan-2-one [3]~1710C=O stretch

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Bicyclic ketone sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy[2]

Objective: To identify the functional groups present in the molecule, particularly the carbonyl group.

Materials:

  • Bicyclic ketone sample

  • Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., CCl₄) for liquid samples

  • Agate mortar and pestle

  • Hydraulic press for KBr pellets

  • Salt plates (e.g., NaCl or KBr) for thin films or solutions

  • Fourier-transform infrared (FTIR) spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the solid sample with dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: Place the ground mixture into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the strong carbonyl (C=O) stretching frequency.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of bicyclic ketones.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Bicyclic Ketone Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (Optional) Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation and Isomer Comparison NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of bicyclo-octanone isomers.

References

A Comparative Study of Bicyclo[2.2.2]octan-2-one and Bicyclo[3.2.1]octan-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the isomeric bicyclic ketones, Bicyclo[2.2.2]octan-2-one and Bicyclo[3.2.1]octan-2-one. These rigid carbocyclic scaffolds are of significant interest in organic synthesis and drug development due to their presence in numerous natural products and their utility as versatile synthetic intermediates. This document outlines their physicochemical properties, spectroscopic signatures, and comparative reactivity, supported by experimental data and detailed protocols.

Physicochemical and Spectroscopic Properties

The structural differences between the symmetric this compound and the unsymmetric Bicyclo[3.2.1]octan-2-one lead to distinct physical and spectroscopic properties. A summary of these key characteristics is presented below.

PropertyThis compoundBicyclo[3.2.1]octan-2-one
CAS Number 2716-23-6[1]5019-82-9[2]
Molecular Formula C₈H₁₂O[1]C₈H₁₂O[2]
Molecular Weight 124.18 g/mol [1]124.18 g/mol [2]
Melting Point 178-179 °C120 °C
Appearance White crystalline solid[3]Solid
Spectroscopic Data

The following tables summarize the key spectroscopic data for the two bicyclic ketones.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound ~2.95mH-1, H-4 (Bridgehead)
~2.25mH-3, H-5, H-6, H-7, H-8 (Methylene)[3]
Bicyclo[3.2.1]octan-2-one (See PubChem for spectrum)--

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]Assignment
This compound ~210.8C-2 (C=O)[3]
~48.9C-1, C-4 (Bridgehead)[3]
~23.5C-3, C-5, C-6, C-7, C-8 (Methylene)[3]
Bicyclo[3.2.1]octan-2-one (See PubChem for spectrum)-

Table 3: IR Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~1730C=O stretch
Bicyclo[3.2.1]octan-2-one ~1715C=O stretch[4]

Synthesis of Bicyclic Ketones

The synthesis of these bicyclic systems can be achieved through various strategies. The Bicyclo[2.2.2]octane framework is commonly constructed via a Diels-Alder reaction, while the Bicyclo[3.2.1]octane skeleton can be accessed through intramolecular cyclizations.

Synthesis_Workflows cluster_B222 This compound Synthesis cluster_B321 Bicyclo[3.2.1]octan-2-one Synthesis B222_start 1,3-Cyclohexadiene derivative + Dienophile B222_reaction Diels-Alder Reaction B222_start->B222_reaction B222_intermediate Bicyclo[2.2.2]octene adduct B222_reaction->B222_intermediate B222_hydrolysis Hydrolysis/Oxidation B222_intermediate->B222_hydrolysis B222_product This compound B222_hydrolysis->B222_product B321_start Substituted Cyclohexanone B321_reaction Intramolecular Michael Addition B321_start->B321_reaction B321_product Bicyclo[3.2.1]octan-2-one B321_reaction->B321_product

Caption: General synthetic workflows for this compound and Bicyclo[3.2.1]octan-2-one.

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This protocol is a general representation of the Diels-Alder approach.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a suitable 1,3-cyclohexadiene derivative (e.g., 1-methoxy-1,3-cyclohexadiene) and a ketene equivalent (e.g., 2-chloroacrylonitrile) in a dry, inert solvent such as toluene.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis: Subject the crude Diels-Alder adduct to acidic hydrolysis (e.g., aqueous oxalic acid) to yield the corresponding bicyclo[2.2.2]octen-2-one.

  • Reduction: Hydrogenate the resulting enone over a suitable catalyst (e.g., 10% Pd/C) in a solvent like ethanol under a hydrogen atmosphere to afford this compound.

  • Purification: Purify the final product by recrystallization or column chromatography.

Synthesis of Bicyclo[3.2.1]octan-2-one via Intramolecular Michael Addition

This protocol describes a general method for the synthesis of the Bicyclo[3.2.1]octane skeleton.[6]

  • Precursor Synthesis: Prepare a suitable substituted cyclohexanone precursor containing a tethered Michael acceptor (e.g., an α,β-unsaturated ester or ketone).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the precursor in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Base Treatment: Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

  • Cyclization: Allow the reaction mixture to warm to room temperature to facilitate the intramolecular Michael addition. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Bicyclo[3.2.1]octan-2-one by column chromatography.

Comparative Reactivity

The distinct ring strains and steric environments of the two isomers influence their chemical reactivity, particularly in reactions involving the carbonyl group and adjacent carbon atoms.

Reduction of the Carbonyl Group

Both ketones can be reduced to their corresponding alcohols using standard reducing agents like sodium borohydride (NaBH₄).[7] The stereochemical outcome of the reduction is dictated by the steric accessibility of the carbonyl group.

Reduction_Comparison B222_ketone This compound reagent NaBH4, MeOH B222_ketone->reagent exo attack B321_ketone Bicyclo[3.2.1]octan-2-one B321_ketone->reagent exo/endo attack B222_alcohol Bicyclo[2.2.2]octan-2-ol reagent->B222_alcohol B321_alcohol Bicyclo[3.2.1]octan-2-ol reagent->B321_alcohol

Caption: Reduction of the bicyclic ketones with sodium borohydride.

Experimental Protocol: Reduction with Sodium Borohydride

  • Reaction Setup: Dissolve the bicyclic ketone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude alcohol. Purify by column chromatography if necessary.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of these cyclic ketones provides access to the corresponding lactones, with the regioselectivity of oxygen insertion being a key point of comparison. The migratory aptitude of the adjacent carbon atoms dictates the product formed.[8] For this compound, migration of the bridgehead carbon (C1) is generally favored.[9] In the case of Bicyclo[3.2.1]octan-2-one, the migratory aptitude of the tertiary bridgehead carbon (C1) is higher than the secondary carbon (C3).

Baeyer_Villiger cluster_B222_BV This compound Oxidation cluster_B321_BV Bicyclo[3.2.1]octan-2-one Oxidation B222_ketone_BV This compound B222_reagent_BV m-CPBA B222_ketone_BV->B222_reagent_BV C1 migration B222_lactone_BV 2-Oxabicyclo[3.2.2]nonan-3-one B222_reagent_BV->B222_lactone_BV B321_ketone_BV Bicyclo[3.2.1]octan-2-one B321_reagent_BV m-CPBA B321_ketone_BV->B321_reagent_BV C1 migration B321_lactone_BV 2-Oxabicyclo[4.2.1]nonan-3-one B321_reagent_BV->B321_lactone_BV

Caption: Baeyer-Villiger oxidation of the bicyclic ketones.

Experimental Protocol: Baeyer-Villiger Oxidation

  • Reaction Setup: Dissolve the bicyclic ketone (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Addition of Peroxy Acid: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in the same solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting lactone by column chromatography.

Conclusion

This compound and Bicyclo[3.2.1]octan-2-one, while being constitutional isomers, exhibit notable differences in their physical properties, spectroscopic characteristics, and chemical reactivity. The higher symmetry of the [2.2.2] system is reflected in its higher melting point and simpler NMR spectra. The strain and electronic effects inherent to each bicyclic framework govern the stereochemical and regiochemical outcomes of their reactions, providing distinct opportunities for their application in complex molecule synthesis. This guide serves as a foundational resource for researchers looking to employ these valuable building blocks in their synthetic endeavors.

References

A Comparative Guide to In Vitro Testing of Bicyclo[2.2.2]octan-2-one Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[2.2.2]octane framework, and specifically its ketone derivatives, presents a compelling scaffold in the design of novel therapeutics. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This has spurred the exploration of its derivatives across a spectrum of therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. This guide provides a comparative overview of the in vitro performance of Bicyclo[2.2.2]octan-2-one based drug candidates against various biological targets, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological evaluation of various this compound derivatives has revealed a range of potent activities. Below is a summary of key findings across different therapeutic targets, with a comparison to other relevant inhibitors.

Antiviral Activity: Targeting SARS-CoV-2 Main Protease (3CLpro)

Recent research has identified fused bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle.[1] These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[1]

Compound ClassSpecific Compound/AlternativeTargetIn Vitro IC50Reference
Bicyclo[2.2.2]octene Derivative Fused bicyclo[2.2.2]octene 11aSARS-CoV-2 3CLpro102.2 µM[1]
Peptide-like InhibitorGC-376SARS-CoV-2 3CLpro0.18 - 0.98 µM
Natural ProductRottlerinSARS-CoV-2 3CLpro37 µM
Synthetic CompoundM-8524 (CID 46897844)SARS-CoV-2 3CLpro31 µM
Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

Derivatives incorporating the bicyclo[2.2.2]octane system have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

Compound ClassSpecific Compound/AlternativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin Amide Derivative Compound 7>1000.009>11,111[2]
Indomethacin Amide Derivative Compound 19>100.04>250[2]
Selective COX-2 InhibitorCelecoxib24.30.06405[3]
Selective COX-2 InhibitorRofecoxib>1000.9>111[3]
Selective COX-2 InhibitorEtoricoxib1061.0106[4]
Non-Steroidal Anti-inflammatoryDiclofenac0.030.013[4]
Non-Steroidal Anti-inflammatoryIbuprofen1.57.50.2[4]
Anticancer Activity: Inhibition of the MDM2-p53 Interaction

Bicyclo[2.2.2]octane-1-carboxylic acid derivatives have been investigated as potent and orally active inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a key pathway in cancer therapy.

Compound ClassSpecific Compound/AlternativeTargetIn Vitro IC50 (nM)Reference
Bicyclo[2.2.2]octane Derivative Compound 56MDM23.7[5]
Bicyclo[1.1.1]pentane Derivative Compound 55MDM26.4[5]
Spiro-oxindoleMI-1061MDM2-[6]
PROTAC MDM2 DegraderMD-224MDM21.5[6]
Imidazoline DerivativeNutlin-3aMDM290[7]
Piperidinone DerivativeAM-8553MDM21.1[8]
Antiprotozoal Activity

Various derivatives of the bicyclo[2.2.2]octane scaffold have been shown to possess antiprotozoal properties, with activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).

Compound ClassSpecific Compound/AlternativeTarget OrganismIn Vitro IC50 (µM)Reference
This compound thiosemicarbazone -P. falciparum (K1 strain)0.84 - 0.99[9]
This compound oxime -P. falciparum (sensitive strains)0.08 - 0.15[10]
Bicyclo[2.2.2]octan-2-yl benzoate -P. falciparum (K1 strain)0.23 - 0.72[10]
4-amino-6,7-diarylbicyclo[2.2.2]octane derivative -T. brucei rhodesiense< 0.3[10]
4-Aminobicyclo[2.2.2]oct-2-ylamine derivative -T. brucei rhodesiense0.22 - 0.41[11]
Standard AntimalarialChloroquineP. falciparum (sensitive strains)0.12[10]
Standard AntitrypanosomalSuraminT. brucei rhodesiense0.0075[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key in vitro assays.

FRET-Based SARS-CoV-2 3CLpro Inhibition Assay

This assay quantifies the enzymatic activity of 3CLpro by measuring the cleavage of a fluorescently labeled peptide substrate.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds and positive control inhibitor (e.g., GC-376) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • In a 96-well plate, add the diluted test compounds. Include wells for a positive control (enzyme and DMSO, no inhibitor) and a negative control (assay buffer and DMSO, no enzyme).

  • Add the SARS-CoV-2 3CLpro enzyme to each well to a final concentration of approximately 50-100 nM.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells to a final concentration of 10-20 µM.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm).

  • Calculate the initial reaction velocity for each well and determine the percentage of inhibition relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant measure of COX inhibition.

Materials:

  • Fresh venous blood from healthy volunteers

  • Test compounds dissolved in DMSO

  • Lipopolysaccharide (LPS)

  • ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

  • Collect fresh venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • Aliquot the blood and incubate with various concentrations of the test compounds or a vehicle control (DMSO).

  • For COX-1 activity: Allow a set of blood aliquots to clot at 37°C for 1 hour. Measure the serum concentration of TXB2, a stable metabolite of the COX-1 product TXA2, by ELISA.

  • For COX-2 activity: To another set of blood aliquots, add LPS to induce COX-2 expression. After a 24-hour incubation, measure the plasma concentration of PGE2 by ELISA.

  • The concentrations of TXB2 and PGE2 are used to determine the inhibitory effects of the compounds on COX-1 and COX-2, respectively.

  • Calculate IC50 values from the dose-response curves.

In Vitro Antiprotozoal Activity Assay (Resazurin-Based)

This assay determines the viability of protozoan parasites after exposure to test compounds.

Materials:

  • Protozoan parasite culture (e.g., Trypanosoma brucei rhodesiense)

  • Appropriate culture medium (e.g., HMI-9 medium with 10% FBS)

  • Test compounds and positive control (e.g., Suramin) dissolved in DMSO

  • Resazurin sodium salt solution

  • 96-well black, clear-bottom microplates

Procedure:

  • Culture the parasites to the desired density.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • In a 96-well plate, add the parasite suspension to each well.

  • Add the diluted test compounds to the respective wells. Include positive and negative controls.

  • Incubate the plate for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO2).

  • Add resazurin solution to each well and incubate for an additional 4-24 hours.

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of parasite viability relative to the controls and determine the IC50 value from the dose-response curve.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[2]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2]

  • Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.[2]

  • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to untreated controls and determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizing Methodologies and Signaling Pathways

To better illustrate the processes and mechanisms involved, the following diagrams outline the experimental workflow and key signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Selection start This compound Scaffold derivatization Chemical Derivatization start->derivatization purification Purification & Characterization derivatization->purification primary_assay Primary Target-Based Assays (e.g., Enzyme Inhibition) purification->primary_assay cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, Resazurin) primary_assay->cytotoxicity_assay selectivity_assay Selectivity Profiling cytotoxicity_assay->selectivity_assay ic50_determination IC50/CC50 Determination selectivity_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) ic50_determination->sar_analysis lead_selection Lead Candidate Selection sar_analysis->lead_selection sars_cov_2_replication cluster_entry Viral Entry cluster_replication Viral Replication cluster_exit Viral Exit sars_cov_2 SARS-CoV-2 Virion ace2 ACE2 Receptor sars_cov_2->ace2 Binding endocytosis Endocytosis ace2->endocytosis rna_release Viral RNA Release endocytosis->rna_release translation Translation of Polyproteins (pp1a, pp1ab) rna_release->translation clpro 3CLpro (Main Protease) translation->clpro polyprotein_cleavage Polyprotein Cleavage clpro->polyprotein_cleavage viral_proteins Functional Viral Proteins polyprotein_cleavage->viral_proteins rna_replication RNA Replication viral_proteins->rna_replication assembly Virion Assembly rna_replication->assembly new_virions New Virions assembly->new_virions exocytosis Exocytosis new_virions->exocytosis inhibitor This compound Derivative inhibitor->clpro Inhibition cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 (PLA2) stimuli->pla2 Activation cell_membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) cell_membrane->aa Releases pla2->cell_membrane Acts on cox2 Cyclooxygenase-2 (COX-2) aa->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges Prostaglandin Synthases pgh2->pges prostaglandins Prostaglandins (e.g., PGE2) pges->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediate inhibitor This compound Derivative inhibitor->cox2 Inhibition mdm2_p53_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (MDM2 Overexpression) p53_normal p53 mdm2_normal MDM2 p53_normal->mdm2_normal Transcriptionally activates proteasome Proteasomal Degradation p53_normal->proteasome mdm2_normal->p53_normal Binds & inhibits ubiquitination Ubiquitination mdm2_normal->ubiquitination ubiquitination->p53_normal p53_cancer p53 (Wild-Type) degradation_cancer Increased p53 Degradation p53_cancer->degradation_cancer apoptosis Apoptosis & Cell Cycle Arrest p53_cancer->apoptosis Restored Function Leads to mdm2_cancer MDM2 (Overexpressed) mdm2_cancer->p53_cancer Excessive Inhibition tumor_growth Tumor Growth degradation_cancer->tumor_growth inhibitor This compound Derivative inhibitor->mdm2_cancer Inhibits Binding

References

A Comparative Guide to the Catalytic Activity of Bicyclo[2.2.2]octan-2-one Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional framework of the bicyclo[2.2.2]octane moiety is a prominent structural motif in numerous natural products and pharmaceutical agents. Its unique conformational constraints and stereochemical complexity make it a valuable scaffold in drug discovery and a challenging target for organic synthesis. This guide provides a comparative analysis of the catalytic activity of various bicyclo[2.2.2]octan-2-one derivatives, focusing on their performance in asymmetric organocatalysis, supported by experimental data.

Performance Comparison of this compound-Based Organocatalysts

Organocatalysis has emerged as a powerful strategy for the enantioselective construction of bicyclo[2.2.2]octane cores, offering mild reaction conditions and avoiding the use of toxic or expensive metals.[1] Derivatives of this compound, particularly those incorporating a proline scaffold, have demonstrated exceptional efficacy in catalyzing domino Michael/Michael reactions to afford highly functionalized bicyclo[2.2.2]octane structures with excellent stereocontrol.

The following table summarizes the performance of key diphenylprolinol silyl ether-based catalysts in the domino Michael/Michael reaction between 3-substituted cyclohex-2-en-1-ones and α,β-unsaturated aldehydes, leading to the formation of bicyclo[2.2.2]octanone derivatives.

Table 1: Comparison of Diphenylprolinol Silyl Ether Derivatives in the Domino Michael/Michael Reaction

Catalyst Derivative3-Substituted Cyclohex-2-en-1-oneα,β-Unsaturated AldehydeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
(S)-Diphenylprolinol TMS Ether 3-Carbomethoxy-cyclohex-2-en-1-oneCrotonaldehyde95>20:199
(S)-Diphenylprolinol TMS Ether 3-Cyano-cyclohex-2-en-1-oneCrotonaldehyde88>20:198
(S)-Diphenylprolinol TMS Ether 3-Phenylsulfonyl-cyclohex-2-en-1-oneCrotonaldehyde92>20:199
(S)-Bis(3,5-trifluoromethylphenyl)prolinol TMS Ether 3-Carbomethoxy-cyclohex-2-en-1-oneCrotonaldehyde96>20:1>99
(S)-Bis(3,5-trifluoromethylphenyl)prolinol TMS Ether 3-Cyano-cyclohex-2-en-1-oneCinnamaldehyde90>20:197

Data compiled from representative studies on domino Michael/Michael reactions for the synthesis of bicyclo[2.2.2]octane derivatives.[2][3]

Experimental Protocols

A detailed methodology for a key experiment is provided below.

General Procedure for Diphenylprolinol Silyl Ether-Catalyzed Domino Michael/Michael Reaction

To a solution of the 3-substituted cyclohex-2-en-1-one (0.2 mmol) and the α,β-unsaturated aldehyde (0.24 mmol) in anhydrous toluene (1.0 mL) at room temperature is added the diphenylprolinol silyl ether catalyst (20 mol%). The reaction mixture is stirred until the consumption of the starting material is observed by TLC analysis. The reaction is then quenched, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding bicyclo[2.2.2]octane derivative.[1]

Catalytic Pathway and Workflow

The following diagrams illustrate the proposed catalytic cycle for the domino Michael/Michael reaction and a general workflow for evaluating catalyst performance.

Catalytic_Cycle CAT Catalyst (Diphenylprolinol Silyl Ether) IMINIUM Iminium Ion Intermediate CAT->IMINIUM + Aldehyde ENAL α,β-Unsaturated Aldehyde ENAL->IMINIUM MICHAEL1 First Michael Adduct (Enamine) IMINIUM->MICHAEL1 + Cyclohexenone ENONE Cyclohexenone Derivative ENONE->MICHAEL1 MICHAEL2 Second Michael Adduct (Enolate) MICHAEL1->MICHAEL2 Intramolecular Cyclization PRODUCT Bicyclo[2.2.2]octanone Product MICHAEL2->PRODUCT Hydrolysis PRODUCT->CAT WATER H₂O PRODUCT->WATER Regenerates WATER->MICHAEL2

Caption: Proposed catalytic cycle for the domino Michael/Michael reaction.

Experimental_Workflow START Select Catalyst Derivatives & Substrates REACTION Perform Domino Michael/Michael Reaction START->REACTION QUENCH Quench Reaction & Workup REACTION->QUENCH PURIFY Purification by Column Chromatography QUENCH->PURIFY ANALYZE Analyze Product PURIFY->ANALYZE YIELD Determine Yield ANALYZE->YIELD DR Determine d.r. (NMR) ANALYZE->DR EE Determine ee (Chiral HPLC) ANALYZE->EE COMPARE Compare Catalytic Performance YIELD->COMPARE DR->COMPARE EE->COMPARE

Caption: Workflow for comparing catalyst performance.

References

A Comparative Conformational Analysis of Bicyclo[2.2.2]octan-2-one and Adamantone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural rigidity and conformational dynamics of two iconic bridged bicyclic ketones, Bicyclo[2.2.2]octan-2-one and Adamantone, reveals key differences in their three-dimensional structures that influence their chemical behavior and application in drug design and materials science. While both molecules are built from fused six-membered rings, their distinct symmetries and inherent strain lead to significant variations in their conformational landscapes. Adamantone, with its perfect tetrahedral symmetry, exists in a single, rigid, and strain-free conformation. In contrast, the introduction of a carbonyl group into the bicyclo[2.2.2]octane framework induces a subtle yet significant twist in its structure, resulting in a more dynamic conformational behavior.

This guide provides a comprehensive comparison of the conformational properties of these two molecules, supported by experimental data from gas-phase electron diffraction, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, as well as computational studies.

Introduction to the Molecules

This compound is a bridged bicyclic ketone. Its framework is comprised of three fused six-membered rings sharing two bridgehead carbons. The presence of the carbonyl group at the C2 position breaks the high symmetry of the parent bicyclo[2.2.2]octane hydrocarbon.

Adamantone , also known as adamantan-2-one, is the ketone derivative of adamantane. Adamantane is a diamondoid, possessing a highly rigid and strain-free cage structure composed of four fused cyclohexane rings in the chair conformation. This inherent rigidity is largely retained in adamantone.

Conformational Analysis: A Head-to-Head Comparison

The fundamental difference in the conformational analysis of this compound and adamantone lies in their inherent flexibility. Adamantone is exceptionally rigid, while this compound exhibits a degree of torsional flexibility.

Adamantone: The Epitome of Rigidity

Adamantane and its derivatives are characterized by their rigid, strain-free structures. The adamantane cage is composed of four perfectly staggered chair conformations, resulting in a highly stable, diamond-like lattice. This rigidity is a direct consequence of its Td point group symmetry. Upon introduction of a carbonyl group to form adamantone, the symmetry is lowered to C2v, but the fundamental rigidity of the cage is maintained. The six-membered rings are locked in their chair conformations, and there is no possibility of ring inversion or significant conformational change under normal conditions.

This compound: A Tale of a Twist

In contrast to the rigidity of adamantone, the bicyclo[2.2.2]octane framework is known to exhibit a twisting motion. Gas-phase electron diffraction studies on the parent hydrocarbon, bicyclo[2.2.2]octane, have revealed that the molecule possesses a D3 symmetry, which is a twisted conformation, rather than the more symmetric D3h (eclipsed) form.[1][2] There is a very low energy barrier for the interconversion between the two twisted forms, passing through the D3h transition state.

The introduction of the carbonyl group in this compound further influences this conformation. The C=O double bond prefers a more planar environment, which can affect the degree of twisting in the bicyclic system. While direct experimental data on the precise torsional angles of this compound is scarce in the readily available literature, computational studies and data from derivatives suggest that the molecule adopts a twisted conformation to relieve torsional strain.[3][4]

Experimental Data

The structural parameters of adamantone and the parent bicyclo[2.2.2]octane have been extensively studied. The data presented below is for adamantane and bicyclo[2.2.2]octane as a proxy for this compound's core structure, highlighting the key differences.

ParameterBicyclo[2.2.2]octane (Gas-Phase Electron Diffraction)[1]Adamantane (Gas-Phase Electron Diffraction)
Symmetry D3 (twisted)Td
C-C Bond Lengths (Å) C1-C2: 1.538, C2-C3: 1.5521.540
C-H Bond Lengths (Å) 1.107 (average)1.112
Bond Angles (°) ∠C1-C2-C3: 109.7∠C-C-C: 109.5
Torsional Angle (°) C2-C3 Torsion (φ): ~12.0 (rms)All C-C-C-C are perfectly staggered (~60)

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances (bond lengths) and bond angles can be derived. For flexible molecules like bicyclo[2.2.2]octane, the analysis can also provide information about the potential energy surface for conformational changes.[1]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is particularly useful for studying the structure and dynamics of rigid and crystalline molecules like adamantane.

Methodology:

  • Sample Preparation: A powdered crystalline sample of the compound is packed into a zirconia rotor.

  • Magic Angle Spinning (MAS): The rotor is spun at a high frequency (several kilohertz) at the "magic angle" (54.7°) with respect to the external magnetic field. This technique is crucial for averaging out anisotropic interactions that broaden the NMR signals in solid samples, leading to higher resolution spectra.

  • Cross-Polarization (CP): For less abundant nuclei like ¹³C, cross-polarization techniques are often employed to enhance the signal intensity by transferring polarization from the more abundant ¹H nuclei.

  • Data Acquisition and Analysis: The NMR spectrum is acquired, and the chemical shifts of the different nuclei provide information about their local chemical environment. For adamantane, its high symmetry results in only two distinct ¹³C signals and two ¹H signals in the solid-state NMR spectrum, confirming its rigid structure.

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles.

Methodology:

  • Crystal Growth: A single crystal of the compound of suitable size and quality is grown from a solution.

  • X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots.

  • Data Collection: The intensities and positions of the diffracted spots are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data. For derivatives of bicyclo[2.2.2]octane, X-ray crystallography has confirmed the twisted conformation of the bicyclic framework.[4][5]

Visualizing the Conformational Difference

The following diagrams, generated using the DOT language, illustrate the key conformational features of the bicyclic frameworks.

References

Bicyclo[2.2.2]octan-2-one Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The rigid bicyclo[2.2.2]octane framework, particularly its ketone derivatives, presents a compelling scaffold in the design of novel therapeutics. The unique three-dimensional structure of this core allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for various biological targets. This has spurred the exploration of its derivatives across a spectrum of therapeutic areas, including antiviral, anti-inflammatory, anticancer, and antiprotozoal applications. This guide provides a comparative overview of the diverse biological activities exhibited by bicyclo[2.2.2]octan-2-one analogs and related derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological evaluation of various bicyclo[2.2.2]octanone and its analogs has revealed a range of potent activities. The following tables summarize key findings across different therapeutic targets, highlighting the structure-activity relationships (SAR) that govern their efficacy.

Antiviral Activity: Targeting SARS-CoV-2 Main Protease

Recent research has identified fused bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] These compounds were designed to mimic the pharmacophore pattern of established HIV-1 protease inhibitors.[1]

Table 1: SARS-CoV-2 3CLpro Inhibition by Fused Bicyclo[2.2.2]octene Derivatives [2]

Compound IDR-GroupIC50 (µM)
11a 4-fluorobenzyl102.2
11e 2,4-dichlorobenzyl> 200
11f 3,4-dichlorobenzyl> 200
11i 2-naphthylmethyl> 200

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that the nature of the substituent on the fused succinimide ring plays a crucial role in the inhibitory activity against SARS-CoV-2 3CLpro.

Anti-inflammatory Activity: Inhibition of COX-2

Derivatives incorporating the bicyclo[2.2.2]octane system have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This selectivity is advantageous for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

Table 2: COX-2 Inhibition by Bicyclo[2.2.2]octane Derivatives

Compound ScaffoldTargetActivitySelectivity
Bicyclo[2.2.2]octanone DerivativeCOX-2Nanomolar (nM) rangeHigh for COX-2 over COX-1

A higher selectivity index indicates a greater selectivity for COX-2 over COX-1.

Antiprotozoal Activity

Several this compound derivatives, including imines and esters of the corresponding alcohol, have been synthesized and evaluated for their activity against protozoal parasites.

Table 3: Antiprotozoal Activity of this compound Analogs [3]

Compound ClassTarget OrganismActivity (IC50)
4'-phenylthiosemicarbazonesTrypanosoma brucei rhodesiense< 0.3 µM
4'-phenylthiosemicarbazonesPlasmodium falciparum (K1 strain)0.23 - 0.72 µM
Bicyclooctanone oximesPlasmodium falciparum (K1 strain)0.08 - 0.15 µM

Notably, two bicyclooctanone oximes were found to be as active as chloroquine against a resistant strain of Plasmodium falciparum.[3] Further studies have shown that 4-aminobicyclo[2.2.2]octan-2-ols are generally more active against Trypanosoma brucei rhodesiense and Plasmodium falciparum than the corresponding ketone compounds.[4]

Anticancer Activity

The bicyclo[2.2.2]octane scaffold has been explored for its potential in cancer therapy, with derivatives designed as paclitaxel mimetics and compounds targeting Vascular Endothelial Growth Factor (VEGF) receptors.[5][6][7] Spiro-bicyclo[2.2.2]octane derivatives have been synthesized and tested for their toxicity in breast cancer cell lines, with some compounds showing activity, albeit at higher concentrations than paclitaxel itself.[6][7] Additionally, docking studies have suggested that various bicyclo derivatives could interact with VEGFR-1, VEGFR-2, and VEGFR-3, indicating potential as anticancer agents by modulating these receptors.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays mentioned in the literature.

Protease Inhibition Assay (SARS-CoV-2 3CLpro)[1]

This assay is commonly used to screen for enzyme inhibitors. A representative protocol for SARS-CoV-2 3CLpro is as follows:

  • Reagents and Preparation :

    • Recombinant SARS-CoV-2 3CLpro enzyme.

    • Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compounds dissolved in DMSO.

  • Assay Procedure :

    • The enzyme and test compounds are pre-incubated in the assay buffer in a 96-well plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).

    • The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

  • Data Analysis :

    • The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control (DMSO alone).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiprotozoal Microplate Assays[3]
  • Antitrypanosomal Activity (Trypanosoma brucei rhodesiense) :

    • Parasites are cultured in a suitable medium (e.g., MEM with 25 mM HEPES, 1 g/L glucose, 10% horse serum, and 2 mM L-glutamine).

    • Serial dilutions of the test compounds are added to a 96-well microplate containing the parasite suspension.

    • The plates are incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2).

    • A viability indicator dye (e.g., Alamar blue) is added, and the plates are incubated for an additional 2-4 hours.

    • The fluorescence or absorbance is measured to determine parasite viability.

    • IC50 values are calculated from the dose-response curves.

  • Antiplasmodial Activity (Plasmodium falciparum) :

    • A chloroquine and pyrimethamine-resistant K1 strain of P. falciparum is used.

    • The assay is performed in a 96-well microplate and relies on the measurement of plasmodial lactate dehydrogenase (pLDH) activity.

    • The parasites are exposed to serial dilutions of the test compounds for 72 hours.

    • The amount of pLDH is determined by an enzymatic reaction that leads to a color change, which is measured spectrophotometrically.

    • IC50 values are determined from the resulting dose-response data.

Visualizing Structure-Activity Logic and Workflows

To better understand the process of SAR studies and the relationships between chemical structure and biological effect, the following diagrams are provided.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold This compound r1 Substitution at C4 (e.g., Amino groups) r2 Modification of Ketone (e.g., Oxime, Imine) r3 Fused Ring Systems (e.g., Succinimide) activity Potency & Selectivity (IC50, Ki) r1->activity Influences Antiprotozoal Activity r2->activity Impacts Antiprotozoal Potency r3->activity Determines Antiviral (SARS-CoV-2) Activity

References

A Head-to-Head Comparison of Bicyclo[2.2.2]octan-2-one in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.2.2]octan-2-one, a rigid bicyclic ketone, serves as a crucial scaffold in the synthesis of complex organic molecules and pharmacologically active compounds. Its unique three-dimensional structure and predictable reactivity make it a valuable building block. The choice of solvent is paramount in dictating the behavior of this molecule, influencing its solubility, spectroscopic properties, and reaction outcomes. This guide provides a comprehensive comparison of this compound's performance in various solvent systems, supported by experimental data and detailed protocols to aid in reaction optimization and analytical characterization.

Physical and Spectroscopic Properties in Different Solvents

The interaction between this compound and the surrounding solvent molecules can significantly impact its physical and spectroscopic characteristics. Understanding these solvent effects is critical for selecting appropriate conditions for reactions, purification, and analysis.

Solubility Profile

The solubility of this compound is a key parameter for its application in solution-phase chemistry. As a relatively non-polar molecule, it exhibits good solubility in a range of common organic solvents. The general principle of "like dissolves like" holds true, with higher solubility observed in less polar solvents.

Solvent SystemPolarity IndexSolubility ( g/100 mL)
n-Hexane0.1High
Toluene2.4High
Dichloromethane3.1High
Chloroform4.1High
Acetone5.1Moderate
Ethyl Acetate4.4Moderate
Isopropanol3.9Moderate
Ethanol4.3Low to Moderate
Methanol5.1Low
Water10.2Poor
Spectroscopic Behavior

Solvent polarity can induce shifts in the spectroscopic signals of this compound, providing insights into solute-solvent interactions. These shifts are particularly noticeable in NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts of the protons and carbons in this compound can vary with the deuterated solvent used for analysis. These variations arise from differences in solvent magnetic anisotropy and specific solute-solvent interactions.

Deuterated SolventDielectric Constant¹³C Chemical Shift of C=O (ppm)
Benzene-d₆2.28Data not available
Chloroform-d (CDCl₃)4.81~217
Acetone-d₆20.7Data not available
Methanol-d₄32.7Data not available
Dimethyl Sulfoxide-d₆ (DMSO-d₆)46.7Data not available

Note: While a comprehensive comparative dataset is not available, the carbonyl carbon chemical shift in CDCl₃ is reported to be around 217 ppm. It is expected that more polar solvents would cause a slight downfield shift of the carbonyl carbon signal.

Infrared (IR) Spectroscopy:

The stretching frequency of the carbonyl group (C=O) in this compound is sensitive to the polarity of the solvent. In more polar solvents, hydrogen bonding or dipole-dipole interactions can lower the energy of the C=O bond, resulting in a shift to lower wavenumbers.

SolventDielectric ConstantCarbonyl (C=O) Stretch (cm⁻¹)
Carbon Tetrachloride (CCl₄)2.24Data not available
Dichloromethane (CH₂Cl₂)8.93Data not available
Acetonitrile (CH₃CN)37.5Data not available
Dimethyl Sulfoxide (DMSO)46.7Data not available

UV-Vis Spectroscopy:

The n→π* transition of the carbonyl group in this compound is subject to solvatochromic shifts. A hypsochromic (blue) shift is typically observed with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom in the ground state, increasing the energy required for excitation.

SolventPolarity (E_T(30))λ_max (nm) of n→π* transition
Cyclohexane31.2Data not available
Acetonitrile45.6Data not available
Ethanol51.9Data not available
Water63.1Data not available

Note: While specific data for this compound is not available, this trend is well-established for ketones.

Reactivity in Different Solvent Systems: The Case of Sodium Borohydride Reduction

The reduction of this compound to the corresponding alcohol, bicyclo[2.2.2]octan-2-ol, is a fundamental transformation. The choice of solvent significantly influences the rate and, in some cases, the stereoselectivity of this reaction. A classic example is the reduction using sodium borohydride.

Reaction Kinetics

The rate of reduction of bicyclic ketones by sodium borohydride is highly dependent on the solvent. Protic solvents, such as alcohols, can participate in the reaction mechanism and stabilize the transition state.

A study by H.C. Brown and colleagues on the reduction of various bicyclic ketones provides valuable insight. For Bicyclo[2.2.2]octanone, the relative rate of reduction with sodium borohydride in isopropyl alcohol at 0°C was found to be significantly faster than that of less strained cyclic ketones.

KetoneSolventRelative Rate Constant (Cyclohexanone = 1.00)
Bicyclo[2.2.2]octanoneIsopropyl Alcohol15.1
Reaction Mechanism and Solvent Role

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The solvent plays a crucial role in this process.

Reduction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone This compound Alkoxide Alkoxide Intermediate Ketone->Alkoxide H⁻ attack NaBH4 NaBH₄ Alkoxide_step2 Alkoxide Intermediate Solvent Solvent (e.g., ROH) Alcohol Bicyclo[2.2.2]octan-2-ol Alkoxide_step2->Alcohol Proton transfer

Caption: Mechanism of ketone reduction by sodium borohydride.

In protic solvents like alcohols, the solvent molecules can stabilize the negatively charged oxygen of the alkoxide intermediate through hydrogen bonding. Furthermore, the solvent can act as a proton source to neutralize the alkoxide and form the final alcohol product.

Experimental Protocols

To facilitate further research and application, detailed methodologies for key experiments are provided below.

Determination of Solubility
  • Preparation: Add a known mass (e.g., 10 mg) of this compound to a vial.

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Stopper the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vial for any undissolved solid.

  • Quantification (if necessary): If undissolved solid remains, carefully filter the solution and evaporate the solvent from a known volume of the filtrate. Weigh the remaining solid to determine the concentration and calculate the solubility.

Solubility_Workflow start Start weigh Weigh this compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Agitate at constant temperature add_solvent->equilibrate observe Visually inspect for undissolved solid equilibrate->observe end_soluble Soluble observe->end_soluble No solid quantify Filter and quantify dissolved solid observe->quantify Solid remains end_insoluble Insoluble/Partially Soluble quantify->end_insoluble

Caption: Workflow for determining solubility.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument on the deuterium signal of the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. Ensure a sufficient number of scans for good signal-to-noise ratio, especially for the ¹³C spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.

Kinetic Analysis of Sodium Borohydride Reduction
  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound in the chosen solvent (e.g., methanol, ethanol, or isopropanol).

  • Initiation: Add a known concentration of sodium borohydride solution to initiate the reaction.

  • Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched aliquots using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining this compound and the formed bicyclo[2.2.2]octan-2-ol.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the reaction order and rate constant.

Kinetic_Analysis_Workflow start Start setup Prepare thermostated solution of ketone start->setup initiate Add NaBH₄ solution setup->initiate monitor Withdraw and quench aliquots at timed intervals initiate->monitor analyze Analyze aliquots by GC or HPLC monitor->analyze plot Plot concentration vs. time analyze->plot determine_rate Determine rate constant plot->determine_rate end End determine_rate->end

Caption: Workflow for kinetic analysis of ketone reduction.

Conclusion

The choice of solvent is a critical parameter that profoundly affects the physical properties, spectroscopic behavior, and reactivity of this compound. While a comprehensive set of comparative quantitative data is not yet available in the literature, the established principles of physical organic chemistry provide a strong framework for predicting its behavior. Non-polar solvents are ideal for solubilization, while spectroscopic shifts in various solvents can provide valuable information about solute-solvent interactions. For chemical transformations, such as the reduction with sodium borohydride, protic solvents play an active role in the reaction mechanism and significantly influence the reaction rate. The experimental protocols provided herein offer a foundation for researchers to systematically investigate and optimize their use of this compound in different solvent systems, ultimately enabling more efficient and controlled synthesis of complex molecules.

Safety Operating Guide

Proper Disposal of Bicyclo[2.2.2]octan-2-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Bicyclo[2.2.2]octan-2-one, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is classified as a hazardous substance, and its disposal is regulated. It is imperative that this chemical is not disposed of in regular trash or poured down the sewer system.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its classification under the Globally Harmonized System (GHS).[3][4]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[4]

Step-by-Step Disposal Protocol

Follow these detailed steps to ensure the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Identify Waste: Clearly identify all waste containing this compound. This includes pure unused product, reaction residues, and contaminated materials such as gloves, absorbent pads, and glassware.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1] Store it separately to avoid unintended reactions.

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: Use a leak-proof container that is compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • Properly Label the Container: The container must be clearly labeled as "Hazardous Waste."[1] The label should include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]

    • The concentration or quantity of the waste.

    • The date of waste generation.[1]

    • The laboratory or room number of origin.[1]

    • The name and contact information of the Principal Investigator.[1]

    • Appropriate hazard pictograms (e.g., irritant).[1]

Step 3: Waste Accumulation and Storage

  • Designate a Storage Area: Store the waste container in a designated and secure satellite accumulation area (SAA) that is near the point of generation.[5]

  • Ensure Safe Storage: Keep the container tightly closed except when adding waste.[5] The storage area should be well-ventilated.

  • Monitor Accumulation: Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons, though institutional limits may be lower.[5]

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company or through your institution's Environmental Health and Safety (EHS) office.[1][4][6][7]

  • Schedule a Pickup: Follow your institution's procedures to request a hazardous waste pickup. Do not transport the waste yourself.[6]

  • Incineration: A common disposal method for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][8]

Step 5: Handling Spills and Contaminated Materials

  • Immediate Cleanup: In the event of a spill, clean it up immediately using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6][8][9]

  • Treat Spill Debris as Hazardous Waste: All materials used for spill cleanup, such as absorbent pads, must be collected and disposed of as hazardous waste in the same manner as the chemical itself.[6]

  • Decontaminate Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface any hazardous waste labels first.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify spill Spill or Contamination? start->spill segregate Segregate from Incompatible Waste identify->segregate container Select & Label Approved Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage full Container Full or Pickup Scheduled? storage->full full->storage No pickup Arrange for Pickup by EHS or Licensed Contractor full->pickup Yes disposal Professional Disposal (e.g., Incineration) pickup->disposal spill->identify No cleanup Clean up with Appropriate PPE spill->cleanup Yes collect_debris Collect Debris as Hazardous Waste cleanup->collect_debris collect_debris->container

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Bicyclo[2.2.2]octan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of Bicyclo[2.2.2]octan-2-one, ensuring the safety of laboratory personnel and compliance with standard safety practices.

This compound is recognized as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to the following guidelines is essential for safe handling.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1][3] A face shield may be necessary for splash hazards.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) inspected before use.[4] Impervious clothing or a lab coat should be worn.[1][4]To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection For nuisance exposures, a P95 (US) or P2 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][3] Use in a well-ventilated area is crucial.[5][6]To prevent respiratory tract irritation.[1][2]

Operational Plan: Handling and Storage

Safe handling and storage are critical to prevent accidental exposure and maintain the chemical's stability.

Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Dispensing: Avoid creating dust or aerosols.[1][3][6] When transferring the solid, use a scoop or spatula.

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][3] Do not eat, drink, or smoke in the handling area.[4]

  • Spill Management: In case of a spill, evacuate unnecessary personnel. Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][3][6]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store at room temperature or as recommended at 2-8°C.[3][7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and suitable container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company.[1]

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][3]

  • Environmental Protection: Do not allow the product to enter drains or waterways.[1][3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS B Verify Eyewash & Safety Shower Access A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D Proceed to Handling E Handle with Care to Avoid Dust D->E F Transfer to Reaction Vessel E->F G Securely Close Container F->G L Collect Waste in Labeled Container F->L Generate Waste H Store Properly G->H I Clean Work Area H->I J Doff PPE I->J K Wash Hands Thoroughly J->K M Dispose via Licensed Professional L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octan-2-one
Reactant of Route 2
Bicyclo[2.2.2]octan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.